4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOHPBJRRSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472777 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100644-65-3 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Kinase Inhibitor Discovery: A Technical Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An In-depth Exploration of the Synthesis, Properties, and Reactivity of a Pivotal Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pyrazolo[3,4-d]pyrimidine scaffold holds a position of paramount importance. Its structural resemblance to the native purine core allows it to function as a privileged scaffold, effectively targeting the ATP-binding sites of a multitude of protein kinases. Among the derivatives of this versatile heterocyclic system, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine stands out as a critical building block, a linchpin in the synthesis of a new generation of targeted therapeutics.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. By delving into the nuances of its handling and synthetic utility, this document aims to empower scientists to fully leverage the potential of this key intermediate in their research endeavors. The unique arrangement of a reactive chloro group and an amino functionality on the pyrazolo[3,4-d]pyrimidine core makes it an exceptionally versatile precursor for creating diverse libraries of bioactive molecules.[1][][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.
Core Structural and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₅ | [] |
| Molecular Weight | 169.57 g/mol | [4] |
| Appearance | Yellow solid or powder | [3] |
| CAS Number | 100644-65-3 | [] |
| Melting Point | >300 °C (Decomposes) | [5] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and water. | Inferred from general knowledge of similar heterocyclic compounds. |
Molecular Structure:
The structure of this compound, characterized by the fusion of a pyrazole and a pyrimidine ring, is depicted below.
Caption: Chemical structure of this compound.
Spectroscopic Data
The identity and purity of this compound are typically confirmed by a combination of spectroscopic techniques.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides characteristic signals for the pyrazolo[3,4-d]pyrimidine core. The approximate chemical shifts (in DMSO-d₆) are:
-
δ 161.5 (C)
-
δ 157.5 (C)
-
δ 153.2 (C)
-
δ 132.7 (C)
-
δ 105.8 (C)[6]
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 170.[6]
Synthesis of this compound
The synthesis of this key intermediate is a critical first step for many drug discovery programs. A reliable and scalable synthetic route is therefore of high importance.
Synthetic Pathway Overview
A common and effective method for the synthesis of this compound involves the cyclization of a substituted pyrimidine precursor. The general approach is outlined below:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a reliable chemical source and provides a step-by-step guide for the synthesis of this compound.[6]
Materials and Reagents:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrazine (64% solution)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) and triethylamine (1.59 mL, 11.5 mmol) is prepared in a solvent mixture of THF (40 mL) and H₂O (4 mL) at room temperature.
-
Addition of Hydrazine: To this stirring mixture, hydrazine (64%, 486 μL, 10 mmol) is added slowly and dropwise.
-
Reaction: The reaction mixture is stirred continuously for 4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the volatile components are removed by distillation under reduced pressure.
-
Precipitation and Isolation: The resulting residue is treated with water to precipitate the product. The solid is then collected by filtration, washed with water, and dried under vacuum to yield this compound as a yellow solid (1.8 g, quantitative yield).[6]
Expert Insight: The use of a biphasic solvent system (THF/H₂O) facilitates the dissolution of both the organic starting material and the inorganic reagents. Triethylamine acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion. The slow, dropwise addition of hydrazine is crucial to control the exothermic nature of the reaction and to prevent the formation of side products.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 6-position and the pyrazole nitrogen can be further functionalized.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 4-position towards nucleophilic attack. This allows for the facile introduction of a wide range of substituents, a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.
Reaction with Amines:
A common and highly valuable reaction is the displacement of the chloro group with various primary and secondary amines. This reaction is typically carried out in a polar solvent, such as ethanol or isopropanol, often with the addition of a base to scavenge the liberated HCl.
Caption: General scheme for the reaction of this compound with amines.
Exemplary Protocol: Synthesis of a Disubstituted Pyrazolo[3,4-d]pyrimidine
The following is a representative procedure for the reaction with an amine, based on methodologies for similar substrates.
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol (10 mL), the desired amine (1.2 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 mmol) are added.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-substituted product.
Applications in Kinase Inhibitor Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of inhibitors for a wide range of kinases, including but not limited to, Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and epidermal growth factor receptor (EGFR) kinase.[8][9] The this compound intermediate provides a versatile platform for the synthesis of these inhibitors.
Case Study: Synthesis of a BRK/PTK6 Inhibitor Precursor
Breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in the progression of several cancers.[8] Derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been identified as potent and selective inhibitors of BRK. The synthesis of these inhibitors often begins with a precursor that can be derived from this compound.
The general strategy involves the nucleophilic substitution of the 4-chloro group with a suitably functionalized aniline, followed by further modifications.
Caption: Synthetic strategy for a BRK/PTK6 inhibitor scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration at ≤ -20 °C is recommended.[3]
Conclusion
This compound is a cornerstone of modern medicinal chemistry, offering a versatile and reactive scaffold for the synthesis of a plethora of biologically active molecules. Its strategic importance in the development of kinase inhibitors for the treatment of cancer and other diseases cannot be overstated. A thorough understanding of its chemical properties, a reliable synthetic protocol, and an appreciation for its reactivity are essential for any researcher aiming to innovate in this exciting and impactful field. This guide provides a solid foundation for the effective utilization of this pivotal chemical entity in the ongoing quest for novel and improved therapeutics.
References
-
MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of selected pyrazolo[3,4-d]pyrimidines 1–6. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidin-7-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
Sources
- 1. CAS 100644-65-3: 4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-AM… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 100644-65-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clausiuspress.com [clausiuspress.com]
The Definitive Guide to the Structural Elucidation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Multifaceted Spectroscopic Approach
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that explains the "why" behind each experimental choice. We will explore a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a purine isostere, a structural motif that has garnered considerable attention in pharmaceutical research due to its diverse biological activities, including its role as a kinase inhibitor.[2][3] The specific compound, this compound (Molecular Formula: C₅H₄ClN₅, Molecular Weight: 169.57 g/mol ), serves as a versatile building block for the synthesis of novel therapeutic agents.[1] Its structure, featuring a fused pyrazole and pyrimidine ring system with chloro and amine functionalities, presents a unique analytical challenge that necessitates a multi-technique approach for unambiguous characterization.
This guide will systematically deconstruct the molecule's structure through the lens of modern analytical chemistry, providing a logical workflow for its definitive identification.
Foundational Analysis: Synthesis and Preliminary Characterization
The journey of structural elucidation begins with the synthesis of the target compound. A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazine.[4]
Caption: Synthetic workflow for this compound.
Initial confirmation of a successful synthesis relies on fundamental techniques such as Thin Layer Chromatography (TLC) to assess purity and melting point determination as a preliminary physical constant. However, for unequivocal structural confirmation, a deeper dive into its spectroscopic properties is essential.
Unraveling the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] For a molecule like this compound, a combination of ¹H and ¹³C NMR, potentially supplemented by 2D techniques like HSQC and HMBC, provides a detailed map of the carbon and proton framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet informative. The key signals to anticipate are:
-
Aromatic Proton (C3-H): A singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent. Deuterium exchange (D₂O shake) can be used to confirm this signal, as it will disappear from the spectrum.
-
Pyrazole N-H Proton: A broad singlet, also exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, five distinct carbon signals are expected. Based on published data for this compound, the approximate chemical shifts in DMSO-d₆ are:[4]
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale |
| C4 | ~157.5 | Attached to an electronegative chlorine atom and nitrogen atoms. |
| C6 | ~161.5 | Part of the pyrimidine ring, bonded to the amine group and nitrogen. |
| C7a | ~153.2 | Bridgehead carbon in the fused ring system. |
| C3 | ~132.7 | The only carbon in the pyrazole ring bonded to a hydrogen. |
| C3a | ~105.8 | Bridgehead carbon, likely the most upfield of the aromatic carbons. |
Note: The numbering of the pyrazolo[3,4-d]pyrimidine ring system can vary. The assignments presented here are based on a standard numbering convention.
Advanced 2D NMR Techniques
For complex molecules, or to confirm assignments, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal in the ¹H NMR spectrum to the C3 signal in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the connectivity of the entire molecule.
Caption: Integrated NMR workflow for structural elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Acquisition (if necessary): Utilize standard pulse programs for HSQC and HMBC experiments to establish correlations.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).
Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the elemental composition of the molecule. For C₅H₄ClN₅, the expected exact mass for the protonated molecule [M+H]⁺ is approximately 170.0231.[4] Obtaining a measured mass that aligns with this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Fragmentation Analysis
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The fragmentation pattern provides a molecular fingerprint and helps to confirm the connectivity of the atoms. Expected fragmentation pathways for this compound could include:
-
Loss of HCN from the pyrazole or pyrimidine ring.
-
Loss of a chlorine radical.
-
Sequential loss of small molecules like N₂ or NH₂CN.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules and is likely to produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.
-
Fragmentation (MS/MS): If desired, perform a product ion scan on the isolated [M+H]⁺ peak to obtain the fragmentation pattern.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Modes
For this compound, the key characteristic absorption bands are predicted based on the analysis of the closely related 4-amino pyrazolo[3,4-d]pyrimidine:[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine & pyrazole) | 3100-3400 | Stretching (often broad) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=N / C=C (ring) | 1500-1650 | Ring Stretching |
| N-H (amine) | 1600-1650 | Scissoring (bending) |
| C-Cl | 600-800 | Stretching |
Experimental Protocol: FTIR Analysis (ATR)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
The Ultimate Confirmation: Single Crystal X-ray Crystallography
While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure of this compound, Single Crystal X-ray Crystallography offers the most definitive and unambiguous proof. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.
The Crystallographic Workflow
Caption: The workflow for single crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. X-rays are diffracted by the crystal lattice as it is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. NMR defines the carbon-hydrogen framework, MS confirms the molecular formula and provides connectivity clues, and FTIR identifies the functional groups present. Finally, X-ray crystallography, when achievable, provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated workflow ensures the highest level of scientific integrity and confidence in the identity of this important synthetic intermediate.
References
-
Elmaati, T. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
-
Gaber, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 987. [Link]
-
Hassan, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14769-14785. [Link]
-
Hassan, A. S., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 55(10), 2338-2353. [Link]
-
Hefnawy, M. M., et al. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. European Chemical Bulletin, 8(1), 69-75. [Link]
-
Ivachtchenko, A. V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1293. [Link]
-
Ivachtchenko, A. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]
-
Radi, M., et al. (2014). Structure of a pyrazolo-[3,4-d]-pyrimidine. Journal of Medicinal Chemistry, 57(24), 10404-10418. [Link]
-
Elmaati, T. A., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
-
Babu, S., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(7), 1594-1597. [Link]
-
El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19681. [Link]
-
Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-435. [Link]
-
Morrill, C., et al. (2013). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 44(35). [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 5(1), 933-942. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Saber, A. F., et al. (2020). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Journal of the Chinese Chemical Society, 67(10), 1833-1845. [Link]
-
Sukach, V. A., et al. (2018). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Heterocyclic Communications, 24(3), 133-138. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]
-
Masiá, A., et al. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 49(11), 1147-1165. [Link]
-
H-J, K., & P, P. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, 1-28. [Link]
-
Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 546-553. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 100644-65-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS number
An In-depth Technical Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Cornerstone Intermediate in Modern Drug Discovery
CAS Number: 100644-65-3
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in pharmaceutical and chemical research. Identified by its CAS Number 100644-65-3, this molecule serves as a versatile building block for the synthesis of a multitude of bioactive molecules.[1][2] Its unique pyrazolo[3,4-d]pyrimidine core, an analog of purine, makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][3] This document will explore the compound's chemical properties, synthesis, reactivity, and its critical applications, offering researchers and drug development professionals a detailed resource for leveraging its potential in creating next-generation therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a yellow solid or powder at room temperature.[1] The structure features a fused pyrazole and pyrimidine ring system, which is a key isostere of adenine, allowing it to interact with a wide range of biological targets. The chlorine atom at the C4 position and the amine group at the C6 position are crucial functional handles for synthetic diversification.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 100644-65-3 | [1][4][5] |
| Molecular Formula | C₅H₄ClN₅ | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | Yellow solid or yellow powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| SMILES | Nc1nc(Cl)c2cn[nH]c2n1 | [6] |
| InChI Key | ASKOHPBJRRSUSJ-UHFFFAOYSA-N | [6] |
| Storage Conditions | Store at ≤ -20 °C | [1] |
Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the differential reactivity of its functional groups. The chloro-substituent at the C4 position is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for introducing a wide array of functionalities.
General Synthesis Pathway
A common synthetic route involves the cyclization of a substituted pyrimidine precursor. One documented method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[4] The reaction with hydrazine hydrate leads to the formation of the fused pyrazole ring, yielding the target compound.[4]
Caption: General synthesis workflow for the target compound.
Core Reactivity and Mechanism
The pyrazolo[3,4-d]pyrimidine core acts as a purine analog, a fundamental structural motif in nucleic acids. This resemblance allows derivatives to function as competitive inhibitors for enzymes that bind ATP or GTP, such as kinases. The chlorine atom at the C4 position is the primary site for synthetic modification. It can be readily displaced by various nucleophiles (amines, alcohols, thiols) in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application as a versatile intermediate, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[7]
Applications in Research and Drug Development
The true value of this compound lies in its role as a foundational scaffold for potent and selective therapeutic agents.[1] Its derivatives have shown significant promise across multiple disease areas.
Kinase Inhibitors in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif for kinase inhibitors.[8] The nitrogen atoms in the ring system form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. By modifying the groups attached at the C4 and C6 positions, researchers can achieve high potency and selectivity against specific cancer-driving kinases.
-
BRK/PTK6 Inhibitors: Novel derivatives have been developed as potent inhibitors of Breast Tumor Kinase (BRK/PTK6), which is implicated in the progression of metastatic cancers like Triple-Negative Breast Cancer (TNBC).[8]
-
EGFR Inhibitors: The scaffold is used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation therapies in non-small cell lung cancer.[9][10]
-
CDK2 Inhibitors: New series of compounds based on this core have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an appealing target for cancer treatment.[11]
-
JAK and FLT3 Inhibitors: The compound is a key intermediate for synthesizing selective inhibitors of Janus kinases (JAK) and FMS-like tyrosine kinase 3 (FLT3), which are involved in hematological malignancies and inflammatory diseases.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 100644-65-3 [amp.chemicalbook.com]
- 3. 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine [myskinrecipes.com]
- 4. This compound | 100644-65-3 [chemicalbook.com]
- 5. 100644-65-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine starting materials
An In-depth Technical Guide to the Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Starting Materials and Core Methodologies
Introduction
This compound is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, an isomer of adenine, positions the pyrazolo[3,4-d]pyrimidine scaffold as a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. This guide provides a detailed examination of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials, the rationale behind reaction pathways, and detailed experimental protocols for researchers in drug discovery and development.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the this compound scaffold can be approached from two principal directions: building the pyrimidine ring onto a pre-existing pyrazole core, or forming the pyrazole ring from a highly functionalized pyrimidine precursor.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis from Pyrazole Precursors
This bottom-up approach is a robust and widely utilized method that begins with simple, often commercially available, pyrazole derivatives. The strategy involves the sequential construction of the pyrimidine ring, followed by functional group interconversions to yield the target molecule.
Step 1: Pyrimidine Ring Formation via Cyclization
The synthesis initiates with a 5-aminopyrazole bearing a carbonyl equivalent at the 4-position, typically a nitrile or carboxamide group.[1] These precursors undergo cyclization with a one-carbon synthon, such as urea or formamide, to forge the pyrimidine ring.
-
Rationale: The use of urea is particularly effective for creating the 4,6-dione intermediate. The reaction proceeds via nucleophilic attack of the pyrazole's amino group on a urea carbonyl, followed by an intramolecular cyclization with the elimination of ammonia. This forms a stable, fused heterocyclic system, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, when starting from the corresponding phenylpyrazole.[2]
Step 2: Dichlorination of the Pyrazolopyrimidinone Core
The critical chloro-functionalities are introduced by treating the dione intermediate with a strong chlorinating agent.
-
Rationale: Phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅), is the reagent of choice.[2] It efficiently converts the keto groups of the pyrimidinone rings into chloro groups via a Vilsmeier-Haack-type intermediate, yielding a 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[3] This dichloro-intermediate is a versatile platform for subsequent nucleophilic substitutions.
Step 3: Selective Nucleophilic Amination
The final step involves the regioselective substitution of the chlorine atom at the C6 position with an amino group.
-
Rationale: The chlorine atoms at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core exhibit differential reactivity. In many cases, the C6 position is more susceptible to nucleophilic attack under controlled conditions. Stirring the 4,6-dichloro intermediate with an amine (e.g., aniline) in a suitable solvent like ethanol at room temperature can achieve selective substitution at the C6 position, leaving the C4-chloro group intact.[2] This selectivity is crucial for producing the desired 4-chloro-6-amino isomer.
Caption: Synthetic pathway from a pyrazole precursor (phenyl-substituted example).
Route 2: Synthesis from Pyrimidine Precursors
This convergent strategy leverages a pre-functionalized pyrimidine ring, onto which the pyrazole ring is constructed in a single, efficient cyclization step.
Key Starting Material: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
This approach relies on a highly electrophilic pyrimidine derivative. The aldehyde group and the two chloro-substituents provide the necessary reactive sites for the annulation of the pyrazole ring.
Mechanism: Hydrazine Condensation and Intramolecular Cyclization
The synthesis is elegantly achieved by reacting the pyrimidine starting material with hydrazine hydrate.[4]
-
Rationale: The reaction proceeds in two key stages. First, one of the nitrogen atoms of hydrazine attacks the electrophilic aldehyde carbon to form a hydrazone intermediate. This is a standard condensation reaction. The second, crucial stage is an intramolecular nucleophilic aromatic substitution. The terminal nitrogen of the hydrazone attacks the C6 position of the pyrimidine ring, displacing a chloride ion and forming the five-membered pyrazole ring. The presence of a base like triethylamine facilitates the reaction by neutralizing the HCl generated during the cyclization. This pathway directly assembles the desired this compound in a single synthetic operation from the pyrimidine precursor.[4]
Caption: Direct cyclization pathway from a substituted pyrimidine.
Comparative Summary of Synthetic Routes
| Feature | Route 1 (From Pyrazole) | Route 2 (From Pyrimidine) |
| Number of Steps | Multi-step (typically 3 steps) | Single step from key precursor |
| Key Precursors | 5-Aminopyrazole-4-carbonitriles/amides | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |
| Key Reactions | Cyclization, Dichlorination, Amination | Hydrazone formation, Intramolecular SNAr |
| Advantages | High modularity, allows for diverse substitutions on the pyrazole ring early on. | High convergence, potentially higher overall yield in a single step. |
| Challenges | Requires control of regioselectivity during amination. | Synthesis of the highly functionalized pyrimidine starting material can be complex. |
Detailed Experimental Protocols
Protocol for Route 1, Step 2 & 3: Synthesis of 4-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine[3]
-
Step A: Dichlorination. A mixture of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) is heated to reflux for approximately 28 hours. After the reaction is complete, the mixture is cooled and poured carefully onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Step B: Selective Amination. The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is dissolved in absolute ethanol. Aniline is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the formed solid is filtered, washed with ethanol, and dried to afford 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Protocol for Route 2: Synthesis of this compound[5]
-
To a suspension of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) in a mixture of THF (40 mL) and water (12.5 mL), triethylamine (1.59 mL, 11.5 mmol) is added.
-
The mixture is heated to 50 °C.
-
Hydrazine hydrate (1.5 g, 25.2 mmol) is added, and the reaction is stirred at 50 °C for 5 minutes.
-
The mixture is then stirred at room temperature for an additional 20 minutes.
-
100 mL of ice water is added, and the suspension is stirred for 15 minutes.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Conclusion
The synthesis of this compound can be effectively accomplished through several strategic pathways. The choice between building from a pyrazole precursor or a pyrimidine precursor depends on the availability of starting materials, desired substitution patterns, and process scalability. The methods outlined in this guide, grounded in established chemical principles and supported by literature precedents, provide a robust framework for researchers to access this critical building block for the advancement of pharmaceutical research and development.
References
Sources
- 1. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
A Senior Application Scientist's Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 100644-65-3), a pivotal heterocyclic intermediate in pharmaceutical research and development. We will dissect its molecular architecture, elucidating how its structural features, particularly the pyrazolo[3,4-d]pyrimidine core, establish it as a "privileged scaffold" in medicinal chemistry. This guide offers a detailed examination of its synthesis, core reactivity, and strategic application in the design of targeted therapeutics, most notably kinase inhibitors. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for next-generation pharmaceuticals.
The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The journey of a drug from concept to clinic is built upon the strategic selection of molecular starting points. Among these, certain core structures, or scaffolds, appear with remarkable frequency in biologically active compounds. The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a preeminent example of such a "privileged scaffold".[1][2]
Its significance stems from its structural analogy to purine, specifically adenine. As an isostere of the adenine ring of adenosine triphosphate (ATP), the pyrazolo[3,4-d]pyrimidine core is exceptionally well-suited to interact with the ATP-binding sites of a vast array of enzymes, particularly kinases.[2][3] This bioisosteric relationship allows molecules built upon this scaffold to function as competitive inhibitors, making them highly valuable for targeting the dysregulated kinase activity often implicated in diseases like cancer.[2][4][5]
This compound emerges as a particularly valuable derivative. It is not merely the core scaffold that imparts utility, but the strategic placement of reactive functional groups. The amine group at the C6 position and, more critically, the chloro group at the C4 position, provide synthetic handles for elaboration, transforming this simple intermediate into a launchpad for constructing vast and diverse chemical libraries.[6] Its stability and compatibility with numerous reaction conditions make it an indispensable tool for both academic and industrial laboratories focused on innovative drug discovery.[7]
Synthesis and Mechanistic Rationale
The efficient and scalable synthesis of an intermediate is paramount to its utility. A common and reliable method for preparing this compound involves the cyclocondensation of a functionalized pyrimidine with hydrazine.[8]
Mechanistic Insight
The synthesis is a two-stage process initiated by the nucleophilic attack of hydrazine on the electrophilic aldehyde carbon of the pyrimidine starting material. This forms a hydrazone intermediate. The reaction is facilitated by triethylamine, a non-nucleophilic organic base, which neutralizes the HCl that would otherwise be generated, driving the reaction forward. The subsequent and crucial step is an intramolecular cyclization. The terminal nitrogen of the hydrazone attacks one of the chlorinated carbon atoms on the pyrimidine ring, displacing a chloride ion and forming the fused pyrazole ring system. This intramolecular nucleophilic aromatic substitution is thermodynamically favorable, leading to the stable heterocyclic product.
Validated Experimental Protocol
The following protocol is adapted from established procedures.[8]
Objective: To synthesize this compound.
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol)
-
Triethylamine (1.59 mL, 11.5 mmol)
-
Hydrazine hydrate (64% solution, ~0.49 mL, 10 mmol)
-
Tetrahydrofuran (THF), anhydrous (40 mL)
-
Deionized Water (4 mL for reaction, additional for workup)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (10 mmol) and a solvent mixture of THF (40 mL) and H2O (4 mL).
-
Stir the mixture at room temperature until the solid is fully suspended.
-
Add triethylamine (11.5 mmol) to the suspension.
-
Slowly, add hydrazine solution (10 mmol) dropwise to the reaction mixture over 5-10 minutes. Caution: Hydrazine is toxic and corrosive.
-
Stir the reaction mixture continuously for 4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the volatile solvents (THF) via rotary evaporation under reduced pressure.
-
To the resulting residue, add deionized water (~50 mL) to precipitate the product.
-
Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with fresh deionized water (2 x 20 mL) and dry under vacuum.
Expected Outcome: The target compound is obtained as a yellow solid with a typical yield approaching quantitative.[8]
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data.
| Property | Value | Reference(s) |
| CAS Number | 100644-65-3 | [7][8] |
| Molecular Formula | C₅H₄ClN₅ | [7] |
| Molecular Weight | 169.57 g/mol | |
| Appearance | Yellow solid or powder | [7] |
| Purity | Typically ≥95% (by NMR) | [7] |
| Storage | Store at or below -20 °C | [7] |
Spectroscopic Data for Structural Confirmation: [8]
-
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): 161.5, 157.5, 153.2, 132.7, 105.8. These shifts are characteristic of the carbon atoms within the fused heterocyclic ring system.
-
Mass Spectrometry (MS): m/z = 170 [M+H]⁺. This confirms the molecular mass of the protonated species.
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic versatility of this compound is dominated by the reactivity of the chlorine atom at the C4 position. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).
Causality: The electron-withdrawing nature of the nitrogen atoms within both the pyrimidine and pyrazole rings significantly reduces the electron density at the C4 carbon. This renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6] The chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl), which further facilitates the substitution reaction.[9]
This straightforward derivatization allows for the efficient synthesis of diverse compound libraries by reacting the intermediate with various nucleophiles such as amines, alcohols, and thiols.[6] This is the cornerstone of its application in exploring structure-activity relationships (SAR), where systematic modification of the C4 substituent allows for the fine-tuning of pharmacological properties like binding affinity, selectivity, and metabolic stability.[6]
Applications in Drug Discovery: A Gateway to Targeted Therapies
The true value of this compound is realized in its application as a foundational building block for potent and selective therapeutic agents.
Case Study: Kinase Inhibitors for Oncology
The development of kinase inhibitors represents one of the most significant advances in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold is a dominant motif in this field.[4][10]
The Strategy: By displacing the C4-chloro group with specifically designed amine-containing fragments, medicinal chemists can introduce functionalities that interact with unique pockets and residues within the ATP-binding site of a target kinase. This allows for the optimization of potency and selectivity, minimizing off-target effects.
Examples of Targets:
-
EGFR/VEGFR: Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor, key drivers in many cancers.[2]
-
BTK/Src: The scaffold is integral to inhibitors of Bruton's tyrosine kinase (BTK) and Src tyrosine kinase, which are implicated in various hematological malignancies and solid tumors.[4]
-
CDKs: Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another major target class for pyrazolo[3,4-d]pyrimidine-based inhibitors.[5]
Protocol: Synthesis of a Key Pharmacophore via SNAr
This protocol demonstrates the core SNAr reaction, adapting a procedure used in the synthesis of Dihydrofolate Reductase (DHFR) inhibitors, which showcases the coupling of the pyrazolopyrimidine core to a benzoic acid moiety.[11]
Objective: To synthesize 4-((6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.
Materials:
-
This compound (1.70 g, 10 mmol)
-
4-aminobenzoic acid (1.37 g, 10 mmol)
-
Isopropanol (50 mL)
-
Small amount of concentrated HCl (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (10 mmol) and 4-aminobenzoic acid (10 mmol) in isopropanol (50 mL).
-
Add 2-3 drops of concentrated HCl to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Maintain the reflux for 16-18 hours, stirring continuously. The reaction should become a thick slurry.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the product with cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Rationale: Isopropanol is a suitable polar protic solvent for this reaction. The application of heat is necessary to provide the activation energy for the nucleophilic attack and subsequent substitution. The catalytic acid protonates the pyrimidine ring, further increasing the electrophilicity of the C4 carbon. This procedure exemplifies the direct and robust nature of coupling reactions involving this intermediate.
Conclusion
This compound is far more than a simple chemical. It is a testament to the power of scaffold-based drug design. Its identity as a purine isostere provides a biological rationale for its use, while its strategically placed chloro group offers a chemical gateway for immense molecular diversity. Through robust and scalable synthetic routes and predictable reactivity via nucleophilic aromatic substitution, this intermediate grants medicinal chemists a reliable and versatile platform to construct novel therapeutics. Its continued prominence in the scientific literature, particularly in the development of targeted cancer therapies, underscores its enduring importance as a cornerstone of modern drug discovery.
References
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (n.d.). Google Books.
- This compound - Chem-Impex. (n.d.). Chem-Impex International.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). National Institutes of Health.
- This compound | 100644-65-3. (2025, July 24). ChemicalBook.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022, October 3). PubMed.
- Advancing Medicinal Chemistry with 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A Versatile Pharmaceutical Intermediate. (n.d.). Medium.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.
- Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. (n.d.). ResearchGate.
- Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (2025, February 20). Royal Society of Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022, November 16). National Institutes of Health.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health.
- This compound - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Nucleophilic Substitution Reactions. (n.d.). University of Illinois Chicago.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022, May 17). RSC Publishing. Retrieved January 6, 2026, from
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 100644-65-3 [chemicalbook.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its structural resemblance to the endogenous purine ring system, particularly adenine, allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous enzymes.[1][2][3] This inherent mimicry has propelled the development of a multitude of potent and selective inhibitors targeting key players in various disease pathologies, most notably in oncology and inflammatory disorders. This guide provides a comprehensive technical overview of the biological significance of the pyrazolo[3,4-d]pyrimidine core, delving into its mechanism of action, therapeutic applications, structure-activity relationships, and the experimental methodologies pivotal to its exploration.
Section 1: The Molecular Basis of Activity - An ATP-Competitive Mechanism
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects is through competitive inhibition of ATP-dependent enzymes, particularly protein kinases.[1][4] Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrazolo[3,4-d]pyrimidine core effectively mimics the adenine portion of ATP, enabling it to dock into the highly conserved ATP-binding pocket of these enzymes.[1][3] This binding event precludes the binding of the natural substrate, ATP, thereby inhibiting the downstream phosphorylation cascade that drives cellular processes like proliferation, survival, and migration.[6]
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its amenability to chemical modification at various positions. These modifications allow for the fine-tuning of binding affinity and selectivity towards specific kinases, a critical aspect in the development of targeted therapies with reduced off-target effects.[1][7]
Figure 1: ATP-Competitive Inhibition by the Pyrazolo[3,4-d]pyrimidine Core.
Section 2: Therapeutic Landscape - A Multitude of Applications
The adaptability of the pyrazolo[3,4-d]pyrimidine scaffold has led to its investigation in a wide array of therapeutic areas.
Oncology: A Pillar of Targeted Cancer Therapy
The most profound impact of pyrazolo[3,4-d]pyrimidine derivatives has been in the field of oncology.[1][4] By targeting kinases that are frequently mutated or overexpressed in cancer, these compounds have shown significant anti-proliferative and pro-apoptotic effects.[8][9]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[3][8][10] Dual inhibition of these pathways can lead to enhanced antitumor efficacy and has the potential to overcome drug resistance.[8] Some compounds have demonstrated inhibitory activity in the nanomolar range against both wild-type and mutant forms of EGFR.[11]
-
Src and Abl Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is central to the development of inhibitors of non-receptor tyrosine kinases like Src and Abl.[12][13] Dysregulation of these kinases is implicated in various leukemias and solid tumors. The development of dual Src/Abl inhibitors represents a promising strategy for treating chronic myeloid leukemia and other malignancies.[12]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5] Pyrazolo[3,4-d]pyrimidine-based compounds have been designed as potent CDK inhibitors, showing promise in the treatment of various cancers, including breast and colorectal carcinoma.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib, a landmark drug for the treatment of B-cell malignancies, features a pyrazolo[3,4-d]pyrimidine core and acts as a potent and irreversible inhibitor of BTK.[1][4]
Inflammatory Diseases: A New Frontier
Emerging research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in the treatment of inflammatory conditions.[14][15]
-
Cyclooxygenase (COX) Inhibition: Certain derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in the inflammatory response, with potency comparable to clinically used anti-inflammatory drugs.[15][16][17] This suggests their potential as a new class of anti-inflammatory agents with potentially improved gastrointestinal safety profiles.[16]
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cellular models of inflammation.[18] This activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS).[18]
Other Therapeutic Avenues
The biological activity of the pyrazolo[3,4-d]pyrimidine core extends beyond oncology and inflammation. Derivatives have been investigated as:
-
Phosphodiesterase (PDE) Inhibitors: Specific analogs have shown potent and selective inhibition of cGMP-specific phosphodiesterases (PDE1 and PDE5), suggesting their potential in the treatment of cardiovascular diseases.[19]
-
Antiviral and Antimicrobial Agents: The scaffold has also been explored for its potential in combating infectious diseases.[2][20]
Section 3: Structure-Activity Relationship (SAR) and Drug Design
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.[7][21]
| Position | Moiety/Substitution | Impact on Activity | Key Findings |
| N-1 | Hydrogen, Methyl | Substitution at N-1 is generally not beneficial for activity.[7] | Unsubstituted N-1 hydrogen often forms a critical hydrogen bond with the kinase hinge region.[7] |
| C-3 | Phenyl, Benzyl | Influences potency and selectivity.[19] | C-3 benzyl and N-2 methyl disubstitution showed good potency for PDE1 and PDE5.[19] |
| C-4 | Anilino, Phenoxy | The nature of the linker at C-4 significantly impacts potency. | 4-phenoxy derivatives were found to be more potent than 4-anilino derivatives against FLT3 and VEGFR2.[7][22] |
| Substituents on Phenyl Rings | Electron-withdrawing/donating groups | Fine-tunes binding affinity and pharmacokinetic properties. | The addition of various functional groups can modulate solubility, cell permeability, and target engagement.[6] |
Key Design Principle: A common strategy involves utilizing the 1H-pyrazolo[3,4-d]pyrimidine as a bioisostere of the quinazoline or purine core to occupy the adenine-binding region of the kinase.[8][9] Hydrophobic moieties are then appended to occupy adjacent hydrophobic pockets within the ATP-binding site.[23]
Section 4: Experimental Protocols and Methodologies
The evaluation of pyrazolo[3,4-d]pyrimidine derivatives involves a cascade of in vitro and in vivo assays to determine their biological activity and mechanism of action.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A common synthetic route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a substituted 5-aminopyrazole-4-carbonitrile with formic acid or formamide.[13][24][25] Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functionalities at the C4 position.[6]
Figure 2: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.
In Vitro Biological Evaluation
Step 1: Antiproliferative Assays
-
Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.[26]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Step 2: Kinase Inhibition Assays
-
Objective: To quantify the inhibitory activity of the compounds against specific target kinases.
-
Methodology: Various formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.
-
Incubate the purified kinase enzyme with the pyrazolo[3,4-d]pyrimidine derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
After a defined incubation period, stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP consumed.
-
Determine the IC50 value for kinase inhibition.
-
Step 3: Cell Cycle Analysis
-
Objective: To investigate the effect of the compounds on cell cycle progression.
-
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method.[8][23]
-
Treat cancer cells with the compound for a specific duration.
-
Harvest the cells, fix them in ethanol, and stain them with a PI solution containing RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.
-
Step 4: Apoptosis Assays
-
Objective: To determine if the compounds induce programmed cell death.
-
Methodology:
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[27]
-
In Vivo Efficacy Studies
-
Objective: To evaluate the antitumor activity of the compounds in a living organism.
-
Methodology: Xenograft mouse models are commonly employed.[10][21]
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, the mice are treated with the pyrazolo[3,4-d]pyrimidine derivative or a vehicle control.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and organs may be harvested for further analysis (e.g., Western blotting, immunohistochemistry).
-
Section 5: Future Directions and Conclusion
The pyrazolo[3,4-d]pyrimidine core continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Development of More Selective Inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against resistant mutations.
-
Exploration of New Therapeutic Areas: Expanding the application of this scaffold to other diseases with unmet medical needs.
-
Prodrug Strategies: Improving the pharmacokinetic properties, such as aqueous solubility and bioavailability, of promising lead compounds.[12]
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1117. [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 1883. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 1779. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Bell, A. S., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4373-4384. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). PubMed. Retrieved January 6, 2026, from [Link]
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1354. [Link]
-
Fallacara, A. L., et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 9(5), 461-466. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 6, 2026, from [Link]
-
Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5433-5444. [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. Retrieved January 6, 2026, from [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. Retrieved January 6, 2026, from [Link]
-
Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. (2019). PubMed. Retrieved January 6, 2026, from [Link]
-
Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. (2018). PubMed. Retrieved January 6, 2026, from [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. (2019). PubMed. Retrieved January 6, 2026, from [Link]
-
New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. (2025). Bioengineer.org. Retrieved January 6, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (2007). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 14. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives and Analogs in Drug Discovery
This guide provides an in-depth technical exploration of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these molecules, with a particular focus on their role as kinase inhibitors in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in drug discovery. Its fused nitrogen-containing heterocyclic system is a bioisostere of the adenine ring of ATP, the primary energy currency of the cell and a crucial substrate for kinases.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the active site of kinases, leading to the inhibition of their enzymatic activity.[1][2]
Kinases play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the development of potent and selective inhibitors for a wide range of kinases.[1][2]
Synthesis of the this compound Scaffold
The this compound core serves as a versatile intermediate for the synthesis of a diverse library of derivatives.[5] The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore the chemical space and optimize biological activity.
A general synthetic route to 4-chloro-substituted pyrazolo[3,4-d]pyrimidines involves the initial construction of the pyrazolopyrimidinone core, followed by a chlorination step.[6][7]
Caption: Generalized synthetic scheme for 4-chloro-pyrazolo[3,4-d]pyrimidines.
One documented synthesis of this compound starts from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[8] This is reacted with hydrazine in the presence of triethylamine to yield the target compound.[8]
Exemplary Protocol: Synthesis of this compound[8]
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) in a mixture of THF (40 mL) and H₂O (4 mL), add triethylamine (1.59 mL, 11.5 mmol) at room temperature.
-
Slowly add hydrazine (64%, 486 μL, 10 mmol) dropwise to the reaction mixture.
-
Stir the mixture continuously for 4 hours at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the volatile components by distillation under reduced pressure.
-
Precipitate the residue with water.
-
Wash the resulting precipitate with water and dry under vacuum to obtain this compound.[8]
Structure-Activity Relationship (SAR) and Biological Applications
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is dictated by the nature of the substituents at various positions of the core scaffold. The following sections highlight key SAR findings and their implications for targeting different kinases.
Substitutions at the C4-Position: A Gateway to Potency
The C4-chloro group is the primary site for diversification. Nucleophilic substitution with anilines, phenols, and other nucleophiles has yielded potent kinase inhibitors.
-
4-Anilino vs. 4-Phenoxy Derivatives: Studies have shown that 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives can exhibit higher potency compared to their 4-anilino counterparts. For instance, in the context of FLT3 and VEGFR2 inhibition, 4-phenoxy derivatives displayed greater antiproliferative and antiangiogenic activities.[9]
The N1-Position: Modulating Activity and Selectivity
Substitution at the N1-position of the pyrazole ring can significantly impact biological activity.
-
Unsubstituted N1-H: In many cases, an unsubstituted N1-H is crucial for potent activity. For example, methylation of the N1-position in a series of 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives led to a significant decrease in their antiproliferative and antiangiogenic effects.[9]
Targeting a Spectrum of Kinases
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has been exploited to develop inhibitors for a wide array of kinases implicated in cancer and autoimmune diseases.
| Target Kinase(s) | Therapeutic Area | Key Structural Features & Insights | Reference Compound Example |
| FLT3, VEGFR2 | Acute Myeloid Leukemia | 4-Phenoxy derivatives often show higher potency than 4-anilino analogs.[9][10] | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea[9][10] |
| CDK2 | Cancer | Acts as a bioisostere of adenine, mimicking ATP binding.[3] | Pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives[3] |
| RET | Cancer | Potent and selective inhibition of RET phosphorylation.[12] | 23c (a pyrazolo[3,4-d]pyrimidine derivative)[12] |
| BTK, EGFR | B-Cell Cancers | Ibrutinib is an approved covalent BTK inhibitor with this core.[1] | Ibrutinib[1] |
| Src | Glioblastoma | Eradication of invasive glioblastoma cells.[13] | SI306[13] |
| JAK3 | Rheumatoid Arthritis | Exploits a unique cysteine residue in JAK3 for selectivity.[14] | 13t (a pyrazolopyrimidine derivative)[14] |
| DDR1 | Cancer | Inhibition of collagen-activated receptor tyrosine kinase.[15] | 6c (a 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivative)[15] |
| DHFR | Cancer | Designed as antifolate agents, structurally similar to methotrexate.[6] | Pyrazolo[3,4-d]pyrimidines with amino acid conjugates[6] |
Experimental Protocols: Biological Evaluation
The biological activity of novel this compound derivatives is typically assessed through a cascade of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assays
These assays determine the effect of a compound on the growth of cancer cell lines.
Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound for a defined period (e.g., 72 hours). Cell viability is then measured using a dye such as MTT or a reagent that measures ATP content.
Exemplary Protocol: MTT Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[4]
Future Directions and Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Improving Selectivity: Designing compounds that inhibit a specific kinase or a desired profile of kinases to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of pyrazolo[3,4-d]pyrimidine derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.
References
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
-
Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. MySkinRecipes. [Link]
-
Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 100644-65-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of pyrazolo[3,4-d]pyrimidine compounds
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines like adenine.[1][2][3][4][5][6] This bioisosteric relationship allows compounds based on this framework to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[1][3][5] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their role as kinase inhibitors in oncology and their activity against other critical enzyme systems. We will explore the specific molecular targets, the resultant impact on cellular signaling pathways, and the key experimental methodologies employed to elucidate these mechanisms.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The versatility of the pyrazolo[3,4-d]pyrimidine nucleus stems from its identity as a purine isostere.[4][6] This fundamental property allows it to serve as a foundational template for competitive inhibitors that target the highly conserved ATP-binding pocket of numerous enzymes. By strategically modifying substituents at various positions on the bicyclic ring system, medicinal chemists can achieve high potency and selectivity for specific targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[4][7] While its applications are diverse, the most profound impact has been in the development of protein kinase inhibitors for cancer therapy.[3][4][7]
Primary Mechanism of Action: Competitive Inhibition of Protein Kinases
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The primary mechanism of action for the majority of anticancer pyrazolo[3,4-d]pyrimidines is the competitive inhibition of protein kinase activity.
The scaffold mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase's active site.[3][5] This occupation of the ATP-binding pocket prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that drive malignant phenotypes such as proliferation, survival, angiogenesis, and metastasis.
Targeting Non-Receptor Tyrosine Kinases: Src and Abl
The discovery of pyrazolo[3,4-d]pyrimidines as kinase inhibitors began with the identification of compounds like PP1 and PP2 as potent inhibitors of the Src family of non-receptor tyrosine kinases.[7]
-
Src Kinase: Src is a proto-oncogene that, when hyperactivated in tumors, promotes cell proliferation, survival, and migration.[8][9] Pyrazolo[3,4-d]pyrimidine derivatives have been optimized to specifically target Src. For instance, the compound SI-388 was identified as a potent Src inhibitor that hampers glioblastoma cell viability and enhances sensitivity to radiation.[8][9] These inhibitors function by blocking the catalytic activity of Src, thereby preventing the phosphorylation of its downstream effectors and disrupting these oncogenic pathways.
-
Abl Kinase: The Bcr-Abl fusion protein is the causative driver of chronic myelogenous leukemia (CML). Many pyrazolo[3,4-d]pyrimidines have been developed as dual Src/Abl inhibitors.[10][11] They are effective against both the wild-type and mutated forms of Abl kinase, the latter being a common cause of resistance to first-generation inhibitors.[11] By inhibiting Bcr-Abl, these compounds block the constitutive signaling that drives the proliferation of leukemia cells and promotes apoptosis.[10]
Caption: Src Kinase Inhibition Pathway.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR
-
Epidermal Growth Factor Receptor (EGFR): EGFR signaling is a critical pathway for cell growth and is frequently overactive in non-small cell lung cancer, colorectal cancer, and other epithelial tumors. Pyrazolo[3,4-d]pyrimidines have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), including against resistance-conferring mutants like T790M.[12][13] They compete with ATP to block EGFR autophosphorylation, thereby inhibiting downstream pathways like RAS/MAPK and PI3K/AKT. Some compounds have been developed as dual EGFR/VEGFR inhibitors to simultaneously block tumor growth and angiogenesis, a strategy that may overcome drug resistance.[5][12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process. Pyrazolo[3,4-d]pyrimidine derivatives that inhibit VEGFR-2 block the signaling cascade that leads to endothelial cell migration, proliferation, and tube formation, effectively cutting off the tumor's blood supply.[14][15]
Caption: Workflow for Validating Inhibitor Action.
Summary of Biological Activities
The following table summarizes the inhibitory concentrations of representative pyrazolo[3,4-d]pyrimidine compounds against various targets and cell lines, illustrating their potency and spectrum of activity.
| Compound Class/Example | Primary Target(s) | Cell Line | IC₅₀ / GI₅₀ | Reference |
| CDK Inhibitors | ||||
| Compound 14 | CDK2/cyclin A2 | HCT-116 | 6 nM (cytotoxic) | [16] |
| Compound 14 | CDK2/cyclin A2 | - | 0.057 µM (enzymatic) | [16] |
| Src/Abl Inhibitors | ||||
| Compound 7a | Abl, Src | K-562 | Potent Activity | [11] |
| Compound 7b | Abl, Src | K-562 | Potent Activity | [11] |
| SI-388 | Src | Glioblastoma cells | Significant Inhibition | [8][9] |
| EGFR Inhibitors | ||||
| Compound 12b | EGFR (WT & T790M) | A549 | 8.21 µM (cytotoxic) | [13] |
| Compound 12b | EGFR (WT) | - | 0.016 µM (enzymatic) | [13] |
| Compound 12b | EGFR (T790M) | - | 0.236 µM (enzymatic) | [13] |
| VEGFR-2 Inhibitors | ||||
| Compound 10k | VEGFR-2, Tubulin | HT-29 | 0.03-1.6 µM (cytotoxic) | [14] |
| Compound 12b | VEGFR-2 | MDA-MB-468 | 3.343 µM (cytotoxic) | [15] |
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern drug discovery, giving rise to a remarkable diversity of therapeutic agents. Its primary mechanism of action, particularly in oncology, is the ATP-competitive inhibition of a wide range of protein kinases, including Src, Abl, EGFR, and CDKs. This targeted inhibition disrupts the aberrant signaling pathways that drive cancer progression. Furthermore, the scaffold's utility extends to non-kinase targets like xanthine oxidase and phosphodiesterases, leading to treatments for metabolic and cardiovascular conditions. The continued exploration of this versatile chemical framework, guided by robust biochemical and cellular validation, promises to yield novel therapeutics with improved potency and selectivity for a host of human diseases.
References
- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). Vertex AI Search.
-
Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com. [Link]
-
Sildenafil. (n.d.). Wikipedia. [Link]
-
Cardarelli, W. J., & Saad, M. (n.d.). Allopurinol. StatPearls - NCBI Bookshelf. [Link]
-
El-Damasy, D. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[17][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
-
RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports. [Link]
-
What is the mechanism of Allopurinol? (2024). Patsnap Synapse. [Link]
-
El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
-
What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)? (2025). Dr.Oracle. [Link]
-
The mechanism of action of sildenafil and its subsequent potential... (2023). ResearchGate. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry. [Link]
-
Li, P., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
-
PDE5 inhibitor. (n.d.). Wikipedia. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld Science. [Link]
-
Sildenafil: Its Use as a PDE5 Inhibitor for Erectile Dysfunction. (2025). Pharmacology Mentor. [Link]
-
Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors. (2024). JoVE. [Link]
-
Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]
-
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[17][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
El-Gamal, M. I., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]
-
Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. [Link]
-
Development of novel pyrazolo[3,4-d]pyrimidines as anticancer agents: synthesis of potent c-Src/Abl inhibitors. (n.d.). Usiena AIR. [Link]
-
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Azzawi, A. M. J., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 9. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. droracle.ai [droracle.ai]
- 18. study.com [study.com]
- 19. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in complex research settings.
Introduction
This compound (C₅H₄ClN₅, Molar Mass: 169.57 g/mol ) is a purine analog that serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1] Its structural features, particularly the presence of a reactive chlorine atom and an amino group on the pyrimidine ring, make it a valuable intermediate for the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation and purity assessment during its synthesis and subsequent chemical modifications.
Molecular Structure and Spectroscopic Analysis Workflow
The structural framework of this compound, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of NMR signals.
Caption: Chemical structure of this compound with IUPAC numbering.
The general workflow for the spectroscopic characterization of this and similar molecules is a multi-step process designed to provide orthogonal data for confident structure confirmation.
Caption: A generalized workflow for the spectroscopic analysis of synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for a complete assignment. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for this class of compounds due to its ability to dissolve a wide range of polar organic molecules and its relatively high boiling point, which is advantageous for variable temperature studies.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The experimentally reported ¹³C NMR data for this compound in DMSO-d₆ are summarized in the table below.[2]
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| 161.5 | C2 | Expected to be significantly downfield due to the influence of adjacent nitrogen atoms. |
| 157.5 | C4 | The attachment of an electronegative chlorine atom and being part of the pyrimidine ring results in a downfield shift. |
| 153.2 | C7a | A quaternary carbon at the fusion of the two rings, deshielded by the surrounding nitrogen atoms. |
| 132.7 | C5 | Attached to the amino group and part of the pyrimidine ring. |
| 105.8 | C4a | A quaternary carbon at the ring junction, typically appearing at a more upfield position compared to other sp² carbons in the heterocyclic system. |
Experimental Protocol: A sample of this compound is dissolved in DMSO-d₆. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 75 MHz.[2] Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
¹H NMR Spectroscopy
As of the latest available data, a detailed experimental ¹H NMR spectrum for this compound has not been published in peer-reviewed literature. However, based on the known chemical shifts of similar pyrazolo[3,4-d]pyrimidine derivatives and general principles of NMR spectroscopy, a predicted ¹H NMR spectrum can be outlined.
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |
| ~13.5 | broad singlet | N9-H | Protons on nitrogen in heterocyclic systems often appear as broad signals at very downfield shifts and are exchangeable with D₂O. |
| ~8.0 | singlet | C3-H | The proton on the pyrazole ring is expected to be a singlet and appear in the aromatic region. |
| ~7.0 | broad singlet | -NH₂ | The protons of the amino group are typically observed as a broad singlet and are also D₂O exchangeable. The exact chemical shift can be concentration and temperature dependent. |
Justification for Predictions: The predicted chemical shifts are based on the analysis of ¹H NMR data for structurally related pyrazolo[3,4-d]pyrimidines. The pyrazole proton (C3-H) is expected to be a sharp singlet in the aromatic region. The N-H protons of the pyrazole and the amino group are anticipated to be broad due to quadrupole broadening and potential hydrogen bonding, and their signals would disappear upon the addition of a drop of D₂O to the NMR tube, which is a key confirmatory experiment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.
Mass Spectrometry Data:
| m/z | Ion |
| 170 | [M+H]⁺ |
The observation of a signal at m/z 170 corresponds to the protonated molecule of this compound (calculated exact mass of [C₅H₅ClN₅]⁺ is 169.02).[2] The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern: While detailed experimental fragmentation data is not readily available, a plausible fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) conditions can be proposed. The fragmentation would likely initiate with the loss of small, stable molecules.
Caption: A plausible, simplified fragmentation pathway for this compound.
Common fragmentation pathways for such heterocyclic systems include the loss of HCN (27 Da) from the pyrimidine or pyrazole ring and the loss of a chlorine radical (35 Da). The relative abundance of these fragment ions would provide further structural confirmation.
Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the electrospray ionization source of a mass spectrometer. The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the key analytical features of this compound. The ¹³C NMR and mass spectrometry data offer definitive evidence for the core structure and molecular weight. While experimental ¹H NMR data is currently lacking in the public domain, the predicted spectrum, based on sound chemical principles and analog data, provides a reliable guide for researchers. The combination of these spectroscopic techniques, as outlined in the workflow, ensures the confident identification and quality assessment of this important synthetic intermediate, thereby supporting its application in the advancement of pharmaceutical research and development.
References
Sources
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Purine Isostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine core is a paramount heterocyclic scaffold in medicinal chemistry, primarily due to its role as a purine bioisostere. This structural mimicry of endogenous purines, such as adenine, allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to potent and often selective inhibition. This guide provides a comprehensive technical overview of the pyrazolo[3,4-d]pyrimidine scaffold, from its fundamental isosteric principles and synthetic methodologies to its extensive applications in targeting key protein families, including kinases and phosphodiesterases. We will delve into the mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols that underscore the therapeutic potential of this remarkable scaffold in oncology, inflammation, and beyond.
The Core Concept: Bioisosterism with Purines
The success of the pyrazolo[3,4-d]pyrimidine scaffold is fundamentally rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to produce a compound with comparable or enhanced biological activity. The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of the adenine ring of adenosine triphosphate (ATP), a universal energy currency and a critical substrate for a vast array of enzymes, most notably protein kinases.[1][2][3][4]
This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors. They can effectively occupy the adenine-binding pocket within the catalytic domain of kinases, mimicking the crucial hydrogen bonding interactions that ATP forms with the hinge region of the enzyme.[1][2][4] This targeted interference with ATP binding blocks the phosphotransfer reaction, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.
Caption: Bioisosteric relationship between purine and pyrazolo[3,4-d]pyrimidine.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through several reliable synthetic routes, often starting from readily available pyrazole precursors. A common and versatile approach involves the cyclization of a 5-aminopyrazole-4-carbonitrile or a related derivative.
General Synthetic Protocol: From Aminopyrazole to the Scaffold
A widely employed method involves the reaction of a 5-amino-3-substituted-1H-pyrazole-4-carbonitrile with formic acid or formamide to construct the pyrimidine ring.[5][6][7] This foundational scaffold can then be further functionalized at various positions to generate a library of derivatives for biological screening.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Precursor: A common starting point is the condensation of a β-ketonitrile with a substituted hydrazine. For example, reacting 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine yields 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[6]
-
Pyrimidine Ring Formation: The resulting 5-aminopyrazole-4-carbonitrile is then refluxed in formic acid.[6] This reaction leads to the cyclization and formation of the 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Chlorination: To enable further diversification, the pyrimidinone is often converted to a more reactive intermediate. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) yields the 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[7]
-
Nucleophilic Substitution: The 4-chloro substituent is now susceptible to nucleophilic displacement by various amines, thiols, or alcohols, allowing for the introduction of diverse side chains that can be tailored to target specific enzymes.[5][7]
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Therapeutic Applications: A Scaffold of Immense Potential
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. Its ability to act as a "privileged scaffold" makes it a cornerstone in the development of inhibitors for several key enzyme families.
Kinase Inhibition: A Dominant Role in Oncology and Inflammation
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] The pyrazolo[3,4-d]pyrimidine core has been extensively utilized to develop potent inhibitors for various kinase families.[8]
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[9] Pyrazolo[3,4-d]pyrimidine-based compounds have emerged as potent and selective JAK inhibitors.[9][10]
-
Mechanism of Action: These inhibitors compete with ATP for the binding site in the kinase domain of JAKs, thereby blocking the phosphorylation and activation of STAT proteins. This leads to the downregulation of pro-inflammatory cytokine signaling.[9]
-
Key Example: A series of novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives have been identified as highly potent and selective JAK3 inhibitors. One of the most active compounds, 13t , exhibited an IC₅₀ of 0.1 nM for JAK3 and demonstrated favorable selectivity over other kinases.[9] This compound was also shown to be effective in a rat model of adjuvant-induced arthritis.[9]
Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[11] Its hyperactivation is frequently observed in various cancers, including medulloblastoma and glioblastoma, making it an attractive therapeutic target.[12][13][14]
-
Mechanism of Action: Pyrazolo[3,4-d]pyrimidine derivatives designed as Src inhibitors bind to the ATP pocket of the Src kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in tumor progression.[12][13]
-
Structure-Activity Relationship (SAR): Studies have shown that substitutions at the N1 and C6 positions of the pyrazolo[3,4-d]pyrimidine core are crucial for Src inhibitory activity. For instance, the introduction of a thioethylmorpholine chain at the C6 position has yielded potent inhibitors.[11]
-
Notable Compounds: Compounds such as SI83, S7, and S29 have been shown to reduce the growth of medulloblastoma cells by inhibiting Src phosphorylation and inducing cell cycle arrest at the G₂/M phase.[12] Another compound, Si306 , and its prodrug have demonstrated anti-invasive properties in glioblastoma models by inhibiting the Src signaling pathway.[13]
The applicability of the pyrazolo[3,4-d]pyrimidine scaffold extends to a broad range of other clinically relevant kinases:
-
Cyclin-Dependent Kinases (CDKs): This scaffold has been employed as a bioisostere of the purine ring in roscovitine to develop novel CDK2 inhibitors for cancer therapy.[15][16]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EGFR and VEGFR, key drivers of tumor angiogenesis and proliferation.[1][17][18]
-
Phosphoinositide 3-Kinases (PI3Ks): The scaffold has also been utilized to create inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer.[19]
Table 1: Selected Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and their Biological Activities
| Compound/Series | Target Kinase(s) | IC₅₀ Values | Disease Area | Reference(s) |
| 13t | JAK3 | 0.1 nM | Rheumatoid Arthritis | [9] |
| S7, S29, SI163 | Src | Not specified | Medulloblastoma | [12] |
| Si306 | Src | Low micromolar | Glioblastoma | [20] |
| Compound 12b | VEGFR-2 | 0.063 µM | Breast Cancer | [17][18] |
| Compound 17 | CDK2 | 0.19 µM | Cancer | [2] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a variety of conditions, including cardiovascular diseases and erectile dysfunction.
-
Mechanism of Action: Pyrazolo[3,4-d]pyrimidine derivatives can act as potent inhibitors of cGMP-specific PDEs, such as PDE1 and PDE5.[21] By preventing the breakdown of cGMP, these compounds potentiate its downstream signaling effects, leading to smooth muscle relaxation and vasodilation.
-
Key Example: Polycyclic pyrazolo[3,4-d]pyrimidines have been synthesized as analogs of polycyclic guanine PDE inhibitors. Compound 4c , with a C-3 benzyl and N-2 methyl disubstitution, demonstrated potent inhibition of PDE1 (IC₅₀ = 60 nM) and PDE5 (IC₅₀ = 75 nM) with good selectivity over PDE3.[21] These compounds also exhibited oral antihypertensive activity in spontaneously hypertensive rats.[21]
Caption: Mechanisms of action for pyrazolo[3,4-d]pyrimidine-based inhibitors.
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivative
This protocol is adapted from methodologies used in the synthesis of Src kinase inhibitors.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Aniline (or a substituted aniline)
-
Isopropanol
-
Triethylamine (Et₃N)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 mmol) in isopropanol (10 mL), add the desired aniline derivative (1.2 mmol) and triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (Example: Src Kinase)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human Src kinase
-
Peptide substrate (e.g., cdc2 substrate peptide)
-
[γ-³²P]ATP
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the recombinant Src kinase.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its success as a purine isostere has paved the way for the development of a multitude of potent and selective inhibitors targeting enzymes crucial in human diseases. The ongoing research in this field continues to expand the therapeutic utility of this scaffold, with new derivatives being designed and synthesized to address challenges such as drug resistance and to explore novel biological targets. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation pyrazolo[3,4-d]pyrimidine-based therapeutics with improved efficacy and safety profiles.
References
-
Yin, H., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. Available at: [Link]
-
Rossi, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 16(11), 2633-2644. Available at: [Link]
-
Bell, A. S., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4373-4384. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 643-650. Available at: [Link]
-
Angelucci, A., et al. (2019). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 20(18), 4586. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. Available at: [Link]
-
Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Molecular Biosciences, 11, 1348277. Available at: [Link]
-
Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958. Available at: [Link]
-
Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. Available at: [Link]
-
Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2217-2236. Available at: [Link]
-
Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 431-437. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17762. Available at: [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. Available at: [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. Available at: [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Semantic Scholar. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 11(1), 1-21. Available at: [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. ResearchGate. Available at: [Link]
-
Abou El Ella, D. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 112, 264-282. Available at: [Link]
-
Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2217-2236. Available at: [Link]
-
Various Authors. (2021). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 658-662. Available at: [Link]
-
Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707. Available at: [Link]
- Pfizer Corp. (2012). Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors. Google Patents.
-
Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2435. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6265. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1097. Available at: [Link]
-
Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 395. Available at: [Link]
-
Slaninova, V., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. Available at: [Link]
-
Chen, C., et al. (2021). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(12), 1085-1100. Available at: [Link]
-
Tantry, S. J., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 849-860. Available at: [Link]
-
Kruewel, T., et al. (2013). Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers. PLoS ONE, 8(9), e73595. Available at: [Link]
-
Van der Veken, P., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. Available at: [Link]
-
Springer, R. H., et al. (1979). Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 1. Synthesis and activity of some nucleosides of purines and 4-(alkylthio)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 22(10), 1210-1214. Available at: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 11. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Purine Isostere
The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] This inherent characteristic has propelled the development of a multitude of pyrazolo[3,4-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, ranging from anticancer and anti-inflammatory to neuroprotective effects.[3][4][5] This guide provides a comprehensive overview of the key therapeutic targets of these derivatives, delving into their mechanisms of action, experimental validation, and future potential in drug discovery.
I. Protein Kinases: The Epicenter of Pyrazolo[3,4-d]pyrimidine Anticancer Activity
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[3] Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as kinase inhibitors, with several compounds progressing to clinical trials and even gaining FDA approval.[1]
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6][7][8] Molecular modeling studies suggest that these compounds form hydrogen bonds with key residues, such as Cys-919, within the VEGFR-2 active site.[6]
Experimental Validation: The inhibitory activity of these derivatives against VEGFR-2 is typically assessed using in vitro kinase assays and cellular assays that measure the inhibition of endothelial cell functions like tube formation and migration.[6][7]
Illustrative Data:
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10k | HUVEC | Not specified | [6] |
| 12b | VEGFR-2 | 0.063 | [7] |
B. Src Family Kinases (SFKs)
Mechanism of Action: Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, contributing to tumor progression, invasion, and metastasis.[9][10] Pyrazolo[3,4-d]pyrimidine-based inhibitors effectively suppress Src phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Experimental Workflow: Src Kinase Inhibition Assay
Caption: Workflow for a typical in vitro Src kinase inhibition assay.
C. Cyclin-Dependent Kinases (CDKs)
Mechanism of Action: CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer. Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[11][12][13] The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the purine ring of ATP, effectively blocking the kinase's catalytic activity.[11]
Signaling Pathway: CDK2 Regulation of the Cell Cycle
Caption: Inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives blocks the G1/S cell cycle transition.
D. Other Notable Kinase Targets
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
FMS-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia.[14][15]
-
Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various solid tumors.[8][16][17]
-
Bruton's tyrosine kinase (BTK): A crucial enzyme in B-cell malignancies, with the FDA-approved drug ibrutinib being a prominent example of a pyrazolo[3,4-d]pyrimidine-based inhibitor.[1]
-
Protein Kinase D (PKD): Involved in multiple cancer hallmarks.[18]
II. Phosphodiesterases (PDEs): Modulating a Key Second Messenger
Mechanism of Action: Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. Inhibition of PDEs, particularly PDE5, by pyrazolo[3,4-d]pyrimidine derivatives leads to an increase in intracellular cGMP levels, which has therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension. While not a primary focus of recent research, this remains a validated target for this scaffold.[19]
III. Enzymes in the Inflammatory Cascade: A Non-Cancer Frontier
Pyrazolo[3,4-d]pyrimidine derivatives have also shown significant promise as anti-inflammatory agents by targeting key enzymes in the arachidonic acid pathway.[20][21][22][23][24]
A. Cyclooxygenases (COX-1 and COX-2)
Mechanism of Action: These derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing COX-1, which is involved in homeostatic functions. This selectivity profile is desirable for minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[21][23][24]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The pyrazolo[3,4-d]pyrimidine derivatives are pre-incubated with the enzymes at various concentrations.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
B. 5-Lipoxygenase (5-LOX)
Mechanism of Action: 5-LOX is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Certain pyrazolo[3,4-d]pyrimidine hybrids have been identified as dual inhibitors of both COX-2 and 5-LOX, offering a broader anti-inflammatory effect.[20]
Comparative Inhibitory Activity:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 3b | 19 | 31 | Not reported | [21] |
| 4b | 26 | 34 | Not reported | [21] |
| 8e | Not specified | 1.837 | 2.662 | [20] |
| 5k | >25 | 0.266 | Not reported | [23] |
IV. Neuroprotection: Targeting Oxidative Stress and Inflammation
Recent studies have highlighted the neuroprotective potential of pyrazolo[3,4-d]pyrimidine derivatives, particularly in the context of neurodegenerative diseases like Parkinson's disease.[4][25]
Mechanism of Action: One novel derivative, KKC080096, has been shown to upregulate heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[4][25] This upregulation is mediated through the activation of the Nrf2 and AMPK signaling pathways. The compound was found to suppress the production of pro-inflammatory mediators like nitric oxide and IL-1β in microglia.[4]
Signaling Pathway: Neuroprotective Effects of KKC080096
Caption: KKC080096 promotes neuroprotection through the activation of AMPK and Nrf2, leading to HO-1 induction.
Conclusion: A Scaffold with Enduring Therapeutic Promise
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility in targeting a wide array of enzymes, particularly protein kinases, has cemented its importance in oncology. Furthermore, emerging research into its anti-inflammatory and neuroprotective properties is opening up new avenues for its clinical application. The ongoing exploration of structure-activity relationships and the development of more selective and potent derivatives will undoubtedly lead to the next generation of pyrazolo[3,4-d]pyrimidine-based drugs with improved efficacy and safety profiles.
References
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed.
- Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives.
- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed.
- Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing. Available at:
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - ResearchGate.
- A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - NIH.
- Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed.
- Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed.
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Publishing.
- Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed.
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC - PubMed Central.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF - ResearchGate.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.
- [PDF] A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects | Semantic Scholar.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available at:
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at:
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
discovery and history of pyrazolo[3,4-d]pyrimidine kinase inhibitors
An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors. Its intrinsic structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), renders it a "privileged scaffold" for competitive inhibition at the catalytic site of kinases. This guide traces the remarkable journey of pyrazolo[3,4-d]pyrimidines, from their initial synthesis to their evolution into a clinically significant class of drugs. We will explore the seminal discoveries that established their role as kinase inhibitors, delve into the mechanistic principles governing their function, dissect the structure-activity relationships that drive their optimization, and chronicle their successful translation into targeted therapies for cancer and other diseases.
The Genesis of a Privileged Scaffold
The story of the pyrazolo[3,4-d]pyrimidine nucleus in pharmacology is one of serendipity and rational design. This fused heterocyclic system is a bioisostere of the natural purine ring found in adenine.[1][2][3][4][5][6] This bioisosteric relationship is the key to its success; by replacing the imidazole ring of a purine with a pyrazole ring, the resulting scaffold can mimic adenine and effectively compete with ATP for binding within the active site of protein kinases.[1][4][5][7][8][9]
While the synthesis of various substituted pyrazolo[3,4-d]pyrimidines was first explored in the mid-1950s for potential antitumor applications, their true potential as kinase inhibitors remained latent for decades.[2] The watershed moment arrived in 1996 with the identification of PP1 and PP2 , the first compounds of this class reported to act as inhibitors of the Src family of non-receptor tyrosine kinases.[8][10] This discovery was the catalyst that ignited widespread interest, demonstrating that the scaffold could be effectively targeted to one of the most critical enzyme families in cellular signaling.
Mechanism of Action: Mimicking the Key to the Engine
Protein kinases are the master regulators of cellular communication, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process is fundamental to nearly every cellular activity, and its dysregulation is a hallmark of many diseases, especially cancer.[11]
Pyrazolo[3,4-d]pyrimidine inhibitors function primarily as ATP-competitive inhibitors . Their core ring system is designed to fit into the adenine-binding pocket of the kinase active site. The nitrogen atoms on the scaffold act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase, the flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[1][4][5][7] This interaction anchors the inhibitor in place, physically blocking the entry of ATP and shutting down the enzyme's catalytic activity.
Caption: Pyrazolo[3,4-d]pyrimidine inhibitors mimic ATP to bind the kinase hinge region.
From Hit to Lead: The Art of Structure-Activity Relationship (SAR)
The initial discovery of PP1 provided a proof-of-concept, but achieving clinical utility required extensive optimization. Medicinal chemists have systematically explored substitutions at various positions of the pyrazolo[3,4-d]pyrimidine core to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.
-
N1-Position: This position often points towards the solvent-exposed region of the ATP pocket. Modifications here can significantly impact solubility and cell permeability. For instance, incorporating benzene sulphonamides at N1 has been a strategy in developing CDK inhibitors.[7]
-
C4-Position: This is arguably the most critical position for directing selectivity. By extending different chemical moieties from this point, the inhibitor can engage with unique amino acid residues in the hydrophobic regions of the active site, allowing for discrimination between different kinases. The attachment of phenylurea groups at C4 led to the discovery of potent multi-kinase inhibitors targeting FLT3 and VEGFR2.[12][13]
-
C6-Position: Substitutions at this position have also been explored to further refine inhibitor potency and selectivity.[7]
This iterative process of design, synthesis, and testing is exemplified by the development of a multi-kinase inhibitor for Acute Myeloid Leukemia (AML).[12][13][14] Researchers started with a hit compound that had weak activity and systematically modified its structure, leading to a derivative with nanomolar potency and complete tumor regression in animal models.[12][13]
| Position | General Role in SAR | Example Modification | Target Kinase(s) |
| N1 | Modulates solubility & interacts with solvent front | Benzene Sulphonamides | CDK2[7] |
| C3 | Can influence potency and selectivity | Varies | PKD[15] |
| C4 | Primary vector for potency and selectivity | Substituted Phenyl Rings | Src, EGFR, VEGFR2[12][13][16] |
| C6 | Fine-tuning of activity | Amino or other small groups | CDK2[7] |
| Caption: Key positions on the pyrazolo[3,4-d]pyrimidine scaffold for SAR studies. |
Major Targets and Clinical Triumphs
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and other diseases.
Bruton's Tyrosine Kinase (BTK) and the Ibrutinib Revolution
The most significant clinical success for this class is Ibrutinib (Imbruvica®) . Approved by the FDA in 2013, Ibrutinib was a landmark drug, being the first-in-class irreversible kinase inhibitor featuring the pyrazolo[3,4-d]pyrimidine core.[1][8] It covalently binds to a cysteine residue in the active site of BTK, a kinase crucial for B-cell survival and proliferation. This has revolutionized the treatment of B-cell cancers like chronic lymphocytic leukemia and mantle cell lymphoma.[1][4]
Cyclin-Dependent Kinases (CDKs)
CDKs are central to cell cycle regulation, making them a prime target for cancer therapy.[11] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit CDKs, particularly CDK2, to induce cell cycle arrest and apoptosis in tumor cells.[9][11][17][18][19]
Src Family Kinases
Building on the initial discovery of PP1 and PP2, development has continued against Src, a kinase involved in cell proliferation and metastasis.[8][10] Compounds like SI306 have shown promise in preclinical models of aggressive cancers such as glioblastoma.[16][20][21][22]
Receptor Tyrosine Kinases (EGFR, VEGFR)
The scaffold has been successfully adapted to target receptor tyrosine kinases that drive tumor growth and angiogenesis. Inhibitors targeting Epidermal Growth Factor Receptor (EGFR) have been developed for lung cancer, including those active against drug-resistant mutations.[5][23][24] Others have been optimized as multi-kinase inhibitors that potently block Vascular Endothelial Growth Factor Receptor (VEGFR) and other targets to simultaneously cut off a tumor's blood supply and growth signals.[12][13]
| Inhibitor Example | Primary Kinase Target(s) | Therapeutic Area | Key Feature |
| Ibrutinib | BTK | B-Cell Cancers | First-in-class irreversible inhibitor[1][8] |
| PP1 / PP2 | Src Family Kinases | Research | First pyrazolo[3,4-d]pyrimidine kinase inhibitors[8][10] |
| Compound 33 | FLT3, VEGFR2 | Acute Myeloid Leukemia | Potent multi-kinase inhibitor[12][13] |
| SI306 | Src | Glioblastoma | Preclinical candidate for brain tumors[20][21][22] |
| Compound 17m | PKD | Pancreatic Cancer | Potent Protein Kinase D inhibitor[15] |
| Caption: Prominent examples of pyrazolo[3,4-d]pyrimidine kinase inhibitors. |
Synthesis and Experimental Methodologies
The successful development of these inhibitors relies on robust synthetic chemistry and reliable biological assays.
General Synthetic Strategy
A common and versatile route to construct the pyrazolo[3,4-d]pyrimidine core begins with substituted 5-aminopyrazole derivatives. These intermediates can be reacted with reagents like formamide to close the pyrimidine ring.[2] A key step in many synthetic pathways is the conversion of a 4-hydroxy derivative to a 4-chloro-pyrazolo[3,4-d]pyrimidine . This chlorinated intermediate is highly reactive and serves as a versatile handle for introducing a wide variety of amine or ether-linked side chains at the crucial C4-position via nucleophilic substitution.[2]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 20. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of Pyrazolo[3,4- d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: An Essential Intermediate for Kinase Inhibitor Discovery
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a key heterocyclic building block in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, serving as the core of numerous kinase inhibitors and other therapeutic agents. This document provides a step-by-step methodology, an exploration of the underlying reaction mechanism, critical safety protocols, and detailed characterization data. The aim is to equip researchers with the necessary knowledge to confidently and safely produce this valuable intermediate for applications in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-Pyrazolo[3,4-d]pyrimidine ring system is of immense interest to the pharmaceutical industry due to its structural analogy to purines. This similarity allows molecules incorporating this scaffold to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[1] Derivatives of this versatile heterocycle have been investigated as inhibitors of enzymes such as cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[2]
The title compound, this compound, serves as a crucial intermediate in the synthesis of these complex and biologically active molecules.[1][3] The presence of a reactive chlorine atom at the C4 position allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidates. This guide provides a field-proven protocol for the synthesis of this compound, starting from commercially available materials.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a cyclocondensation reaction between 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and hydrazine.
Overall Reaction:
Mechanistic Insights: The "Why" Behind the Protocol
The formation of the pyrazole ring fused to the pyrimidine core proceeds through a classical condensation-cyclization pathway.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the aldehyde group in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This forms a hemiaminal intermediate.
-
Dehydration to Hydrazone: The hemiaminal intermediate rapidly loses a molecule of water to form a more stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the chlorinated carbon atoms of the pyrimidine ring (likely the C6 position, activated by the electron-withdrawing nature of the adjacent nitrogen and chlorine).
-
Aromatization: The resulting cyclic intermediate eliminates a molecule of HCl to achieve the stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
Role of Reagents
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde: This is the starting material that provides the pyrimidine ring and the aldehyde functionality necessary for the initial condensation with hydrazine.
-
Hydrazine (64% in H₂O): Hydrazine is the key reagent that provides the two nitrogen atoms required for the formation of the pyrazole ring. The use of an aqueous solution is a practical and safer alternative to anhydrous hydrazine.[3]
-
Triethylamine (TEA): Triethylamine acts as a non-nucleophilic organic base. Its primary role is to neutralize the hydrogen chloride (HCl) that is eliminated during the final aromatization step of the cyclization. This prevents the protonation of the basic nitrogen atoms in the starting materials and product, which would otherwise inhibit the reaction.
-
Tetrahydrofuran (THF)/Water: This solvent system is chosen for its ability to dissolve the organic starting material (THF) while also being compatible with the aqueous hydrazine solution (Water).
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | 192.00 | 10 | 1.92 g |
| Hydrazine (64% in H₂O) | 32.05 (anhydrous) | 10 | 486 µL |
| Triethylamine (TEA) | 101.19 | 11.5 | 1.59 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |
| Deionized Water | - | - | 4 mL |
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Experimental Procedure
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Instructions:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) in a mixture of THF (40 mL) and deionized water (4 mL).
-
Base Addition: To this suspension, add triethylamine (1.59 mL, 11.5 mmol) at room temperature.
-
Hydrazine Addition: Slowly add hydrazine (64% in water, 486 µL, 10 mmol) dropwise to the reaction mixture using a dropping funnel over a period of 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, remove the THF and other volatile components under reduced pressure using a rotary evaporator.
-
Precipitation: Add deionized water (approx. 50 mL) to the residue to precipitate the product.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid product with copious amounts of deionized water to remove any residual salts and impurities. Dry the product under vacuum to afford this compound as a yellow solid (expected yield: ~1.8 g, quantitative).[3]
Safety and Hazard Management
This synthesis involves hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[3] It can cause severe burns to the skin and eyes. Acute exposure can lead to irritation of the respiratory tract, dizziness, and nausea, while chronic exposure may cause liver and kidney damage.[3] Always handle hydrazine solutions in a fume hood, wearing a lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.
-
Triethylamine (TEA): Triethylamine is a corrosive and flammable liquid with a strong, irritating odor.[4] It can cause severe skin and eye burns. Vapors are irritating to the respiratory system.[4] Ensure all handling is performed in a fume hood away from ignition sources.
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is a chlorinated heterocyclic aldehyde and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₄ClN₅ |
| Molecular Weight | 169.57 g/mol |
| Appearance | Yellow solid |
| Purity (NMR) | ≥ 95% |
| Storage | Store at ≤ -20 °C, desiccated |
Spectroscopic Data
-
¹³C NMR (75 MHz, DMSO-d₆):
-
δ (ppm): 161.5, 157.5, 153.2, 132.7, 105.8.[3]
-
Interpretation: The five distinct signals are consistent with the five carbon atoms in the heterocyclic ring system.
-
-
Mass Spectrometry (MS):
-
m/z: 170 [M+H]⁺.[3]
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the product.
-
Applications and Future Directions
This compound is a versatile building block for the synthesis of a wide array of substituted pyrazolo[3,4-d]pyrimidines.[1] Its primary application lies in the development of kinase inhibitors for various therapeutic areas. The chlorine at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Logical Flow of Application:
Caption: Application of the title compound in drug discovery.
This intermediate is particularly valuable for creating compounds that target kinases implicated in cancer and inflammatory diseases.[1][2] Researchers can leverage this protocol to access high-purity material for their discovery programs, accelerating the development of novel therapeutics.
References
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Z. Naturforsch. C. Available at: [Link]
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. Available at: [Link]
-
Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis of Pyrazole and Isoxazole in Triethanolamine Medium. ResearchGate. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]
-
ICSC 0203 - TRIETHYLAMINE. International Labour Organization. Available at: [Link]
-
(PDF) Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. ResearchGate. Available at: [Link]
-
Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. National Institutes of Health. Available at: [Link]
-
Hydrazine and Potential Occupational Exposure Risks. YouTube. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. National University of Pharmacy. Available at: [Link] 27.[5] The reaction of hydrazine with pyrimidine bases (1966). SciSpace. Available at: [Link]
Sources
Application Note: A Practical Guide to Nucleophilic Substitution Reactions of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to the native purine ring system.[1][2] This bioisosteric relationship allows derivatives to effectively compete for the ATP binding sites of various enzymes, leading to their successful development as potent kinase inhibitors and other therapeutic agents.[3][4] The compound 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a highly valuable and versatile intermediate, with the chlorine atom at the C4 position serving as a reactive handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr).[5] This guide provides an in-depth exploration of this critical reaction, covering its underlying mechanism, reaction scope, and detailed, field-proven protocols for its application in research and drug development.
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is classified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. Its structural analogy to adenine, a key component of ATP, makes it an ideal starting point for the design of competitive inhibitors for ATP-dependent enzymes, particularly protein kinases.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, inflammatory disorders, and other diseases, making this scaffold a focal point of intense investigation.[1][6]
The strategic placement of a chlorine atom at the C4 position of the 6-amino-pyrazolo[3,4-d]pyrimidine core creates an ideal electrophilic center. This allows for the systematic and efficient synthesis of large compound libraries by displacing the chloride with a wide array of nucleophiles, enabling extensive structure-activity relationship (SAR) studies.[7][8]
The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C4-chloro group proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the inherent electron-deficient nature of the pyrimidine ring, which is caused by the presence of two highly electronegative nitrogen atoms. These atoms act as powerful electron sinks, withdrawing electron density from the ring carbons and making them susceptible to nucleophilic attack.
The key steps of the mechanism are:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient C4 carbon, which bears the chloro leaving group. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazolopyrimidine ring system, particularly onto the electronegative nitrogen atoms, which provides significant stabilization.
-
Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the final substituted product.
Sources
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Suzuki-Miyaura coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An Application Guide to the Suzuki-Miyaura Coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, particularly in oncology and inflammation research.[1][2] Its structural resemblance to purine allows it to effectively mimic endogenous nucleobases, making it a powerful template for designing enzyme inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used in cancer therapy.[3] The functionalization of this core is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose.[4][5]
This application note provides a detailed protocol and scientific rationale for the with various aryl and heteroaryl boronic acids. We will explore the mechanistic nuances, explain the critical choices behind the experimental setup, and offer troubleshooting guidance to empower researchers in synthesizing libraries of novel compounds for drug development.[1][3][6]
Mechanistic Rationale: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
Causality Behind Experimental Choices for This Substrate:
-
The Challenge of a Heteroaryl Chloride: The substrate, this compound, features a C-Cl bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[6][8] Overcoming this requires a highly active catalyst system capable of facilitating the difficult oxidative addition step. This is why modern, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are essential.[9][10][11] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate its insertion into the C-Cl bond.
-
Managing Catalyst Inhibition: The pyrazolopyrimidine core is rich in nitrogen atoms, and the C6-amine is a potential coordinating group. These nitrogen atoms can bind to the palladium center, acting as catalyst poisons and sequestering it from the catalytic cycle.[9][12] The use of bulky ligands helps to create a sterically hindered environment around the palladium atom, which can disfavor the binding of the substrate's nitrogen atoms while still allowing the desired catalytic transformations.
-
The Role of the Base: The base is not merely a pH modifier; it is a crucial mechanistic component. It activates the boronic acid by forming a more nucleophilic borate complex ([R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[7][11] For less reactive chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker ones like sodium bicarbonate, as they more effectively promote the formation of the active borate species.[11]
Detailed Experimental Protocol
This protocol is a generalized procedure designed for high-throughput synthesis and library generation, adaptable for various aryl and heteroaryl boronic acids.
Reagent and Parameter Tables
| Reagent | Role | Equivalents | MW ( g/mol ) | Notes |
| This compound | Electrophile | 1.0 | 169.57 | The limiting reagent. |
| (Hetero)arylboronic Acid | Nucleophile | 1.2 - 1.5 | Variable | A slight excess ensures complete consumption of the chloride. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 - 0.05 | 224.50 | Forms the active Pd(0) catalyst in situ. |
| XPhos | Ligand | 0.04 - 0.10 | 476.66 | Electron-rich, bulky ligand to accelerate oxidative addition. |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 | 212.27 | Activates the boronic acid for transmetalation.[11] |
| 1,4-Dioxane | Solvent | - | 88.11 | Aprotic solvent with good solvating properties for organics. |
| Water | Co-solvent | - | 18.02 | Dissolves the inorganic base and aids borate formation. |
| Parameter | Condition | Rationale & Justification |
| Temperature | 90 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier of the C-Cl bond oxidative addition.[9] |
| Reaction Time | 4 - 16 hours | Monitored by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is oxygen-sensitive. An inert atmosphere prevents catalyst oxidation and degradation.[11][13] |
| Stirring | Vigorous ( >500 RPM) | Essential for ensuring proper mixing in the biphasic solvent system, maximizing interfacial contact between reagents.[13] |
| Vessel | Microwave vial or Schlenk tube | Allows for effective heating under an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup: To a microwave vial or oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.05 eq.) and XPhos (0.10 eq.) if not using a pre-formed precatalyst. Add this catalyst system to the main reaction vessel.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a concentration of ~0.1 M with respect to the starting chloride. Seal the vessel and degas the mixture thoroughly for 10-15 minutes by bubbling argon or nitrogen gas through the solution. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to 100 °C. Stir the reaction vigorously for the specified time.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Caption: Experimental workflow from setup to purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficient temperature.3. Poor solubility of reagents. | 1. Ensure thorough degassing. Use a fresh bottle of catalyst/ligand. Consider using a pre-formed Pd(0) precatalyst (e.g., XPhos Pd G2/G3).[14][15][16]2. Increase temperature in 10 °C increments.3. Screen alternative solvents like 2-MeTHF or CPME. Increase solvent volume.[11][17] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or base harshness.2. Boronic acid instability at high temperature.3. Reaction time is too long. | 1. Use anhydrous solvents and finely ground K₃PO₄.[11]2. Switch to a more stable boronic ester (e.g., pinacol boronate).3. Monitor reaction closely and stop once the starting material is consumed. |
| Hydrodehalogenation (Starting material's -Cl replaced by -H) | 1. Impurities in reagents or solvent.2. Undesired catalytic side pathway. | 1. Use high-purity reagents and solvents.2. Screen different ligands. Sometimes a less electron-rich ligand can mitigate this side reaction.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure. Maintain a positive pressure of inert gas throughout the reaction.[11][13] |
Conclusion
The is a powerful and reliable method for synthesizing diverse libraries of potential drug candidates. Success hinges on understanding the mechanistic challenges posed by a deactivated heteroaryl chloride and a substrate rich in coordinating nitrogen atoms. By selecting a highly active catalyst system, such as Pd(OAc)₂/XPhos, employing a suitable base like K₃PO₄, and maintaining strictly inert conditions, researchers can efficiently generate novel 4-aryl substituted pyrazolopyrimidines. This protocol serves as a robust starting point for exploration and optimization, paving the way for the discovery of next-generation therapeutics.
References
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Available at: [Link]
-
Johansson, H. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Sintef. Available at: [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Shaikh, A., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro Heterocycles. ChemistrySelect, 3(44). Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances, 11(2), 903-916. Available at: [Link]
-
Chem-Impex International. (n.d.). This compound. Available at: [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
Newman, S. G., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(22), 8031–8040. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3296. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 6(92), 89405-89410. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. Available at: [Link]
-
Schenone, S., et al. (2011). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 16(7), 5903-5918. Available at: [Link]
-
Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(2), 903-916. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(2), 903-916. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. proprogressio.hu [proprogressio.hu]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine for the Synthesis of Next-Generation Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to the native purine ring of adenosine triphosphate (ATP).[1][2] This mimicry allows derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases, making it a foundational structure for the development of targeted therapeutics, particularly in oncology.[3]
Within this class of compounds, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine stands out as a versatile and indispensable starting material.[4] Its utility is anchored in the unique reactivity of the chlorinated C4 position, which serves as a chemical handle for introducing diverse functionalities. This strategic placement allows for facile diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity against key kinase targets such as ALK, FLT3, VEGFR2, RET, and Aurora kinases.[5][6][7][8] This document provides an in-depth guide to the chemistry, handling, and application of this key building block in the synthesis of kinase inhibitors.
Physicochemical Properties & Critical Safety Information
Compound Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₅H₄ClN₅ | |
| Molecular Weight | 169.57 g/mol | |
| CAS Number | 100644-65-3 | [9][10] |
| Appearance | Solid (typically off-white to yellow) | |
| SMILES | Nc1nc(Cl)c2cn[nH]c2n1 | |
| InChI Key | ASKOHPBJRRSUSJ-UHFFFAOYSA-N |
Safety & Handling Protocol
WARNING: this compound is classified as acutely toxic upon oral ingestion. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[11][12]
-
Engineering Controls: All manipulations of the solid compound and its reactions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Handling: Avoid creating dust. Do not breathe dust or vapors.[11][12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[11]
Core Synthetic Strategies: Activating the C4 Position
The synthetic power of this compound lies in the electrophilic nature of the C4 carbon. The electron-withdrawing effects of the adjacent nitrogen atoms in both the pyrimidine and pyrazole rings make the C4-chloro group an excellent leaving group for two primary classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
This is the most common strategy employed with this scaffold. The C4 position is highly susceptible to attack by nucleophiles, particularly primary and secondary amines. This reaction is fundamental for installing side chains that form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
To introduce aryl or heteroaryl moieties, which can access deeper hydrophobic pockets and forge new interactions to enhance potency and selectivity, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[14][15][16] This reaction creates a stable carbon-carbon bond between the C4 position and a boronic acid derivative.
Caption: Core synthetic routes from the starting material.
Application Protocol 1: Synthesis of a C4-Anilino Pyrazolo[3,4-d]pyrimidine Scaffold
This protocol describes a general method for synthesizing C4-anilino substituted pyrazolo[3,4-d]pyrimidines, a common core structure for inhibitors of kinases like FLT3 and VEGFR2.[6][17]
Objective
To synthesize N-(substituted-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine via a nucleophilic aromatic substitution reaction.
Materials & Reagents
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline, 1.1 equivalents)
-
Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent & Reagents: Add 2-propanol (or DMF) to create a slurry (approx. 0.1 M concentration). Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The collected fractions containing the pure product are combined and the solvent is evaporated to yield the final compound as a solid.
Expected Outcome
The desired C4-anilino substituted product is typically obtained as a solid with yields ranging from 60-90%, depending on the aniline used. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Synthesis of a C4-Aryl Scaffold via Suzuki-Miyaura Coupling
This protocol details a general procedure for creating a C-C bond at the C4 position, a key step for accessing different regions of the ATP binding site.
Objective
To synthesize 4-(substituted-aryl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents
-
This compound
-
Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equivalents)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
-
Standard work-up and purification supplies as in Protocol 1
Step-by-Step Protocol
-
Inert Atmosphere: Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) to a Schlenk flask.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Catalyst & Solvent: Add the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive flow of inert gas. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired C4-aryl product.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[3,4-d]pyrimidine scaffold offers several points for modification to fine-tune kinase inhibitory activity.[1][6][7]
Caption: Key modification points on the scaffold.
-
C4-Position: This is the primary vector for achieving potency and selectivity. As demonstrated in the protocols, substitution with anilines or other amine-containing fragments is a proven strategy for engaging the kinase hinge region. Larger aryl groups installed via Suzuki coupling can occupy the hydrophobic pocket near the gatekeeper residue.[2][6]
-
N1-Position: The pyrazole N1-H is a hydrogen bond donor. Alkylation at this position can be used to probe the solvent-exposed region of the ATP pocket, often improving cell permeability and modifying the pharmacokinetic profile.[2]
-
C6-Amine: The 6-amino group is a crucial hydrogen bond donor and/or acceptor, often forming a conserved interaction with the protein backbone. It is generally considered essential for activity and is rarely modified.
Troubleshooting & Experimental Considerations
-
Low Yield in SNAr: If yields are low, consider a higher reaction temperature or a more polar aprotic solvent like DMF or DMA. Ensure the base is sufficient to neutralize the HCl generated.
-
Hydrodehalogenation in Suzuki Coupling: A common side reaction is the reduction of the C-Cl bond, replacing it with hydrogen. This can be minimized by using fresh, high-quality palladium catalysts, ensuring a thoroughly oxygen-free environment, and avoiding excessively long reaction times.[18]
-
Purification Challenges: The nitrogen-rich scaffold can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (0.5-1% in the eluent) can significantly improve separation.
-
Poor Aqueous Solubility: The final kinase inhibitors derived from this scaffold often exhibit low aqueous solubility. For in vivo studies, formulation development is critical. A prodrug strategy, where a solubilizing moiety is temporarily attached to the molecule, can also be an effective approach to improve bioavailability.[3]
Conclusion
This compound is a high-value, versatile building block for kinase inhibitor discovery. Its well-defined reactivity at the C4 position, amenable to both SNAr and Suzuki coupling reactions, provides a robust platform for the rapid generation of compound libraries. By strategically modifying the substituents at this position, researchers can effectively target the ATP-binding site of numerous kinases, leading to the development of potent and selective inhibitors for therapeutic applications.
References
- Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (KRCA-0008) as potent and selective ALK inhibitors for anticancer treatment. Bioorganic & Medicinal Chemistry Letters.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
- This compound. Chem-Impex.
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
- This compound. Sigma-Aldrich.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- AT9283 - Aurora kinase/JAK inhibitor. APExBIO.
- SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
- Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE. CymitQuimica.
- Inhibition of ALK phosphorylation and signal transduction by KRCA-0008... ResearchGate.
- This compound. ChemicalBook.
- KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth. Investigational New Drugs.
- Safety Data Sheet - 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. Enamine.
- Chemical structure of KRCA-0008. ResearchGate.
- 100644-65-3|this compound. BLD Pharm.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia... RSC Advances.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc.
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (KRCA-0008) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound | 100644-65-3 [chemicalbook.com]
- 10. 100644-65-3|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. proprogressio.hu [proprogressio.hu]
experimental conditions for derivatizing pyrazolo[3,4-d]pyrimidines
An Application Guide to the Strategic Derivatization of Pyrazolo[3,4-d]pyrimidines for Drug Discovery
Authored by a Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines and its proven success as a privileged core for potent enzyme inhibitors.[1][2][3] This guide provides an in-depth exploration of the experimental conditions and strategic considerations for derivatizing this versatile heterocycle. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to rationally design and execute synthetic campaigns. Detailed, field-tested protocols for key transformations—including scaffold synthesis, C4-position functionalization via chlorination and palladium-catalyzed cross-coupling, and N-alkylation—are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the pyrazolo[3,4-d]pyrimidine scaffold in their discovery programs.
The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows its derivatives to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][3] Consequently, this scaffold is a validated starting point for developing inhibitors of critical cancer-related targets such as Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5][6] The ability to strategically introduce diverse chemical functionalities at specific positions on the heterocyclic core is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the practical execution of these critical derivatization reactions.
The Synthetic Landscape: Core Structure and Key Reactive Centers
Effective derivatization begins with a thorough understanding of the scaffold's reactivity. The pyrazolo[3,4-d]pyrimidine system offers several positions amenable to chemical modification, with the N1, C4, and N5 positions being the most frequently exploited in drug discovery campaigns.
Figure 1: Core structure and numbering of the pyrazolo[3,4-d]pyrimidine scaffold.
-
C4-Position: The carbonyl at C4 in the common pyrazolo[3,4-d]pyrimidin-4-one precursor is not an endpoint but a gateway. Its conversion to a 4-chloro leaving group is the single most important activating step for introducing a vast array of substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
-
N1-Position: The pyrazole nitrogen is a common site for introducing substituents that can modulate solubility and target engagement. Alkylation or arylation at this position can significantly influence the molecule's biological activity profile.
-
N5-Position: The pyrimidine nitrogen can also be alkylated, though regioselectivity between N1 and N5 can be a challenge that requires careful control of reaction conditions.[7]
Foundational Synthesis: Building the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold
Before derivatization, the core heterocycle must be synthesized. A robust and scalable method involves the cyclization of a 5-aminopyrazole precursor. The choice of a nitrile or ester at the 4-position of the pyrazole dictates the subsequent cyclization reagent.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This two-step protocol begins with the synthesis of a 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the desired pyrazolo[3,4-d]pyrimidinone core.[6]
Step A: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of 2-(1-ethoxyethylidene)malononitrile (10 mmol) in absolute ethanol (50 mL), add phenylhydrazine (10 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate.
Step B: Cyclization to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[6]
-
Place the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) obtained from Step A in a round-bottom flask.
-
Add formic acid (98%, 25 mL).
-
Heat the solution to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Strategic Derivatization at the C4-Position: A Hub of Diversity
The C4-position is the most versatile handle for introducing molecular diversity. The general workflow involves converting the C4-oxo group into a reactive chloro intermediate, which then serves as the substrate for a variety of subsequent transformations.
Figure 2: General workflow for the diversification of the C4-position.
Protocol 2: Chlorination of the C4-Position
This activation step is critical for subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9][10]
-
To 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol), add phosphorus oxychloride (POCl₃, 20 mL) in a flask equipped with a reflux condenser and a gas trap for HCl fumes.
-
Heat the mixture to reflux (approx. 105-110 °C) for 12-18 hours. The reaction should be monitored by TLC (a higher Rf value is expected for the chloro-derivative).
-
After completion, cool the reaction mixture to room temperature.
-
Caution: Exothermic reaction. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).
-
Collect the solid product by filtration, wash extensively with water, and dry under vacuum.
Protocol 3: C4-Nucleophilic Aromatic Substitution with Amines
The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent an excellent leaving group for S_NAr reactions. This protocol is widely used to install piperazine linkers or substituted anilines.[4][8][11]
-
In a round-bottom flask, dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 mmol) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (15 mL).
-
Add the desired amine (e.g., anhydrous piperazine, 2.2 mmol, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 4 mmol, 2 eq) or diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux (80-120 °C, depending on the solvent and amine reactivity) for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Protocol 4: C4-Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields.[12][13][14]
-
To a microwave vial or Schlenk flask, add the 4-chloro-pyrazolo[3,4-d]pyrimidine (1 mmol), the desired arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (3 mmol, 3 eq).
-
Add the palladium catalyst. For this transformation, Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%) are common choices.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture at 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (1-16 hours). Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography.
| Parameter | Typical Conditions for C4-Suzuki Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH, DMF |
| Temperature | 90-150 °C (Microwave often preferred) |
Protocol 5: C4-Sonogashira Cross-Coupling
The Sonogashira coupling is the method of choice for installing terminal or substituted alkynes at the C4-position, providing linear extensions that can probe deep into protein binding pockets.[14][15]
-
To a Schlenk flask, add the 4-chloro-pyrazolo[3,4-d]pyrimidine (1 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (3-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent, usually a mixture of an amine base (like TEA or DIPEA) and a co-solvent like THF or 1,4-dioxane (10 mL).
-
Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 eq) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours until the starting material is consumed (monitored by TLC).
-
Once complete, filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude residue by silica gel chromatography.
N-Alkylation of the Pyrazolo[3,4-d]pyrimidine Core
Functionalization of the ring nitrogens is a key strategy for modulating physicochemical properties and exploring specific hydrogen bond interactions within a biological target.
Protocol 6: N-Alkylation using Alkyl Halides
This protocol describes a general method for attaching alkyl groups to the ring system. Regioselectivity can be an issue, and product mixtures may require careful separation.[6][16]
-
Dissolve the pyrazolo[3,4-d]pyrimidine substrate (1 mmol) in a dry polar aprotic solvent such as DMF or acetonitrile (10 mL).
-
Add a base. Potassium carbonate (K₂CO₃, 2-3 eq) is commonly used for moderate reactivity, while sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) can be used for less reactive substrates. Caution with NaH: handle under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the anion.
-
Add the alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide, 1.1-1.3 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product(s) by silica gel chromatography to separate regioisomers if necessary.
Conclusion
The derivatization of the pyrazolo[3,4-d]pyrimidine scaffold is a mature yet continually evolving field. The protocols outlined in this guide represent robust, well-established methods for accessing a wide chemical space from this privileged core. By understanding the causal logic behind the choice of reagents and conditions—from the initial chlorination of the C4-position to the nuanced execution of palladium-catalyzed cross-coupling and N-alkylation—researchers can effectively and efficiently generate novel analogues for evaluation in drug discovery programs. The true power of this scaffold lies not just in its inherent biological relevance, but in its synthetic tractability, which allows for the systematic and rational exploration of structure-activity relationships.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. M. (2021). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Chemistry, 2021, 1-12. [Link]
-
Chauhan, A., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5668. [Link]
-
Radi, M., Schenone, S., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(16), 6790-6810. [Link]
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2465-2483. [Link]
-
Guesmi, A., Al-Namshan, M. M., Al-Dies, A. M., Al-Wasidi, A. S., Al-Otaibi, L. A., & Roisnel, T. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4930. [Link]
-
El-Sayed, M. A. A., Abdelgawad, M. A., & El-Gazzar, A. R. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. [Link]
-
El-Naggar, M., Abdel-Hamed, R. M., & El-Kashef, H. S. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Kashef, H. S. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(10), 6524-6542. [Link]
-
Asati, V., Kaur, M., & Kumar, V. (2021). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1625-1636. [Link]
-
Malik, S., Singh, P., & Kumar, V. (2021). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1625-1636. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Guesmi, A., Al-Namshan, M. M., Al-Dies, A. M., Al-Wasidi, A. S., Al-Otaibi, L. A., Roisnel, T., & Al-Footy, K. O. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
-
Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (2000). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 39B(11), 856-860. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Al-Dosary, Z. A. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(2), 113-121. [Link]
-
Pinto, M., Almeida, S., Lopes, J., Moreira, R., & Vasconcelos, M. H. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7622. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, S. H., Seo, S. H., & Pae, A. N. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 18057. [Link]
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-510. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, S. H., Seo, S. H., & Pae, A. N. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1625-1636. [Link]
-
Ibrahim, T. S., Malebari, A. M., & Mohamed, M. F. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2835. [Link]
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1478-1484. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Kashef, H. S. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]
-
Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, H. S., Ashour, H. M., & Oh, C. H. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. [Link]
-
Kumar, A., Kumar, R., & Maurya, R. A. (2015). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 56(34), 4946-4951. [Link]
-
Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, H. S., Ashour, H. M., & Oh, C. H. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(8), 2496. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, S. H., Seo, S. H., & Pae, A. N. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
Sources
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 16. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-d]pyrimidine Products
Introduction: The Critical Role of Analytical Characterization for Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with various enzymatic targets.[1] Given the therapeutic potential and the stringent requirements for pharmaceutical development, the unambiguous characterization of synthesized pyrazolo[3,4-d]pyrimidine products is of paramount importance. This ensures the structural integrity, purity, and consistency of the active pharmaceutical ingredient (API), which are fundamental to its safety and efficacy.
This comprehensive guide provides detailed application notes and validated protocols for the analytical techniques essential for the robust characterization of pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data that meets rigorous scientific and regulatory standards.
I. Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the chemical structure of a novel pyrazolo[3,4-d]pyrimidine derivative requires a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they offer a complete picture of the molecule's constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules, including complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[4][5][6][7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular framework, especially for proton-deficient systems.[5][6][7]
Experimental Protocol: Comprehensive NMR Analysis
Objective: To unambiguously determine the chemical structure of a synthesized pyrazolo[3,4-d]pyrimidine product.
Materials:
-
Pyrazolo[3,4-d]pyrimidine sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried pyrazolo[3,4-d]pyrimidine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. DMSO-d₆ is a common choice for these compounds due to its high solubilizing power.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
Integrate all signals and determine the coupling constants (J values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will likely be required compared to ¹H NMR.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to identify one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.[7]
-
-
Data Analysis and Structure Elucidation:
-
Process all spectra using appropriate software.
-
Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and correlations observed in the 2D spectra.[4]
-
Piece together the molecular fragments to confirm the final structure of the pyrazolo[3,4-d]pyrimidine derivative.[8][9]
-
Self-Validating System: The consistency of the data across all NMR experiments serves as a self-validation. For instance, a correlation observed in the HMBC spectrum should be consistent with the proposed structure and not contradict the information from the ¹H and ¹³C spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of the synthesized compound and providing evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The fragmentation pattern can provide valuable structural information.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is ideal for confirming the molecular weight.
Experimental Protocol: Molecular Weight Determination by ESI-MS
Objective: To confirm the molecular weight of the pyrazolo[3,4-d]pyrimidine product.
Materials:
-
Pyrazolo[3,4-d]pyrimidine sample (approx. 1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set up the ESI source in positive ion mode (most nitrogen-containing heterocycles readily form positive ions).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If using HRMS, compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed molecular formula. The mass difference should be within a few ppm.
-
Self-Validating System: The presence of the expected molecular ion peak with the correct isotopic pattern provides strong evidence for the identity of the compound. For compounds containing chlorine or bromine, the characteristic isotopic distribution must be observed.
II. Purity Assessment and Quantification
Ensuring the purity of a pyrazolo[3,4-d]pyrimidine product is a critical step in its characterization, especially for pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for separating, identifying, and quantifying the components in a mixture. For pyrazolo[3,4-d]pyrimidines, reverse-phase HPLC (RP-HPLC) is typically the method of choice.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The nonpolar stationary phase (e.g., C18) and polar mobile phase allow for the efficient separation of moderately polar to nonpolar compounds like many pyrazolo[3,4-d]pyrimidine derivatives.
-
UV Detection: The aromatic nature of the pyrazolo[3,4-d]pyrimidine core provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of a pyrazolo[3,4-d]pyrimidine product and quantify any impurities.
Materials:
-
Pyrazolo[3,4-d]pyrimidine sample
-
Reference standard (if available)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and additives (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Method Development and Optimization:
-
Develop a separation method by optimizing the mobile phase composition (e.g., gradient of acetonitrile and water), flow rate, column temperature, and injection volume. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a reference standard, if available.
-
-
System Suitability Test (SST):
-
Before running the samples, perform an SST to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.[10][11]
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the main component.
-
Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total area of all peaks.
-
If a reference standard is used, a calibration curve can be constructed to quantify the compound accurately.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: The direct proportionality of the detector response to the analyte concentration over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11][13]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.99, no co-eluting peaks |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant change in results with minor variations |
III. Definitive Structure and Solid-State Properties
For a complete characterization, especially for compounds intended for pharmaceutical use, understanding the three-dimensional structure and solid-state properties is crucial.
Single-Crystal X-ray Diffraction: The Unambiguous Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[9][15][16] This technique is considered the definitive method for structure elucidation.
Experimental Protocol: X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of the pyrazolo[3,4-d]pyrimidine product.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Analysis: Analyze the resulting structure to determine bond lengths, angles, and intermolecular interactions in the solid state.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. For nitrogen-rich heterocycles like pyrazolo[3,4-d]pyrimidines, it serves as an important confirmation of the molecular formula.[8][17]
Experimental Protocol: Elemental Analysis
Objective: To verify the elemental composition of the pyrazolo[3,4-d]pyrimidine product.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.
IV. Workflow and Data Integration
A logical workflow ensures a comprehensive and efficient characterization of pyrazolo[3,4-d]pyrimidine products.
Caption: Integrated workflow for the characterization of pyrazolo[3,4-d]pyrimidine products.
Conclusion
The rigorous analytical characterization of pyrazolo[3,4-d]pyrimidine products is a non-negotiable aspect of their development, particularly for therapeutic applications. A multi-technique approach, integrating NMR spectroscopy, mass spectrometry, HPLC, and, where possible, X-ray crystallography, is essential for the unambiguous confirmation of structure, purity, and identity. The protocols outlined in this guide, when coupled with robust method validation according to established guidelines, will ensure the generation of high-quality, reliable, and defensible data, thereby supporting the advancement of promising pyrazolo[3,4-d]pyrimidine-based drug candidates.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharma Beginners. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
- CORE. NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Abdel-Aziz, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(49), 34839-34860.
-
Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[4][11]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. Retrieved from
- Yang, X., et al. (2020). New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes. CrystEngComm, 22(27), 4573-4579.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[4][11]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Retrieved from
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[4][11]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Retrieved from
- Semantic Scholar. Nitrogen-Rich Heterocycles.
- Harrach, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020.
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(53), 33503-33520. Retrieved from
- ALKOOFEE, Z. A. H., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6).
- ALKOOFEE, Z. A. H., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(0970-020 X), 1-18.
- Harrach, B., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020.
- Harrach, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020.
- ResearchGate. Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its....
- ResearchGate. Chemical structures of pyrazolo [3, 4-d] pyrimidines.
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy | MDPI [mdpi.com]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes [ouci.dntb.gov.ua]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric relationship with adenine.[1][2] This structural similarity allows it to effectively mimic ATP and interact with the hinge region of numerous protein kinases, making it a fertile ground for the development of potent and selective kinase inhibitors.[3] The 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine core, in particular, serves as a versatile starting point for chemical elaboration. The chlorine atom at the C4 position is amenable to various substitution reactions, providing a strategic handle for modulating biological activity and exploring the chemical space around the scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing Structure-Activity Relationship (SAR) studies for novel analogs derived from this scaffold. We will delve into the strategic design of a focused compound library, provide detailed, field-tested protocols for chemical synthesis and biological evaluation, and offer insights into the interpretation of the resulting SAR data.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere where the imidazole ring of adenine is replaced by a pyrazole ring.[4] This fundamental substitution maintains key hydrogen bonding interactions within the ATP-binding pocket of kinases, a feature exploited in the design of numerous clinically relevant inhibitors.[3] The broad applicability of this scaffold is evidenced by its presence in approved drugs like Ibrutinib (a Bruton's tyrosine kinase inhibitor) and a multitude of investigational agents targeting various kinases implicated in oncology, inflammation, and other therapeutic areas.
The this compound scaffold offers two primary vectors for chemical modification to build a SAR study: the C4 position, activated by the chlorine leaving group, and the N1 position of the pyrazole ring. By systematically modifying these positions, researchers can probe the steric and electronic requirements of the target's binding site to enhance potency, selectivity, and pharmacokinetic properties.
Designing the SAR Study: A Strategic Approach
A successful SAR study hinges on the rational design of a library of analogs. The goal is to introduce diverse chemical functionalities at specific positions on the scaffold and correlate these structural changes with biological activity.
Key Positions for Modification
-
C4-Position: The chlorine atom is readily displaced by various nucleophiles. This position is often directed towards the solvent-exposed region of the kinase ATP-binding site, allowing for the introduction of a wide range of substituents to improve potency and selectivity. Common modifications include the introduction of anilines, aliphatic amines, and aryl or heteroaryl groups via cross-coupling reactions.
-
N1-Position: The N1 position of the pyrazole ring can be substituted to modulate the molecule's overall shape, solubility, and interactions with the target protein. Alkylation or arylation at this position can influence the orientation of the C4-substituent and introduce additional interactions.
Library Design Strategy
The initial library should aim to explore a diverse range of properties at the C4 position while keeping the N1 position constant (e.g., unsubstituted). Subsequent generations of compounds can then explore modifications at the N1 position based on the initial findings.
Example Initial Library Design at the C4-Position:
| Rationale | Functional Group to Introduce | Example Substituents |
| Probe for H-bond donors/acceptors | Anilines with polar groups | 3-aminophenol, 4-(aminomethyl)pyridine |
| Explore hydrophobic pockets | Anilines with lipophilic groups | 4-tert-butylaniline, 3,4-dichloroaniline |
| Introduce conformational constraints | Cyclic amines | Piperidine, morpholine |
| Probe for pi-stacking interactions | Aryl/Heteroaryl groups | Phenyl, pyridine, thiophene |
The following diagram illustrates the overall workflow for a typical SAR study.
Caption: High-level workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols: Synthesis and Biological Evaluation
General Synthetic Schemes
The primary routes for derivatizing the this compound scaffold involve palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is ideal for introducing substituted amines at the C4 position, while the Suzuki-Miyaura coupling is used for installing aryl or heteroaryl moieties.
This protocol describes a general procedure for the palladium-catalyzed amination of the this compound scaffold.[5][6]
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-amino analog.
Causality: The choice of a bulky phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, which forms the C-N bond.[7] Cesium carbonate is an effective base for deprotonating the amine nucleophile without causing degradation of the heterocyclic core.
Caption: Key components of the Buchwald-Hartwig amination reaction.
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of the scaffold with various boronic acids or esters.[8][9]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the boronic acid (1.5 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: Microwave irradiation significantly accelerates the reaction by rapidly heating the polar solvent mixture, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[8] The aqueous base is essential for the transmetalation step of the catalytic cycle.[10]
Biological Evaluation Protocols
This protocol outlines a common method for assessing the inhibitory activity of the synthesized analogs against a representative tyrosine kinase, Src. Many commercial kits are available for this purpose.[11][12][13]
Materials:
-
Recombinant human Src kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Synthesized analogs dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add the test compounds, Src kinase, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence according to the manufacturer's protocol.[13]
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
This protocol is used to assess the antiproliferative effects of the synthesized analogs on a relevant cancer cell line (e.g., a human colon cancer cell line like HCT116, where Src is often implicated).[2][14]
Materials:
-
HCT116 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Synthesized analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed HCT116 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized analogs for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known Src inhibitor).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vitro ADME Profiling
For lead compounds showing promising potency, it is crucial to assess their drug-like properties. A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed.[1][15][16]
Key Assays:
-
Aqueous Solubility: Determines the solubility of the compound in a buffered solution, which is critical for oral absorption.
-
Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using human liver microsomes). A high clearance rate may indicate poor in vivo stability.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Cell Permeability (e.g., Caco-2 Assay): Evaluates the ability of a compound to cross the intestinal epithelial barrier, a key factor for oral bioavailability.
Data Presentation and SAR Interpretation
The data from the biological assays should be compiled into a clear, tabular format to facilitate SAR analysis.
Table 1: Example SAR Data for C4-Substituted Analogs
| Compound ID | R¹ | Src Kinase IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Parent | Cl | >10,000 | >50 |
| 1a | 4-fluoroaniline | 520 | 15.2 |
| 1b | 4-methoxyaniline | 250 | 8.5 |
| 1c | 4-(trifluoromethyl)aniline | 890 | 22.1 |
| 1d | 3-aminophenol | 85 | 2.1 |
| 1e | Piperidine | 1,500 | 35.8 |
| 1f | Phenyl | 3,200 | 45.0 |
Interpretation of Example Data:
-
Aniline Substitution is Favorable: The introduction of an aniline moiety at the C4 position (compounds 1a-d ) leads to a significant increase in both kinase and cellular activity compared to the chloro-parent.
-
Electronic Effects: Comparing 1a (electron-withdrawing F) and 1b (electron-donating OMe), the electron-donating group appears to enhance potency. This suggests that increased electron density on the aniline ring may be beneficial for binding. The strongly electron-withdrawing CF₃ group in 1c is detrimental to activity.
-
Hydrogen Bonding is Key: The introduction of a hydroxyl group in 1d results in a substantial boost in potency. This strongly suggests the presence of a hydrogen bond acceptor in the target's binding pocket that can interact with the phenol group. This is a critical insight for future analog design.[17][18]
-
Steric and Conformational Effects: The replacement of the flat aniline ring with a more flexible piperidine ring (1e ) leads to a loss of activity, indicating that a specific planar conformation may be required for optimal binding.
-
Importance of the Amine Linker: The direct attachment of a phenyl ring (1f ) via a Suzuki coupling is much less effective than an aniline linkage, highlighting the critical role of the N-H group in the linker for interacting with the kinase hinge region.
Conclusion
The this compound scaffold is a highly tractable starting point for the development of novel kinase inhibitors. A systematic SAR study, driven by rational library design and executed with robust synthetic and biological protocols, can rapidly identify key structural features that govern potency and cellular activity. The insights gained from initial SAR studies, such as the importance of specific hydrogen bonding interactions or the tolerance for certain steric bulk, are invaluable for guiding the iterative process of lead optimization towards the development of clinical candidates.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- In Vitro ADME. Selvita.
- In Vitro ADME Assays. Concept Life Sciences.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay.
- Cell Viability Assays. NCBI Bookshelf.
- Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. PubMed Central.
- SRC Kinase Assay. BellBrook Labs.
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds.
- Development of a highly selective c-Src kinase inhibitor. PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538).
- SRC Kinase Assay.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug
- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
- 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- Structure-activity relationships study of mTOR kinase inhibition. Dove Medical Press.
- Structure Activity Rel
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. selvita.com [selvita.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. promega.com [promega.com]
- 14. atcc.org [atcc.org]
- 15. criver.com [criver.com]
- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Notes and Protocols: Leveraging 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine for the Development of Potent and Selective JAK3 Inhibitors
Introduction: The Strategic Importance of Targeting JAK3
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway, which is crucial for orchestrating cellular responses to a multitude of cytokines and growth factors. This pathway is integral to immune function, hematopoiesis, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers.[3]
Among the JAK family members, JAK3 presents a particularly attractive therapeutic target. Its expression is predominantly restricted to hematopoietic cells, and it plays a non-redundant role in lymphocyte development and function through its association with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] This restricted expression profile suggests that selective inhibition of JAK3 could offer a potent immunomodulatory effect with a reduced side-effect profile compared to broader-acting immunosuppressants or pan-JAK inhibitors.[4] The development of selective JAK3 inhibitors is a key focus in medicinal chemistry for the treatment of conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection.[4][5]
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, acting as a hinge-binder.[6] The versatility of this scaffold allows for synthetic modifications that can enhance potency and selectivity. This guide focuses on the strategic use of a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine , in the synthesis of highly selective and potent JAK3 inhibitors, particularly those employing a covalent binding mechanism.
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling cascade is a direct route for transmitting extracellular signals to the nucleus to modulate gene expression.
Caption: The JAK-STAT Signaling Pathway.
The pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the trans-activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[8]
Strategic Advantage of this compound in JAK3 Inhibitor Synthesis
The chloro substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a versatile chemical handle for introducing a variety of side chains through nucleophilic aromatic substitution reactions. This allows for the exploration of the chemical space around the kinase active site to enhance potency and selectivity. The 6-amino group can serve as a key hydrogen bond donor, mimicking the interactions of the adenine base of ATP with the hinge region of the kinase.
A particularly effective strategy for achieving high selectivity for JAK3 involves the design of covalent inhibitors that target a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[9] This cysteine is not present in the other JAK family members, providing a clear path to isoform-specific inhibition. The synthesis of such covalent inhibitors often involves coupling the this compound core with a linker bearing a Michael acceptor, such as an acrylamide moiety.
Experimental Protocols
Protocol 1: Synthesis of a Covalent JAK3 Inhibitor from this compound
This protocol outlines a representative synthesis of a potent and selective covalent JAK3 inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis involves a nucleophilic aromatic substitution of the chlorine atom with a suitable amine linker containing a terminal acrylamide group.
Step 1: Nucleophilic Aromatic Substitution
Caption: Nucleophilic Aromatic Substitution.
-
Reaction Setup: To a solution of this compound (1.0 eq) in n-butanol, add N-(3-aminophenyl)acrylamide (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 117-118 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with a cold solvent such as diethyl ether or ethyl acetate, and then dried under vacuum. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.
Causality behind Experimental Choices:
-
Solvent: n-Butanol is a high-boiling polar aprotic solvent that facilitates the nucleophilic aromatic substitution by allowing the reaction to be conducted at elevated temperatures.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification: The choice of filtration for initial purification is based on the potential for the product to precipitate out of the reaction mixture upon cooling. Column chromatography is a standard method for purifying organic compounds to a high degree.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity (IC50) of the synthesized compound against JAK3 and other JAK family kinases to assess its potency and selectivity.
Caption: In Vitro Kinase Assay Workflow.
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in a suitable buffer (e.g., DMSO). Prepare a reaction mixture containing the recombinant human JAK3 enzyme and a suitable peptide substrate in a kinase assay buffer.
-
Incubation: Add the serially diluted inhibitor to the reaction mixture and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture.
-
Detection: After a set reaction time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Self-Validation: To ensure the reliability of the results, include appropriate controls in the assay:
-
Positive Control: A known JAK3 inhibitor (e.g., tofacitinib) to validate the assay's sensitivity.
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor to determine the maximum enzyme activity.
-
Blank Control: A reaction mixture without the enzyme to measure the background signal.
Data Presentation: Inhibitory Activity of Pyrazolopyrimidine-Based JAK Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrazolopyrimidine-based compounds against the JAK family of kinases. The selectivity of these compounds for JAK3 over other JAK isoforms is a key parameter in their development.
| Compound ID | Scaffold | Target Cysteine | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Compound 13t | 1H-pyrazolo[3,4-d]pyrimidin-6-amine | Cys909 | >1000 | >1000 | 0.1 | >1000 | [10] |
| Compound 12a | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | Cys909 | >375 | >375 | 6.2 | >375 | [11] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | N/A (Reversible) | 1 | 20 | 1 | 344 | [10] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective JAK3 inhibitors from the this compound scaffold is guided by a deep understanding of the structure-activity relationship.
-
The Pyrazolopyrimidine Core: As previously mentioned, this core acts as a hinge-binder, with the N1-H and the 6-amino group forming crucial hydrogen bonds with the kinase hinge region.
-
The C4-Substituent: The substituent at the C4 position extends into the ribose-binding pocket of the ATP-binding site. The nature of this substituent is critical for both potency and selectivity. For covalent inhibitors, this is where the linker to the reactive acrylamide "warhead" is attached. The length and flexibility of this linker are optimized to position the acrylamide group for efficient reaction with Cys909.
-
The Acrylamide Warhead: The acrylamide moiety acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys909 residue in JAK3.[9] This irreversible or reversible covalent interaction leads to a prolonged duration of action and high potency. The substitution on the acrylamide can be modified to fine-tune reactivity and reduce off-target effects.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of potent and selective JAK3 inhibitors. The protocols and insights provided in this guide demonstrate a clear and effective strategy for developing next-generation immunomodulatory agents. The focus on covalent inhibition of the unique Cys909 residue in JAK3 offers a promising avenue for achieving high isoform selectivity, which is a critical factor in developing safer and more effective therapies for autoimmune diseases and other immune-mediated disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into clinical success.
References
-
ResearchGate. The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... Available from: [Link]
-
Slideshare. JAK-STAT Signalling Pathway. Available from: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available from: [Link]
-
PubMed Central. The JAK/STAT Pathway. Available from: [Link]
-
PubMed Central. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available from: [Link]
-
Sino Biological. Jak-Stat Signaling Pathway. Available from: [Link]
-
National Institutes of Health. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Available from: [Link]
-
Frontiers. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available from: [Link]
-
European Patent Office. PYRAZOLOPYRIMIDINE JAK INHIBITOR COMPOUNDS AND METHODS - EP 2448941 B1. Available from: [Link]
-
MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Available from: [Link]
-
ResearchGate. Design strategy for JAK3 covalent compounds. Available from: [Link]
-
PubMed. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Available from: [Link]
-
PubMed. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Available from: [Link]
-
ResearchGate. Comparison between the actual and predicted pIC50 values of molecules... Available from: [Link]
-
PubMed Central. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]
-
PubMed. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Available from: [Link]
-
ACS Publications. Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Available from: [Link]
-
PubMed Central. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]
-
PubMed. Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Available from: [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]
-
MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
Sources
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 10. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of TRAP1 Inhibitors Utilizing a Pyrazolo[3,4-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Mitochondrial Homeostasis in Cancer
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) has emerged as a critical regulator of mitochondrial proteostasis and a compelling target in oncology.[1][2][3] As the primary mitochondrial paralog of the Heat Shock Protein 90 (Hsp90) family, TRAP1 plays a pivotal role in maintaining mitochondrial integrity, reprogramming cellular metabolism, and protecting cancer cells from oxidative stress-induced apoptosis.[1][2] Its overexpression in numerous cancer types is linked to tumorigenesis and resistance to therapy, making the development of selective TRAP1 inhibitors a promising therapeutic strategy.
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[2][3][4] Its structure is isosteric to the adenine ring of ATP, allowing it to effectively compete for the nucleotide-binding pocket of many ATP-dependent enzymes, including TRAP1.[2] This structural motif provides a robust framework for designing potent and selective inhibitors.
This document serves as a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of novel TRAP1 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. It provides detailed, field-proven protocols and explains the causality behind key experimental choices, empowering researchers to accelerate their drug discovery efforts in this domain.
Part 1: Chemical Synthesis of Pyrazolo[3,4-d]pyrimidine-Based TRAP1 Inhibitors
The synthetic strategy is centered on a modular approach: first, the construction of the core heterocyclic scaffold, followed by strategic functionalization to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
Overall Synthetic Workflow
The following diagram illustrates the general multi-step synthesis, beginning with the formation of a substituted pyrazole ester, cyclization to form the pyrazolopyrimidine core, chlorination, and subsequent nucleophilic aromatic substitution to install the desired R-groups.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine inhibitors.
Protocol 1: Synthesis of the 4-Chloro-Pyrazolo[3,4-d]pyrimidine Intermediate
This protocol outlines the construction of the key chlorinated intermediate, which is the direct precursor for diversification. The rationale for this multi-step process is the reliable and high-yielding nature of these classical heterocyclic chemistry reactions.
Step 1.1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [5]
-
Rationale: This initial step forms the pyrazole ring, which is the foundation of the final scaffold. The reaction is a condensation-cyclization between a hydrazine and a cyanoacetate derivative.
-
Procedure:
-
To a solution of ethyl 2-cyano-3-ethoxypropanoate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole carboxylate intermediate.
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry (MS).
-
Step 1.2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol [6]
-
Rationale: This step involves the cyclization of the aminopyrazole with formamide, which serves as the source for the two carbons and one nitrogen atom needed to form the pyrimidine ring.
-
Procedure:
-
Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in formamide (10-15 eq).
-
Heat the mixture to 180-190 °C for 6-8 hours.
-
Cool the mixture, and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the pyrazolopyrimidin-4-ol.
-
Characterization: Confirm via ¹H NMR and MS. The product is often pure enough for the next step.
-
Step 1.3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [6][7]
-
Rationale: The hydroxyl group at the 4-position is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
-
Procedure:
-
Carefully add 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (10-20 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, can accelerate the reaction).
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to obtain the pure 4-chloro intermediate.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS.
-
Protocol 2: Synthesis of Final Inhibitors via SNAr Reaction
This protocol describes the coupling of the 4-chloro intermediate with various amines or phenols to generate a library of potential TRAP1 inhibitors. This step is crucial for tuning the inhibitor's properties.
-
Rationale: The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack, allowing the chlorine at the C4 position to be readily displaced by nucleophiles like anilines, phenols, or aliphatic amines. This reaction is the primary point of diversification.
-
Procedure (Example with a substituted aniline):
-
In a round-bottom flask, dissolve the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a suitable solvent such as isopropanol, n-butanol, or dioxane.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), or an inorganic base like K₂CO₃.
-
Heat the reaction mixture to reflux (80-120 °C) for 8-24 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude residue using column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or preparative HPLC to yield the final inhibitor.
-
Characterization: Confirm final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
| Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazolo[3,4-d]pyrimidine Analogs | |
| Scaffold | R-Group Substitution |
| Pyrazolo[3,4-d]pyrimidine | 4-((3-aminophenyl)amino) |
| Pyrazolo[3,4-d]pyrimidine | 4-((3-(3-methoxyureido)phenyl)amino) |
| Pyrazolo[3,4-d]pyrimidine-6-amine | 4-((4-fluorophenyl)amino) |
| Pyrazolo[3,4-d]pyrimidine-6-amine | 4-((3-chloro-4-fluorophenyl)amino) |
| This table provides a simplified view. SAR is complex and substitutions at other positions also significantly impact activity. |
Part 2: Biological Evaluation of Synthesized Inhibitors
Once synthesized and purified, the compounds must be evaluated to confirm their biological activity against TRAP1. This involves quantifying their inhibitory potency against the enzyme and confirming their engagement with the target in a cellular environment.
Biological Evaluation Workflow
Sources
- 1. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies [unige.iris.cineca.it]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
protocol for phosphorylation assays with pyrazolo[3,4-d]pyrimidine inhibitors
Topic: Protocol for Phosphorylation Assays with Pyrazolo[3,4-d]pyrimidine Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of potent and selective protein kinase inhibitors.[1] Its structure is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP), allowing it to bind competitively to the ATP-binding site of a wide range of kinases.[2][3] Protein kinases are critical enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues—a process called phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating vast cellular processes including proliferation, differentiation, and apoptosis.[2][4]
Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4][5] Consequently, the development of inhibitors like those based on the pyrazolo[3,4-d]pyrimidine core is a major focus of drug discovery.[6][7] The first-in-class irreversible Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, is a prominent example of a clinically successful drug built on this scaffold.[2]
This guide provides a comprehensive overview and detailed protocols for assessing the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against their target kinases. As a Senior Application Scientist, this document is designed to provide not just the "how" but the "why" behind crucial experimental steps, ensuring robust, reproducible, and meaningful results.
Pillar 1: The Rationale - Choosing the Right Phosphorylation Assay
The primary goal of a phosphorylation assay in this context is to quantify the inhibitory potency (typically as an IC50 value) of a compound against a specific kinase. Pyrazolo[3,4-d]pyrimidines are overwhelmingly ATP-competitive inhibitors.[2][8] This mechanism dictates the types of assays that are most informative. The choice of assay depends on the stage of research, from high-throughput screening (HTS) of large compound libraries to detailed mechanistic studies of a lead candidate.
| Assay Type | Principle | Primary Use Case | Pros | Cons |
| Biochemical Assays | Measures direct inhibition of purified kinase activity in vitro. | HTS, IC50 determination, structure-activity relationship (SAR). | High precision, easily automated, allows for mechanistic studies (e.g., ATP competition). | Lacks biological context (no cell membranes, scaffolding proteins, etc.). |
| Binding Assays | Measures the displacement of a fluorescent tracer from the kinase's ATP pocket. | HTS, IC50 determination, confirming ATP-site binding. | Direct measure of target engagement, not dependent on enzyme activity, fewer reagents. | Does not measure functional inhibition of phosphorylation. |
| Cell-Based Assays | Measures the phosphorylation of a substrate within a living cell. | Validating in vitro hits, assessing cellular potency, observing downstream pathway effects. | High biological relevance, accounts for cell permeability and metabolism. | More complex, lower throughput, indirect measure of target kinase activity. |
Pillar 2: Visualizing the Strategy
Understanding the workflow and the targeted cellular pathways is crucial for contextualizing the data generated from these assays.
General Workflow for Inhibitor Characterization
The following diagram outlines a typical funnel approach for characterizing a novel pyrazolo[3,4-d]pyrimidine inhibitor.
Targeted Signaling Pathway: Src Kinase
Src family kinases (SFKs) are common targets for pyrazolo[3,4-d]pyrimidine inhibitors.[6][9][10] Inhibition of Src phosphorylation can block critical downstream signaling related to cancer cell survival and invasion.[11]
Pillar 3: Detailed Protocols & Methodologies
Here we provide detailed, step-by-step protocols for key assays. It is imperative to include proper controls in every experiment.
Essential Controls for All Assays:
-
Negative Control (0% Inhibition): Contains kinase, substrate, and ATP, but only the DMSO vehicle (no inhibitor). This defines the maximum signal.
-
Positive Control (100% Inhibition): Contains kinase and substrate, but a known, potent, broad-spectrum inhibitor (e.g., Staurosporine) to define the minimum signal.
-
Background Control (No Enzyme): Contains substrate and ATP, but no kinase. This measures signal independent of enzyme activity.
Protocol 1: In Vitro Kinase Assay using HTRF® Technology
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS that measures the phosphorylation of a biotinylated substrate.[4][12] It relies on TR-FRET between a Europium (Eu3+) cryptate-labeled anti-phospho antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) bound to the biotinylated substrate.[13]
Principle of Causality: Phosphorylation of the substrate by the kinase brings the donor and acceptor fluorophores into close proximity, allowing for FRET. An inhibitor prevents this, leading to a loss of the FRET signal. The ratiometric measurement (665 nm / 620 nm) minimizes interference from assay components.[12]
Step-by-Step Protocol (384-well format):
-
Compound Plating:
-
Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine inhibitors in 100% DMSO.
-
Add 0.5 µL of the diluted compounds or DMSO (for controls) to the appropriate wells of a low-volume 384-well plate.[12]
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in the appropriate 1X enzymatic buffer.
-
Add 5.5 µL of the 2X kinase solution to each well containing the compound.
-
Cover the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[12]
-
Prepare a 4X Substrate/ATP mix in 1X enzymatic buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[14]
-
Add 4 µL of the Substrate/ATP mix to each well to initiate the kinase reaction.[12]
-
Cover the plate and incubate for 30-60 minutes at room temperature. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the HTRF detection mix containing the Eu3+-cryptate anti-phospho-antibody and the streptavidin-acceptor (e.g., SA-XL665) in HTRF detection buffer. The detection buffer contains EDTA to chelate Mg2+ and stop the kinase reaction.[15]
-
Add 10 µL of the detection mix to each well.[12]
-
Cover the plate, protect from light, and incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Read the plate on an HTRF-compatible plate reader, with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).[12]
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission @ 665 nm / Emission @ 620 nm) * 10,000.[12]
-
Normalize the data using your controls and plot the % inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Binding Assay using LanthaScreen™ Technology
This assay directly measures the binding of an inhibitor to the kinase's ATP site.[16] It is an excellent orthogonal method to confirm that inhibition occurs via competition at the ATP pocket. The assay uses a FRET-based system where a europium-labeled antibody (donor) binds to the kinase, and a fluorescently-labeled, ATP-competitive tracer (acceptor) binds to the ATP site.[17] A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.[16][18]
Principle of Causality: This is a competition binding assay. The signal is directly proportional to the amount of tracer bound to the kinase. An effective pyrazolo[3,4-d]pyrimidine inhibitor will compete with the tracer for the ATP binding site, resulting in a dose-dependent decrease in the FRET signal.[19]
Step-by-Step Protocol (384-well format):
-
Reagent Preparation:
-
Prepare a 3X solution of your serially diluted test compounds in 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]
-
Prepare a 3X Kinase/Europium-Antibody mixture in 1X Kinase Buffer A. The final concentrations will be kinase-dependent (e.g., 15 nM kinase, 6 nM antibody).[20]
-
Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.[20]
-
-
Assay Assembly:
-
Incubation and Detection:
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.[19]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio: Emission @ 665 nm / Emission @ 615 nm.[16]
-
Normalize the data and plot the % displacement (or % inhibition) versus the log of the inhibitor concentration to determine the IC50 value.
-
| Typical Assay Concentrations | |
| Component | Final Concentration |
| Kinase | 1-10 nM |
| Substrate (HTRF) | 0.1-1 µM |
| Tracer (LanthaScreen) | 1-100 nM[16] |
| ATP (HTRF) | At or near Km (e.g., 10-100 µM) |
| Test Compound | 10-point, 3-fold serial dilution |
| DMSO (Final) | ≤ 1% |
Protocol 3: Cell-Based Target Engagement via Western Blot
After confirming in vitro potency, it is essential to determine if the inhibitor can engage its target and suppress phosphorylation in a cellular context. Western blotting is the gold-standard technique for this validation.[21]
Principle of Causality: This protocol validates that the inhibitor is cell-permeable and can inhibit the target kinase inside the cell, leading to a measurable decrease in the phosphorylation of a known downstream substrate. It is critical to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins for detection.[22]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, stimulate the cells to induce the phosphorylation pathway of interest (e.g., with EGF for EGFR pathway studies).[22]
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor (and a DMSO vehicle control) for a predetermined amount of time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[22] This step is absolutely critical to prevent dephosphorylation of your target protein after lysis.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Add 4X SDS-PAGE sample buffer to the lysates and denature by boiling at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using non-fat milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.
-
Incubate the membrane overnight at 4°C with the primary antibody specific to the phosphorylated form of your protein of interest, diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Stripping and Reprobing (Crucial Control):
-
To confirm equal protein loading and to determine the change in phosphorylation relative to the total amount of protein, the membrane should be stripped of the phospho-antibody and re-probed.
-
Incubate the membrane in a mild stripping buffer, wash thoroughly, and re-block.
-
Incubate the membrane with a primary antibody that recognizes the total (both phosphorylated and unphosphorylated) form of the target protein.[21]
-
Repeat the detection steps. A loading control like GAPDH or β-actin should also be probed.
-
References
-
Cisbio. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 13(7), 675-682. Retrieved from [Link]
-
Migliore, C., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-63. Retrieved from [Link]
-
Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958. Retrieved from [Link]
-
Bohrium. (n.d.). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Retrieved from [Link]
-
Di Martino, R. M. C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 438-444. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Retrieved from [Link]
-
Keane, P. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-964. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29281-29302. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7247. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Kameshita, I., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 67(5), 221-227. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Bitesize Bio. (2020). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
-
Jourah University. (n.d.). Targeting tumor cells with pyrazolo[3,4-d] pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Gaggero, S., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Cancer Research, 70(7), 2881-2892. Retrieved from [Link]
-
Ruchaud, S., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3295. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JU | Targeting tumor cells with pyrazolo[3,4-d] pyrimidine [aljouf-demo.accessapp.tn]
- 6. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. In vitro kinase assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] As a key building block in the development of various therapeutic agents, achieving a high yield and purity of this compound is critical.[3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of its synthesis and improve your experimental outcomes.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound typically involves a cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core, followed by chlorination. A common and effective route starts from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and hydrazine.[1] The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine ring system. Understanding the nuances of this reaction is key to troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the synthesis of this compound. This section addresses the most common issues, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting material or product: Presence of strong acids or bases, or excessive heat. | Ensure precise pH control. Use a milder base if necessary. Avoid excessive heating during the reaction and workup. | |
| Poor quality of reagents: Hydrazine hydrate can decompose over time. | Use freshly opened or properly stored hydrazine hydrate. Verify the purity of all starting materials. | |
| Formation of Side Products | Dimerization or polymerization: High concentration of reactants. | Perform the reaction at a lower concentration. Add the hydrazine dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Over-chlorination or side reactions with the chlorinating agent. | In syntheses involving a separate chlorination step (e.g., with POCl₃), carefully control the stoichiometry of the chlorinating agent and the reaction temperature.[6][7][8] | |
| Difficult Purification | Product is insoluble or poorly soluble in common solvents. | Experiment with a range of solvent systems for recrystallization or chromatography. Dichloromethane/methanol or ethyl acetate/hexane mixtures can be effective. |
| Presence of highly polar impurities. | A wash with a dilute aqueous acid or base solution during the workup can help remove ionic impurities. Consider using a silica gel plug filtration before column chromatography. | |
| Inconsistent Results | Variability in reaction conditions: Fluctuations in temperature, stirring speed, or addition rates. | Standardize all reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for controlled addition of reagents. |
| Atmospheric moisture: Some intermediates or reagents may be sensitive to moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this reaction?
A mixture of tetrahydrofuran (THF) and water is commonly and effectively used.[1] The THF helps to solubilize the organic starting materials, while the water facilitates the dissolution of the hydrazine and the base. The ratio of THF to water can be optimized, but a 10:1 ratio is a good starting point.[1]
Q2: Which base is most suitable for this synthesis, and why?
Triethylamine (TEA) is a frequently used base for this reaction.[1] It is strong enough to facilitate the reaction but generally not so strong as to cause significant degradation of the starting materials or product. Other non-nucleophilic organic bases can also be explored. For some related syntheses, the absence of an external base is beneficial, particularly with aromatic hydrazines, to promote selective hydrazone formation before cyclization.[9]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, to achieve good separation between the starting material, intermediate, and product. Visualize the spots under UV light.
Q4: My final product is a yellow solid, but the literature reports a different color. Is this a cause for concern?
The color of the final product can vary depending on the purity and the presence of minor impurities. While a slight yellow tinge is common, a significant color difference may indicate the presence of impurities.[1][8] It is crucial to characterize the product thoroughly using techniques like NMR, MS, and melting point to confirm its identity and purity.
Q5: Can I use a different chlorinating agent if I am following a route that requires a separate chlorination step?
Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxyl groups on the pyrimidine ring to chlorides.[6][7][8] While other chlorinating agents exist, their reactivity and selectivity may differ, potentially leading to different side products. If you choose to use an alternative, thorough optimization and characterization will be necessary.
Visualizing the Synthetic Workflow
To better understand the key stages and decision points in the synthesis, the following workflow diagram is provided.
Caption: Workflow for the synthesis of this compound.
Optimized Experimental Protocol
This protocol is based on a reported synthesis and has been optimized for improved yield and purity.[1]
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Triethylamine (TEA)
-
Hydrazine hydrate (64%)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) and triethylamine (1.59 mL, 11.5 mmol).
-
Solvent Addition: Add a solvent mixture of THF (40 mL) and deionized water (4 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Hydrazine Addition: Slowly add hydrazine hydrate (64%, 486 μL, 10 mmol) dropwise to the reaction mixture over a period of 10-15 minutes using a dropping funnel or syringe. Maintain a consistent stirring speed.
-
Reaction: Stir the reaction mixture continuously for 4 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Work-up: Upon completion, remove the THF and other volatile components by distillation under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: To the remaining residue, add deionized water (approx. 50 mL) to precipitate the product. Stir for 15 minutes.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (2 x 20 mL).
-
Drying: Dry the resulting solid under vacuum to afford this compound as a yellow solid.
Expected Outcome: This protocol should yield the target compound in high purity and quantitative yield (approximately 1.8 g).[1]
Characterization Data:
Troubleshooting Logic Pathway
When encountering issues, a systematic approach is crucial. The following diagram illustrates a logical pathway for troubleshooting common problems.
Caption: A decision-making flowchart for troubleshooting the synthesis.
References
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - NIH. (2022, November 16). Retrieved January 6, 2026, from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (n.d.). Retrieved January 6, 2026, from [Link]
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed. (2013, April 19). Retrieved January 6, 2026, from [Link]
-
New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (n.d.). Retrieved January 6, 2026, from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. (2021, July 22). Retrieved January 6, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (2023, October 24). Retrieved January 6, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024, January 9). Retrieved January 6, 2026, from [Link]
-
Different synthetic routes of pyrazolo[3,4‐d]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound | 100644-65-3 [chemicalbook.com]
- 2. This compound CAS#: 100644-65-3 [amp.chemicalbook.com]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. clausiuspress.com [clausiuspress.com]
- 9. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated pyrazolo[3,4-d]pyrimidines. This guide is designed to provide expert insights and practical solutions to the unique purification challenges associated with this versatile, yet sensitive, class of compounds. As isosteres of purines, these molecules are critical building blocks in medicinal chemistry, but their reactive chlorine substituents demand carefully considered purification strategies.[1][2]
This document is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section and in-depth, actionable protocols in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling chlorinated pyrazolo[3,4-d]pyrimidines?
A1: The principal stability issue is the high reactivity of the chlorine atoms, particularly at the C4 and C6 positions, which makes them susceptible to nucleophilic substitution.[3] The primary degradation pathway is hydrolysis, where the chloro group is replaced by a hydroxyl group, forming the corresponding pyrazolopyrimidinone. This reaction is readily catalyzed by acidic conditions, such as those found on standard silica gel, or by the presence of water, especially at elevated temperatures. Care must be taken to use dry solvents and avoid prolonged exposure to protic or acidic environments.
Q2: What is the typical solubility profile for these compounds, and how does it impact purification?
A2: Chlorinated pyrazolo[3,4-d]pyrimidines generally exhibit low solubility in water and higher solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.[4] This low aqueous solubility is often exploited during the reaction workup, where the product can be precipitated by pouring the reaction mixture into ice water.[5] However, this property can also be a challenge, potentially causing the compound to crash out of solution during chromatography if the mobile phase polarity changes too rapidly. A careful selection of solvents is crucial for both chromatography and recrystallization.
Q3: What are the most common impurities I should expect from a typical chlorination synthesis (e.g., using POCl₃)?
A3: Impurities are often related to the starting materials and the harsh conditions of the chlorination reaction. Common contaminants include:
-
Unreacted Starting Material: The corresponding hydroxyl precursor (e.g., a pyrazolo[3,4-d]pyrimidin-4-one) may be present if the chlorination is incomplete.[6][7]
-
Hydrolyzed Product: As mentioned in Q1, the chloro- product can hydrolyze back to the hydroxyl starting material during aqueous workup.
-
Over- or Under-chlorinated Species: If the starting material has multiple sites for chlorination (e.g., 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol), you may find mono-chlorinated impurities alongside the desired di-chloro product.[5]
-
Residual Phosphorus Reagents: Phosphorus oxychloride (POCl₃) and its byproducts can be difficult to remove and may require specific workup procedures, such as careful quenching with a base or extraction.
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR: Essential for confirming the structure and identifying organic impurities. The disappearance of the OH/NH proton from the precursor and characteristic shifts in the aromatic region are key indicators.[5][8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the molecular weight of the product.
-
Elemental Analysis (C, H, N): Provides confirmation of the elemental composition and is often required to establish a purity of ≥95% for publication or registration purposes.[8][9]
-
TLC (Thin Layer Chromatography): A quick and indispensable tool for monitoring reaction progress and guiding the development of column chromatography methods.[5]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols.
Issue 1: Degradation on Silica Gel Column
Q: My TLC analysis looks clean, but after running a silica gel flash column, my fractions contain a significant amount of a more polar, UV-active spot. My NMR confirms it's the hydrolyzed pyrimidinone precursor. What is happening and how can I prevent it?
A: This is a classic problem caused by the acidic nature of standard silica gel. The Lewis and Brønsted acid sites on the silica surface catalyze the hydrolysis of the reactive C-Cl bond, especially when using polar, protic eluents like methanol.
Solution A: Deactivate the Silica Gel
The most common solution is to neutralize the acidic sites on the silica gel by incorporating a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, into the mobile phase.
dot
Caption: Decision workflow for product degradation on silica.
Experimental Protocol: Flash Chromatography on Deactivated Silica
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) based on TLC analysis. Add 0.5-1.0% triethylamine (v/v) to the prepared mobile phase.
-
Pack the Column: Dry pack the column with silica gel. Flush the column with the base-containing mobile phase until the eluent is basic (test with pH paper). This step is crucial for thorough deactivation.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.
-
Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Post-Purification: After combining the pure fractions, evaporate the solvent. The triethylamine is volatile and should be removed under high vacuum. A co-evaporation step with a solvent like toluene can help remove the final traces.
Solution B: Use an Alternative Stationary Phase
If degradation persists, switch to a neutral stationary phase like alumina (Al₂O₃).[9] Basic or neutral alumina can be used depending on the specific properties of your compound. Develop your mobile phase system using alumina TLC plates first.
Issue 2: Co-elution of Product and a Key Impurity
Q: I am struggling to separate my desired 4-chloro-1H-pyrazolo[3,4-d]pyrimidine from the unreacted pyrimidinone starting material. They have very close Rf values on TLC. How can I improve the separation?
A: This is a common challenge due to the structural similarity of the product and the starting material. The primary difference is the polarity (the hydroxyl/amide group of the precursor is much more polar than the chloro group of the product). Your goal is to exploit this difference.
Solution A: Optimize the Mobile Phase
-
Reduce Polarity: The more polar pyrimidinone will interact more strongly with the silica. Use a less polar solvent system (e.g., increase the hexane content in a Hexane/EtOAc system) to increase the retention of the impurity while allowing your less polar product to elute sooner.
-
Try Different Solvent Systems: If Hexane/EtOAc fails, explore systems with different selectivities. Toluene/Acetone or DCM/Diethyl Ether might provide the necessary resolution.
Solution B: Recrystallization
If chromatography fails to provide baseline separation, recrystallization is an excellent alternative, leveraging differences in solubility.[10]
dot
Caption: General workflow for purification by recrystallization.
General Protocol: Recrystallization
-
Solvent Screening: Find a solvent (or solvent pair) that dissolves your compound well at high temperatures but poorly at low temperatures. The impurity should ideally remain soluble at low temperatures. Common candidates include ethanol, isopropanol, acetonitrile, or toluene/hexane mixtures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until everything just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Issue 3: Low Yield After Aqueous Workup
Q: After quenching my chlorination reaction with ice water and extracting with DCM, the yield of my chlorinated pyrazolo[3,4-d]pyrimidine is consistently low. Where is my product going?
A: There are two likely culprits for low yield during an aqueous workup: product hydrolysis and poor extraction efficiency.
Troubleshooting Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Product Hydrolysis | The product is sensitive to water. Quenching a hot reaction mixture directly into water, or prolonged contact time during extraction, can revert the product to its hydroxyl precursor. | Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts and minimizes hydrolysis. |
| Poor Extraction | The product may have some solubility in the aqueous phase, especially if the pH is not optimal or if organic co-solvents are present. | Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than one large extraction. Ensure the layers have thoroughly mixed. If the product is slightly basic, adjusting the aqueous layer to a neutral or slightly basic pH can improve partitioning into the organic layer. |
| Emulsion Formation | The presence of fine solids or amphiphilic byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue. |
References
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine synthesis. ChemicalBook.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH.
- The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Fine Chemical Manufacturer.
- US Patent US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- Recrystalliz
- Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
- Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. PubMed.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. PubMed.
- Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a bioisostere of purines, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics, making its efficient synthesis critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low Yield During Pyrimidine Ring Cyclization
Question: I am attempting to cyclize my 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide to get the pyrazolo[3,4-d]pyrimidin-4-one, but my yield is consistently low, and TLC analysis shows significant amounts of unreacted starting material. What is going wrong?
Answer: This is a common issue often related to reaction conditions and reagent purity. The cyclization of an aminopyrazole precursor is a critical step that can be influenced by several factors.[3][4]
Probable Causes & Solutions:
-
Insufficient Temperature or Reaction Time: The cyclization with formamide typically requires high temperatures (e.g., 180-190°C) to proceed efficiently.[4] If the temperature is too low or the reaction time too short, the reaction will be incomplete.
-
Solution: Ensure your reaction setup can achieve and maintain the required temperature. Monitor the reaction progress using TLC until the starting material spot has completely disappeared. For some substrates, extending the reflux time from a few hours to 8-12 hours can significantly improve conversion.
-
-
Decomposition of Formamide: At elevated temperatures, formamide can decompose into ammonia and carbon monoxide. This not only reduces the concentration of the effective cyclizing agent but can also lead to side products.
-
Solution: Use a freshly opened bottle of formamide or distill it before use. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative degradation.
-
-
Alternative Cyclization Reagents: Formamide is not the only option. Depending on your substrate, other reagents might provide a cleaner reaction or higher yield.
-
Solution: Consider using formic acid for the cyclization step. Refluxing the aminopyrazole precursor in formic acid is a widely used alternative method that often results in high yields of the desired pyrazolo[3,4-d]pyrimidin-4-one.[5]
-
Experimental Protocol: Optimizing Cyclization with Formic Acid
-
To 1.0 equivalent of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, add 10-15 volumes of 88-98% formic acid.
-
Heat the mixture to reflux (approx. 100-110°C) for 7-12 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into ice-cold water.
-
The product will precipitate as a solid. Collect it by filtration, wash thoroughly with water to remove residual formic acid, and dry under vacuum.
Issue 2: Formation of Multiple Isomers During N-Alkylation
Question: I am performing an N-alkylation on 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol using methyl iodide and potassium carbonate in DMF. My final product is a mixture of at least two isomers that are very difficult to separate by column chromatography. How can I improve the regioselectivity?
Answer: Regioselectivity is the most prevalent challenge in the functionalization of the pyrazolo[3,4-d]pyrimidine core. The scaffold contains multiple nucleophilic nitrogen atoms (N1, N2 on the pyrazole ring; N5, N7 on the pyrimidine ring), leading to the potential for complex isomeric mixtures.[6]
Understanding the Causality: The outcome of the alkylation is determined by a delicate balance of factors:
-
Tautomerism: The pyrazolo[3,4-d]pyrimidin-4-ol exists in equilibrium with its pyrimidin-4-one tautomer. The relative stability of these tautomers and their corresponding anions (formed after deprotonation by the base) dictates the primary site of attack.
-
Solvent Effects: Polar aprotic solvents like DMF can solvate cations effectively, creating a more "naked" and reactive anion, which can alter selectivity compared to non-polar solvents.
-
Base Strength: The strength of the base (e.g., K₂CO₃ vs. NaH) influences which proton is abstracted and the concentration of the resulting anionic species.
-
Electrophile: The nature of the alkylating agent (e.g., hard vs. soft electrophile) can also influence the site of alkylation based on Hard-Soft Acid-Base (HSAB) theory.
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for optimizing regioselectivity.
Strategic Solutions:
| Strategy | Rationale | Example Conditions |
| Vary the Solvent | Modulates the solvation of the intermediate anion. Less polar solvents may favor alkylation at one nitrogen over another by promoting specific tautomeric forms or ion pairing. | Switch from DMF to a less polar solvent like Dioxane or THF. |
| Screen Different Bases | A stronger base like NaH will lead to a different equilibrium of anionic species compared to a weaker base like K₂CO₃. Cesium carbonate (Cs₂CO₃) is known to promote specific C- or N-alkylations due to the "cesium effect". | Compare K₂CO₃, Cs₂CO₃, and NaH in your reaction. |
| Control Temperature | Running the reaction at a lower temperature (e.g., 0°C to RT) can favor the kinetically controlled product, which may be a single isomer. Higher temperatures can lead to an equilibrium mixture of thermodynamically stable isomers. | Perform the reaction at 0°C and allow it to slowly warm to room temperature. |
| Phase Transfer Catalysis | Using a phase transfer catalyst (PTC) in a biphasic system can enhance the nucleophilicity of a specific nitrogen atom, leading to improved selectivity.[6] | Use tetrabutylammonium bromide (TBAB) in a solid-liquid system (e.g., K₂CO₃ solid, organic solvent).[6] |
Illustrative Pathway of N-Alkylation Side Reactions
Caption: Potential pathways leading to isomeric products during N-alkylation.
Issue 3: Difficulty in Chlorination of Pyrazolo[3,4-d]pyrimidin-4-one
Question: I am refluxing my pyrazolo[3,4-d]pyrimidin-4-one in phosphorus oxychloride (POCl₃) to synthesize the 4-chloro derivative, but the reaction is sluggish and often results in a dark, tarry mixture with low yields of the desired product. How can I improve this step?
Answer: The conversion of the 4-oxo group to a 4-chloro group using POCl₃ is a standard and crucial transformation for further diversification of the scaffold.[4] However, the reaction can be aggressive, and substrate decomposition is a common problem.
Probable Causes & Solutions:
-
Excessive Temperature and Reaction Time: While refluxing in neat POCl₃ is a common procedure, prolonged exposure to its high boiling point (~106°C) can cause decomposition, especially for sensitive substrates.
-
Solution: Minimize the reaction time. Monitor the reaction closely by TLC (after carefully quenching an aliquot with ice water and extracting with ethyl acetate). Once the starting material is consumed, stop the reaction immediately.
-
-
Absence of a Catalyst or Additive: Certain substrates require an additive to facilitate the chlorination and allow for milder conditions.
-
Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine like N,N-diethylaniline. These additives form a Vilsmeier-Haack type reagent in situ with POCl₃, which is a more effective chlorinating agent and can often promote the reaction at lower temperatures (e.g., 80-90°C).
-
-
Hydrolysis During Workup: The 4-chloro-pyrazolo[3,4-d]pyrimidine product is highly susceptible to hydrolysis, which will convert it back to the starting material. The workup procedure is critical.
-
Solution: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure. Crucially, pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the hot POCl₃ mixture. The product will precipitate and should be filtered quickly. Neutralize the acidic filtrate with a base (e.g., NaHCO₃ or NH₄OH) while keeping it cold to precipitate any dissolved product. Wash the collected solid with copious amounts of cold water and dry it immediately.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for constructing the pyrazolo[3,4-d]pyrimidine core, and how do its impurities affect the synthesis?
The most common and versatile precursors are 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate derivatives.[3][7] These are typically synthesized by condensing a hydrazine with an activated methylene compound like ethoxymethylenemalononitrile (for the carbonitrile) or ethyl (ethoxymethylene)cyanoacetate (for the carboxylate).[4][8]
Impurities in these precursors are highly detrimental. For example, if the initial condensation to form the aminopyrazole is incomplete, the remaining activated methylene compound can react with formamide or other cyclizing agents in the next step, leading to a complex mixture of pyrimidine-based side products that do not contain the pyrazole ring. Always ensure the aminopyrazole precursor is highly pure (recrystallized to a constant melting point) before proceeding to the cyclization step.
Q2: Are there modern, more efficient methods to drive these syntheses, such as microwave-assisted reactions?
Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidines. Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of thermal degradation byproducts.[9] For example, cyclocondensation reactions that take several hours under conventional heating can often be completed in minutes in a microwave reactor.[10] This is particularly useful for the cyclization and subsequent nucleophilic aromatic substitution (SNAr) steps.
Q3: When performing a nucleophilic substitution on a 4-chloro-pyrazolo[3,4-d]pyrimidine with an amine, what are the key parameters to control?
The SNAr reaction to displace the 4-chloro group is a cornerstone for building diversity.[11][12] Key parameters include:
-
Solvent: Protic solvents like isopropanol or ethanol are commonly used and can facilitate the reaction. Aprotic solvents like DMF or dioxane are also effective.
-
Base: An acid scavenger (base) is often required to neutralize the HCl generated during the reaction. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Temperature: These reactions can be run from room temperature to reflux, depending on the nucleophilicity of the amine and the reactivity of the substrate. Monitoring by TLC is essential to avoid decomposition at high temperatures.
A common side reaction is the solvolysis of the 4-chloro group if a nucleophilic solvent (like an alcohol) is used at high temperatures for extended periods, leading to the formation of a 4-alkoxy byproduct.
References
-
El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Aly, A. A., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
Matrouh, M. G., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie. Available at: [Link]
-
El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Ettahiri, O., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
-
Manfroni, G., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules. Available at: [Link]
-
Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Issa, S. A. (2017). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available at: [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Current Pharmaceutical Design. Available at: [Link]
-
Manetti, F., et al. (2008). Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Omran, F., et al. (2010). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]
-
Rashad, A. E., et al. (2008). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kandeel, M. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
overcoming poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives
A Guide to Overcoming Poor Aqueous Solubility in Research and Development
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and resolving one of the most persistent challenges associated with the promising pyrazolo[3,4-d]pyrimidine scaffold: poor aqueous solubility. As a class of compounds, these derivatives are highly valued, particularly as potent protein kinase inhibitors in oncology research.[1][2][3][4] However, their inherent hydrophobicity frequently leads to experimental artifacts, hinders biological assessment, and poses a significant barrier to preclinical and clinical development.[5][6][7]
This document provides field-proven insights and structured methodologies to diagnose, mitigate, and strategically overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during experimental work with pyrazolo[3,4-d]pyrimidine derivatives.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and what are my first steps?
A: You are observing a phenomenon known as "crashing out." This occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its thermodynamic solubility is much lower.[8] The sudden change in solvent polarity causes the compound to fall out of solution, leading to inaccurate results and wasted material.
Your Immediate Troubleshooting Workflow:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%. High DMSO concentrations can be toxic to cells and interfere with biological assays.[8]
-
Check Compound Concentration: You may be working above your compound's aqueous solubility limit. Try lowering the final test concentration.
-
Modify the Dilution Method: Instead of a single, large dilution step, perform a serial dilution in the assay buffer. This gradual reduction in solvent polarity can sometimes keep the compound in solution.
-
Increase Mixing Energy: Briefly vortex or sonicate the solution during the dilution step to provide sufficient energy to break up micro-precipitates as they form.
Q2: What simple formulation strategies can I try first to improve solubility for in vitro assays without chemically altering my molecule?
A: For initial in vitro screening, several straightforward formulation adjustments can be effective.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) like PEG-400, ethanol, or glycerin can increase the solubility of hydrophobic compounds.[8]
-
pH Adjustment: If your pyrazolo[3,4-d]pyrimidine derivative has an ionizable group (a weak acid or base), adjusting the buffer pH can significantly increase solubility by converting the molecule into its more soluble salt form.[9][10]
-
Surfactants (for biochemical assays): In cell-free biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically <0.1%) to form micelles that encapsulate the hydrophobic compound. Note that this is generally not suitable for cell-based assays due to potential cytotoxicity.
Q3: I need a more robust and scalable solution for improving solubility for animal studies. What are the main strategic approaches?
A: For in vivo applications, where direct injection or oral bioavailability is required, more advanced strategies are necessary. These fall into two primary categories:
-
Chemical Modification (Prodrug Approach): This involves synthesizing a bioreversible derivative of your parent compound. A hydrophilic, solubilizing group is attached, which is later cleaved in vivo by metabolic enzymes to release the active drug.[6][11][12]
-
Advanced Formulation Technologies: These methods encapsulate or disperse the original compound in a carrier system to enhance its apparent solubility and dissolution rate without chemical modification.[1][5][13] Key examples include amorphous solid dispersions, cyclodextrin complexes, and nanosystems like liposomes or albumin nanoparticles.[5][13][14][15]
The choice between these depends on your synthetic chemistry resources, the specific properties of your molecule, and the intended route of administration.
Q4: How does the "prodrug" strategy work for pyrazolo[3,4-d]pyrimidines?
A: The prodrug approach is a powerful chemical modification strategy.[9][11] A common method involves attaching a solubilizing promoiety, such as an N-methylpiperazine group linked by an O-alkyl carbamate chain, to the parent molecule.[11][12]
Causality:
-
Solubility Enhancement: The added group is typically highly polar and often ionizable at physiological pH, which dramatically increases the aqueous solubility of the overall molecule.[6][11]
-
Bioreversibility: The linker (e.g., a carbamate or ester) is designed to be stable in formulation but susceptible to cleavage by enzymes in the blood or tissues (like esterases or phosphatases), releasing the active parent drug at the site of action.[11][12]
This strategy has been successfully used to improve the solubility and pharmacokinetic profiles of pyrazolo[3,4-d]pyrimidine kinase inhibitors, making them suitable for preclinical studies.[3][6][11]
Q5: What are the leading formulation-based strategies, and how do they work?
A: These strategies focus on altering the physical state of the drug rather than its chemical structure.
-
Amorphous Solid Dispersions (ASDs): This is one of the most effective methods.[1][16] The crystalline structure of the drug, which is highly stable and low-energy, is disrupted by molecularly dispersing it within an inert, hydrophilic polymer carrier (e.g., PVPVA, Pluronic F-68).[1][17] The resulting amorphous (non-crystalline) state has a higher free energy, which leads to a significant increase in its "apparent" aqueous solubility and dissolution rate.[10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate a poorly soluble drug molecule, like a pyrazolo[3,4-d]pyrimidine, within this cavity.[7][13] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its solubility and stability in solution. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[8][13]
-
Nanosystems (Liposomes & Nanoparticles): These approaches involve encapsulating the drug within a carrier system on the nanoscale.
-
Liposomes: These are vesicles composed of a lipid bilayer that can enclose the hydrophobic drug, improving its solubility and altering its biodistribution.[5][14]
-
Albumin Nanoparticles: Drugs can be formulated with proteins like human serum albumin (HSA) to form nanoparticles. This has been shown to increase the solubility of pyrazolo[3,4-d]pyrimidines, avoiding the need for DMSO as a solubilizing agent in cellular assays.[15]
-
Visualization of Solubilization Strategies & Workflows
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for addressing solubility issues, from initial observation to the selection of an advanced strategy.
Caption: A decision-making workflow for troubleshooting poor aqueous solubility.
Mechanisms of Solubility Enhancement
This diagram illustrates how different advanced strategies interact with a pyrazolo[3,4-d]pyrimidine derivative to improve its solubility.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. youtube.com [youtube.com]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
stability issues of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in solution
Welcome to the technical support center for 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. By understanding its chemical liabilities, you can ensure the accuracy and reproducibility of your experimental results.
Proactive Stability Management
Proactive management is crucial to minimize the degradation of this compound in your experiments. The primary chemical liabilities of this molecule are the potential for nucleophilic aromatic substitution of the chloro group and the oxidation of the amine functionality.
Key Recommendations:
-
Solvent Selection: For creating stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a common choice. However, be aware that pyrazolo[3,4-d]pyrimidine derivatives can have limited solubility and stability in DMSO over long-term storage[1]. For aqueous working solutions, it is critical to use buffered systems to control the pH.
-
pH Control: The stability of this compound is expected to be highly pH-dependent[2][3]. The chloro group on the electron-deficient pyrimidine ring is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions[3][4][5]. It is advisable to maintain a pH range of 6.0-7.5 for your working solutions to minimize hydrolysis.
-
Temperature: Store stock solutions at ≤ -20°C as recommended by suppliers[6]. For working solutions, prepare them fresh and keep them on ice if the experiment allows. Avoid repeated freeze-thaw cycles. Elevated temperatures can accelerate both hydrolysis and oxidative degradation[6][7].
-
Protection from Light: Pyrimidine derivatives can be susceptible to photodegradation[8][9]. It is best practice to work with solutions in amber vials or protect them from direct light, especially during long experiments.
-
Inert Atmosphere: The amine group can be prone to oxidation[6][10][11]. For long-term storage of sensitive solutions or during reactions that are heated, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, with a focus on stability-related causes.
Q1: I am seeing a gradual decrease in my assay signal over the course of my experiment. What could be the cause?
A gradual decrease in signal often points to the degradation of the compound in your assay buffer.
-
Probable Cause: The most likely cause is the hydrolysis of the 4-chloro group to a 4-hydroxy group. This nucleophilic aromatic substitution (SNA) reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens[4][12]. The resulting hydroxylated product will have different biological activity and physicochemical properties, leading to a drop in the expected signal.
-
Solution:
-
Verify pH: Check the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a neutral range (pH 6.0-7.5)[2][3].
-
Temperature Control: Ensure your experiment is conducted at the lowest feasible temperature. If possible, keep plates or tubes on a cold block.
-
Time-Course Experiment: Run a time-course experiment where you incubate the compound in your assay buffer and analyze its concentration at different time points using HPLC. This will help you determine the rate of degradation under your specific conditions.
-
Q2: My HPLC analysis shows an unexpected peak that increases in area over time. How can I identify it?
The appearance of a new peak is a strong indicator of degradation.
-
Probable Cause: This new peak is likely a degradation product. Based on the structure, the primary degradation product is the hydrolyzed analog, 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Oxidative degradation products are also a possibility[10][11].
-
Solution:
-
Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate the degradation products. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress[13][14].
-
LC-MS Analysis: Analyze your experimental sample and the forced degradation samples by LC-MS. The mass of the new peak should correspond to the expected mass of the hydrolyzed product (M+H)+ of approximately 152.06, a decrease of 18.98 from the parent compound's mass of 169.57.
-
Optimize Chromatography: Adjust your HPLC gradient to ensure good separation between the parent compound and the new peak[15][16].
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended way to prepare and store a stock solution of this compound?
-
A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes in amber vials and store at -20°C or below[6]. Avoid repeated freeze-thaw cycles.
-
-
Q: How long can I store my aqueous working solutions?
-
A: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. If you must store them, keep them at 2-8°C for no longer than 24 hours and protect them from light. Always perform a check for degradation if you have any doubts.
-
-
Q: Are there any known incompatibilities with common buffer components?
-
A: While there is no specific data for this compound, be cautious with buffers containing nucleophilic species (e.g., Tris, which has a primary amine) as they could potentially displace the chloro group, especially at elevated temperatures. Buffers like phosphate or HEPES are generally safer choices.
-
-
Q: What is the most likely degradation pathway for this molecule?
Predicted Hydrolysis Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dechlorination in Pyrazolo[3,4-d]pyrimidine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the undesired side reaction of dechlorination during the chemical modification of chloro-pyrazolo[3,4-d]pyrimidine scaffolds. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as an isostere of purine and forming the basis of numerous therapeutic agents.[1] However, its functionalization, particularly via palladium-catalyzed cross-coupling reactions, is often plagued by the formation of a dechlorinated byproduct, which complicates purification and reduces the yield of the desired product. This document aims to provide a clear, mechanistically grounded framework for diagnosing and mitigating this common issue.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of dechlorinated pyrazolo[3,4-d]pyrimidine byproduct in my cross-coupling reaction. What is happening?
A1: The observation of a dechlorinated byproduct, where the chlorine atom on your pyrazolo[3,4-d]pyrimidine is replaced by a hydrogen atom, is a common side reaction known as hydrodechlorination.[2][3] This reductive process competes with your desired cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). It occurs within the palladium catalytic cycle and is particularly prevalent when working with electron-deficient heteroaryl chlorides, which can be challenging substrates.[3][4] The formation of this byproduct indicates that a competing reduction pathway is consuming your starting material and active catalyst.
Q2: What are the common sources of the hydrogen atom in this unwanted hydrodechlorination side reaction?
A2: The hydrogen atom can originate from several components in your reaction mixture. Identifying the source is a critical step in troubleshooting. Common hydrogen donors include:
-
Solvents: Protic solvents (like methanol or ethanol) or even ethereal solvents (like THF or dioxane) that can degrade to form hydride sources.
-
Bases: Certain bases or their hydrates can be a source. For instance, formate salts (e.g., sodium formate, ammonium formate) are well-known reducing systems for aryl chlorides in the presence of palladium.[2][5][6]
-
Reagents: Amines, especially in Buchwald-Hartwig amination, can undergo β-hydride elimination from the Pd-amido complex, which can lead to reductive elimination of the hydrodechlorinated arene.[7] Boronic acids in Suzuki coupling can also be a source, particularly if protodeboronation occurs.[8]
-
Water: Trace amounts of water in the reaction can participate in various pathways that generate hydride species.
Q3: How does my choice of palladium catalyst and ligand influence the rate of dechlorination?
A3: The catalyst and ligand system is arguably the most critical factor. The C-Cl bond is strong, and its activation (oxidative addition) is often the rate-limiting step in cross-coupling.[3][4]
-
Inefficient Oxidative Addition: If the oxidative addition of the chloro-pyrazolo[3,4-d]pyrimidine to the Pd(0) center is slow, it allows more time for competing catalyst decomposition or side reactions like hydrodechlorination to occur.
-
Ligand Properties: To overcome this, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or BrettPhos) are designed to accelerate the oxidative addition of aryl chlorides.[9][10] They also promote the final reductive elimination step, which helps the desired catalytic cycle outcompete the dechlorination pathway. Using older, less effective ligands like PPh₃ with chloro-heterocycles often leads to low yields and significant side product formation.[4]
Q4: Can the base and solvent system contribute to dechlorination?
A4: Yes, absolutely. The choice of base and solvent is crucial for maintaining a balance between reactivity and stability.
-
Base Selection: The base's role is to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig amination).[7][8] However, an overly strong or poorly chosen base can promote side reactions. For instance, using alkoxides in the presence of alcohols can generate palladium hydride species, which are key intermediates in hydrodechlorination. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for challenging substrates as they can be effective without promoting as many side reactions.[4][8]
-
Solvent System: Solvents must be anhydrous and thoroughly degassed. Oxygen can lead to catalyst decomposition (formation of palladium black) and promote side reactions like the homocoupling of boronic acids.[3][8] As mentioned in Q2, protic solvents can directly act as hydrogen sources. Aprotic, anhydrous solvents like toluene, dioxane, or DME are generally recommended.[4]
Troubleshooting Guide & Optimization Strategies
When encountering dechlorination, a systematic approach to optimization is required. The following table outlines common problems, their probable causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage (>20%) of dechlorinated byproduct | 1. Inefficient catalyst system (slow oxidative addition).[4] 2. Presence of a reducing agent (e.g., formate, certain alcohols/bases).[2][6] 3. Sub-optimal reaction temperature (too high, causing degradation). | 1. Screen Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10] Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. 2. Change Solvent/Base: Switch to an anhydrous, aprotic solvent (e.g., Toluene, Dioxane). Use a non-reducing base like K₃PO₄ or Cs₂CO₃.[8] 3. Optimize Temperature: Lower the reaction temperature and monitor for conversion over a longer time. |
| Low conversion and some dechlorination | 1. Catalyst deactivation (e.g., formation of Pd black).[8] 2. Insufficiently active catalyst for the C-Cl bond.[3] 3. Poor solubility of reagents. | 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. Thoroughly degas all solvents and reagents.[3] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may help. 3. Screen Solvents: Test different anhydrous solvents (Toluene, Dioxane, DME, CPME) to improve solubility.[11] |
| Reaction is selective but very slow | 1. Reaction temperature is too low. 2. Base is not strong enough to promote the desired pathway efficiently. | 1. Increase Temperature Incrementally: Cautiously increase the temperature in 10 °C increments while monitoring the ratio of product to byproduct. 2. Screen Bases: While avoiding overly strong bases, screen a panel (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find an optimal choice.[8] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing dechlorination issues in your experiments.
Caption: A workflow for troubleshooting dechlorination.
Mechanistic Insights: Desired vs. Undesired Pathways
Understanding the catalytic cycle is key to controlling the reaction outcome. Dechlorination is an "off-cycle" process that competes with the productive cross-coupling pathway.
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for Pyrazolo[3,4-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrazolo[3,4-d]pyrimidine scaffold. This versatile nitrogen-rich heterocycle is a privileged core in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] However, its unique electronic properties and potential for catalyst inhibition can present challenges during C-C bond formation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic insights with field-proven protocols to help you navigate the complexities of coupling with this important heterocyclic system.
Troubleshooting Guide (Q&A)
This section addresses the most frequent and critical issues researchers face, providing a systematic approach to problem-solving.
Question 1: I am observing very low or no product yield. What are the primary causes and how can I fix it?
Low conversion is the most common issue and can stem from several factors. A systematic check of your reaction components and conditions is the most effective approach.
Core Issues & Solutions:
-
Catalyst Inactivation: The pyrazolo[3,4-d]pyrimidine core, with its multiple nitrogen atoms, can coordinate to the palladium center, leading to catalyst deactivation.[2] Furthermore, the Pd(0) active species and associated phosphine ligands are highly sensitive to oxygen.[3]
-
Solution: Employ a robust, inert atmosphere protocol. Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed. A common method is to subject the sealed flask with all solid reagents to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) before adding degassed solvents via cannula or syringe.[3][4] Use fresh, high-purity catalysts and ligands; phosphine ligands in particular can oxidize upon prolonged storage.
-
-
Sub-Optimal Catalyst System: Older catalyst systems like Pd(PPh₃)₄ may lack the activity required for this electron-deficient and potentially coordinating heterocycle.[5]
-
Solution: Switch to a more active, modern catalyst system. Buchwald-type ligands, which are bulky and electron-rich (e.g., XPhos, SPhos, RuPhos), are highly effective. They promote the crucial oxidative addition step and stabilize the active catalyst.[6] Pre-formed palladium pre-catalysts (e.g., XPhos Pd G2 or G3) are often more reliable than generating the active catalyst in situ.[7][8]
-
-
Incorrect Base or Solvent Choice: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[9][10] The solvent must solubilize both the organic substrates and the inorganic base to some extent.
-
Solution: For a starting point, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended.[11] A solvent mixture of 1,4-dioxane/water or THF/water is often effective, as the water helps dissolve the base.[12][13][14] If anhydrous conditions are needed to prevent side reactions, consider organic bases or bases like Cs₂CO₃ or KF in a polar aprotic solvent like DMF or dioxane.[3]
-
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Pyrazolo[3,4-d]pyrimidine Substrates
Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving pyrazolo[3,4-d]pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize C-N bonds with this challenging, yet pharmaceutically relevant, heterocyclic core. Here, we address common experimental hurdles with in-depth explanations and actionable protocols to streamline your research and development efforts.
Introduction: The Challenge of Pyrazolo[3,4-d]pyrimidines in C-N Coupling
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The Buchwald-Hartwig amination has become a go-to method for the formation of aryl and heteroaryl C-N bonds due to its broad substrate scope and functional group tolerance.[4] However, the nitrogen-rich nature of the pyrazolo[3,4-d]pyrimidine ring system presents a unique set of challenges. The lone pairs on the multiple nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, resulting in low to no product yield.[1] This guide provides a structured approach to troubleshooting these specific issues.
Troubleshooting Guide: Common Problems and Solutions
This section is organized in a question-and-answer format to directly address the problems you may be encountering at the bench.
Low or No Conversion of Starting Material
Question: I am not seeing any product formation, and my starting materials are largely unreacted. What are the likely causes and how can I fix this?
Answer: This is the most common issue when working with pyrazolo[3,4-d]pyrimidines and typically points to catalyst inhibition or the use of a suboptimal catalyst system.
Underlying Cause: The pyrazolo[3,4-d]pyrimidine substrate, with its multiple nitrogen atoms, can act as a ligand for the palladium center, leading to the formation of inactive catalyst species. This prevents the catalyst from participating in the catalytic cycle.
Solutions:
-
Ligand Selection is Critical: The use of sterically bulky and electron-rich phosphine ligands is paramount. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst. The bulk of the ligand also helps to disfavor the binding of the heterocyclic substrate to the palladium center.
-
Recommended Ligands:
-
Biarylphosphine Ligands (Buchwald Ligands): XPhos, SPhos, and RuPhos are excellent starting points.[5] They are designed to be sterically demanding and electron-rich, which can accelerate the rate-limiting steps of the catalytic cycle and mitigate catalyst deactivation.[5]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SIPr have also shown success in the amination of challenging heterocycles.[6]
-
-
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst, such as XPhos Pd G3, can provide a more reliable and reproducible source of the active Pd(0) catalyst compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] This ensures a consistent initiation of the catalytic cycle.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.
Observation of Side Products, Primarily Hydrodehalogenation
Question: My starting halide is being consumed, but I am primarily forming the dehalogenated pyrazolo[3,4-d]pyrimidine instead of the desired aminated product. What is causing this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often competitive with the desired C-N bond formation.
Underlying Cause: This side reaction can occur through several pathways, including a competing reaction of the oxidative addition complex with trace water or other proton sources, or via β-hydride elimination from the amine coupling partner if it possesses β-hydrogens.
Solutions:
-
Rigorous Control of Reaction Conditions:
-
Anhydrous and Degassed Reagents: Ensure your solvent and amine are thoroughly dried and degassed. Trace water can be a proton source for hydrodehalogenation.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.
-
-
Choice of Base and Solvent:
-
Strong, Non-nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle. However, their basicity can also promote side reactions.
-
Weaker Bases for Sensitive Substrates: If your substrate is sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃. These can sometimes suppress side reactions, although they may require higher reaction temperatures or longer reaction times.
-
Solvent Choice: Aprotic, non-polar solvents like toluene or dioxane are standard. The choice of solvent can influence the solubility and reactivity of the base, so screening different solvents can be beneficial.
-
-
Protecting Groups: If your pyrazolo[3,4-d]pyrimidine has an N-H proton, its deprotonation under basic conditions can lead to complications. Protection of this position (e.g., with a Boc or SEM group) can prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on the pyrazolo[3,4-d]pyrimidine ring is most reactive for Buchwald-Hartwig amination?
The reactivity of a given position is primarily dictated by the nature of the leaving group (halide or triflate) and the electronic properties of the ring. Generally, for di-halogenated substrates, the reaction tends to occur at the site most activated towards oxidative addition, which can be influenced by the position relative to the nitrogen atoms. For pyrazolo[3,4-d]pyrimidines, the C4 and C6 positions are common sites for functionalization.
Q2: Can I use aryl chlorides as substrates?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition. However, modern Buchwald-Hartwig catalyst systems, particularly those employing bulky biarylphosphine ligands (like XPhos) or NHC ligands, have shown great success in activating aryl chlorides. Expect to use slightly higher catalyst loadings and temperatures when working with chlorides.
Q3: My amine coupling partner is very sterically hindered. What should I consider?
Sterically hindered amines can slow down the ligand exchange and reductive elimination steps of the catalytic cycle. The use of highly active and sterically demanding ligands like RuPhos can be beneficial in these cases.[5][8] Computational studies have shown that for different ligand/substrate combinations, either oxidative addition or reductive elimination can be the rate-limiting step, and ligand choice can be tailored accordingly.[5][8]
Q4: Are there any "universal" starting conditions for this class of substrates?
While every reaction is unique, a good starting point for the amination of a chloro- or bromo-pyrazolo[3,4-d]pyrimidine would be:
| Component | Recommendation |
| Catalyst | XPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos (if not using a pre-catalyst) |
| Base | NaOtBu (1.5-2.0 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Argon or Nitrogen |
This combination of a modern pre-catalyst, a bulky ligand, and a strong base provides a robust system for tackling challenging heterocyclic substrates.
Experimental Protocols & Visualizations
General Protocol for Reaction Optimization
-
Setup: To a dried Schlenk tube or microwave vial under an inert atmosphere, add the pyrazolo[3,4-d]pyrimidine halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the halide).
-
Amine Addition: Add the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring for the desired time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
dot digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} .dot Caption: The Buchwald-Hartwig catalytic cycle and key troubleshooting points.
dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} .dot Caption: A decision-making workflow for troubleshooting failed reactions.
References
-
Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives with a solvent-accessible moiety. ResearchGate. Available at: [Link]
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's Toolbox. The Royal Society of Chemistry. Available at: [Link]
-
Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry. Available at: [Link]
-
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. Available at: [Link]
-
Discovery and Optimization of a Novel 2 H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
identifying common impurities in pyrazolo[3,4-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. Drawing upon established synthetic methodologies and field-proven insights, this resource aims to help you navigate common challenges, from identifying impurities to optimizing reaction conditions and purification protocols.
Introduction to Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including pharmaceuticals for treating gout, cancer, and erectile dysfunction.[1][2] Its synthesis is of significant interest to the medicinal chemistry community. Most synthetic routes involve the construction of a pyrimidine ring onto a pre-existing pyrazole core, often starting from 5-amino-1H-pyrazole-4-carbonitrile or related derivatives.[3] While seemingly straightforward, these syntheses can be prone to side reactions and the formation of impurities that complicate purification and compromise final product quality. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQ 1: Starting Material Purity and Related Impurities
Question: I'm starting my synthesis from a 5-aminopyrazole derivative, but my reaction is giving a complex mixture of products. Could my starting material be the issue?
Answer: Absolutely. The purity of your starting materials is critical for a clean reaction and high yield.[4] Impurities in the initial pyrazole can lead to a cascade of side products.
Common Starting Material Impurities and Their Consequences:
-
Unreacted Precursors: If the synthesis of your aminopyrazole was incomplete, you might have residual starting materials from that step (e.g., malononitrile derivatives). These can compete in the subsequent cyclization reaction, leading to a variety of unwanted heterocyclic byproducts.
-
Regioisomers of the Pyrazole: The synthesis of substituted pyrazoles can sometimes yield a mixture of regioisomers. If not properly separated, both isomers will react in the next step, resulting in a difficult-to-separate mixture of final product isomers.
-
Degradation Products: Aminopyrazoles can be susceptible to degradation, especially if not stored correctly. Oxidation or hydrolysis products can inhibit the desired reaction or generate colored impurities.
Troubleshooting Steps:
-
Characterize Your Starting Material Thoroughly: Before starting your reaction, obtain high-resolution NMR (¹H and ¹³C) and mass spectrometry data for your aminopyrazole.[2][5] Compare the data with literature values to confirm its identity and purity.
-
Purify the Starting Material if Necessary: If you detect significant impurities, purify the aminopyrazole by recrystallization or column chromatography before use.
-
Optimize Storage Conditions: Store aminopyrazole derivatives in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
FAQ 2: Incomplete Cyclization and Intermediate-Related Impurities
Question: My reaction to form the pyrazolo[3,4-d]pyrimidine seems to have stalled. I see a major spot on my TLC that isn't my starting material or my product. What could it be?
Answer: This is a classic sign of incomplete cyclization. The intermediate formed after the initial reaction of the aminopyrazole with your cyclizing agent (e.g., formamide, orthoesters) may be stable enough to be observed.
Common Intermediates and Side Products from Incomplete Cyclization:
-
Formimidate Intermediates: When using orthoesters, an N-formimidate intermediate can form.[6] These are generally reactive but can sometimes be isolated if the subsequent cyclization is slow.
-
Amidine Intermediates: Reaction with formamide can lead to the formation of an amidine intermediate which then needs to cyclize. High temperatures are often required to drive this cyclization to completion.[5]
-
Hydrolyzed Intermediates: If water is present in the reaction, intermediates can be hydrolyzed back to the starting aminopyrazole or to an N-formyl derivative, which may be less reactive towards cyclization.
Troubleshooting Workflow for Incomplete Cyclization:
Sources
- 1. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the purification of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful recrystallization of this key pharmaceutical intermediate.[1] The unique pyrazolo-pyrimidine structure of this compound presents both opportunities and challenges in achieving high purity.[1] This document provides in-depth, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For heterocyclic compounds like this, a common and effective technique is the use of a mixed solvent system.[2] This often involves a "good" solvent in which the compound is soluble (like ethanol or methanol) and a "poor" solvent or "anti-solvent" in which it is much less soluble (like water).[2]
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue with many organic compounds. To remedy this, you can try several strategies:
-
Increase the solvent volume: Add more of the "good" solvent to the hot mixture to lower the saturation point.[2]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[4]
-
Change the solvent system: A solvent with a lower boiling point may be beneficial.[2]
Q3: My final product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal has a high surface area that adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your product and reduce the overall yield.
Q4: I am getting a very low yield. What are the common reasons for this?
A4: Low yield is a frequent problem in recrystallization and can be attributed to several factors:[5]
-
Using too much solvent: This is the most common cause. The minimum amount of hot solvent should be used to dissolve the compound.[4]
-
Premature crystallization: The compound crystallizes on the filter paper or in the funnel during hot filtration.
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form.
-
Loss during washing: Using a wash solvent that is not chilled or using too much of it.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| No crystals form after cooling | The solution is not supersaturated; too much solvent was used. | Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[3] |
| Nucleation has not occurred. | 1. Scratch: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] 2. Seed: Add a "seed crystal" of the pure compound to induce crystal growth.[3] | |
| Crystallization happens too quickly | The solution is too concentrated, or it is being cooled too rapidly. | Add a small amount of additional hot solvent to the solution.[5] Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[3] |
| "Oiling out" | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. | Re-heat the solution to re-dissolve the oil. Add more of the "good" solvent to lower the saturation temperature.[2] Consider using a different solvent system with a lower boiling point. |
| Low recovery/yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution.[5] After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| The compound is significantly soluble in the cold solvent. | Cool the flask in an ice-salt bath to achieve a lower temperature and maximize precipitation. | |
| Crystals are discolored | Colored impurities are present in the starting material. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocols
Protocol 1: Solvent System Selection
The key to successful recrystallization is finding a suitable solvent or solvent pair. For this compound, which is a moderately polar molecule, a mixed solvent system is a good starting point. A related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been successfully recrystallized from an alcohol/water mixture.[6]
Objective: To identify an effective solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water)
-
Test tubes
-
Hot plate
Procedure:
-
Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility. An ideal "good" solvent will dissolve the compound completely. A "poor" solvent will show little to no dissolution.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal recrystallization solvent will dissolve the compound when hot.
-
For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point.
-
Add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Heat the solution again until it becomes clear.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. The best solvent system will produce a good yield of well-formed crystals.
Protocol 2: Recrystallization of this compound
This protocol is based on a common procedure for pyrazolopyrimidine derivatives.
Objective: To purify crude this compound by recrystallization.
Workflow Diagram:
Caption: General workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask to completely dissolve the crude product.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
- BenchChem. (2025).
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
Sources
Technical Support Center: Managing Regioselectivity in Pyrazolo[3,4-d]pyrimidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine functionalization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions at the bench. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its role as a purine isostere, which allows it to interact with a wide range of biological targets, including various kinases.[1][2][3] However, the nuanced reactivity of the fused ring system presents significant challenges in achieving site-selective functionalization.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylation products?
This is one of the most common issues in pyrazolo[3,4-d]pyrimidine chemistry. The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.[4][5][6]
-
Under basic conditions (e.g., NaH, K2CO3): The reaction often proceeds via an ambident anion with electron density on both N1 and N2. The N1 position is generally more sterically accessible, often leading to the N1-alkylated product as the major isomer. However, the electronics of the substituent at C4 can influence this outcome.
-
Solvent Effects: The choice of solvent can dramatically alter the N1/N2 ratio. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as a base in THF can selectively yield the N2-methyl product, while switching to DMSO can reverse the selectivity to favor the N1-methyl product.[4]
-
Mitsunobu Conditions: For the introduction of more complex alkyl groups, such as in the synthesis of carbocyclic nucleosides, the Mitsunobu reaction can offer a degree of regioselectivity.[7] Theoretical investigations and experimental analysis (NOE, UV spectroscopy) can help rationalize the observed regioselectivity in these cases.[7]
Q2: I'm trying to perform a C-H functionalization, but the reaction is not selective. What can I do?
Direct C-H functionalization is a powerful tool, but controlling regioselectivity on the pyrazolo[3,4-d]pyrimidine core can be challenging due to multiple potential reaction sites.
-
Inherent Reactivity: The electron density of the pyrazole and pyrimidine rings dictates the most likely sites for electrophilic or nucleophilic attack. The C3 position of the pyrazole ring is often susceptible to electrophilic attack.
-
Directing Groups: The use of a directing group can be a highly effective strategy. A directing group installed at a specific position (e.g., N1 or N2) can guide a metal catalyst to a specific C-H bond, enabling site-selective functionalization.
-
Reaction Conditions: The choice of catalyst, oxidant, and solvent system is critical. For instance, in the halogenation of related pyrazolo[1,5-a]pyrimidines, hypervalent iodine(III) reagents like PIDA have been shown to facilitate regioselective C3 halogenation under aqueous and ambient conditions.[8]
Q3: My Suzuki coupling reaction is giving low yields. What are the common pitfalls?
Palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are indispensable for introducing carbon-carbon bonds.[9] Low yields can often be attributed to a few key factors:
-
Substrate Reactivity: A common precursor for cross-coupling is a halogenated pyrazolo[3,4-d]pyrimidine. The reactivity of the C-X bond (X = Cl, Br, I) is crucial. C-I bonds are generally the most reactive, followed by C-Br and C-Cl. If you are using a less reactive chloro-substituted starting material, you may need to use more forcing conditions or a more active catalyst system.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often promote efficient oxidative addition and reductive elimination steps.
-
Base and Solvent: The base plays a key role in the transmetalation step. A thorough screening of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF) is often necessary to optimize the reaction.
Troubleshooting Guides
Guide 1: Controlling N-Alkylation Regioselectivity
Problem: Uncontrolled N-alkylation leading to a mixture of N1 and N2 isomers.
Underlying Principle: The regioselectivity of N-alkylation is a competition between the kinetically and thermodynamically favored products, which can be influenced by steric and electronic factors, as well as the nature of the counter-ion and solvent.
Workflow for Troubleshooting N-Alkylation:
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Experimental Protocol: Selective N2-Alkylation
This protocol is adapted from literature describing a case where solvent choice dramatically influences regioselectivity.[4]
-
Preparation: To a solution of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add NaHMDS (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Causality: In a less polar solvent like THF, the sodium counter-ion from NaHMDS may coordinate with the pyrimidine N7 and the oxygen of the C4-methoxy group, sterically hindering the N1 position and directing the alkylating agent to the N2 position.[4] In a more polar, coordinating solvent like DMSO, this ion-pairing effect is diminished, leading to a preference for alkylation at the more sterically accessible N1 position.
Guide 2: Regioselective Halogenation
Problem: Non-selective halogenation of the pyrazolo[3,4-d]pyrimidine core.
Underlying Principle: The intrinsic electronic properties of the heterocyclic system often favor electrophilic attack at the C3 position of the pyrazole ring. However, competing reactions at other positions can occur. The use of specific reagents can enhance this inherent selectivity.
Experimental Protocol: Regioselective C3 Iodination
This protocol is based on methodologies developed for related N-heterocycles, which have demonstrated high regioselectivity.[8]
-
Preparation: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 eq, 0.2 mmol) and KI (1.5 eq) in water (3.0 mL).
-
Addition: Add phenyliodine(III) diacetate (PIDA) (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (25-27 °C) for 3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous Na2S2O3 solution to remove excess iodine, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Mechanistic Insight: The reaction is believed to proceed via a ligand exchange between the halide salt and PIDA, forming a reactive halogenating species. This species then undergoes an electrophilic aromatic substitution-type reaction with the electron-rich C3 position of the pyrazole ring.[8]
Caption: Reagent selection for controlling halogenation regioselectivity.
Data Summary Tables
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Alkylating Agent | Base | Solvent | Major Isomer | Reference |
| Iodomethane | NaHMDS | THF | N2 | [4] |
| Iodomethane | NaHMDS | DMSO | N1 | [4] |
| Alkyl Halides | NaH | DMF | N1 | [4] |
| 2-Chlorotetrahydropyran | NaH | DMF | N2 | [6] |
| Dihydropyran | Acid Catalyst | Ethyl Acetate | N2 | [6] |
Table 2: Regioselective Functionalization Reactions
| Reaction Type | Position | Reagents | Key Considerations | Reference |
| Iodination | C3 | KI / PIDA / H2O | Mild conditions, high selectivity for C3. | [8] |
| Bromination | C3 | KBr / PIDA / H2O | Similar to iodination, good yields. | [8] |
| Chlorination | C3 | KCl / PIDA / H2O | Generally good selectivity. | [8] |
| Suzuki Coupling | C4 | Pd Catalyst / Base | Requires a pre-functionalized C4 position (e.g., C4-Cl). | [10] |
Concluding Remarks
The successful and regioselective functionalization of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step in the synthesis of numerous biologically active molecules.[11][12][13] A thorough understanding of the interplay between substrate electronics, steric effects, and reaction conditions is paramount. This guide is intended to be a living document, and we encourage you to consult the primary literature for the most up-to-date and specific protocols.
References
- Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (URL not available)
-
Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides Nucleotides Nucleic Acids. [Link]
-
Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lit. American Chemical Society. [Link]
-
New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry. [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Title: Regioselective multi-component synthesis of 1H-pyrazolo[3,4-d]pyrimidine- 6(7H)-thiones. Sci-Explore. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
-
Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 9. Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones | CSIR-NCL Library, Pune [library.ncl.res.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating Synthetic Chemistry by Avoiding Problematic Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the modern chemist, with actionable insights and troubleshooting strategies for designing and executing synthetic routes that circumvent problematic intermediates. In the high-stakes environment of pharmaceutical and materials science, the efficiency, safety, and scalability of a chemical synthesis are paramount. Intermediates—those transient molecular species that form and are consumed on the path from reactants to products—are the lynchpins of any multi-step synthesis.[1][2] When they are unstable, toxic, or lead to low yields, they can derail a project.[3] This resource is structured to help you anticipate, diagnose, and solve these challenges.
Frequently Asked Questions (FAQs): Proactive Synthesis Design
This section addresses foundational questions about identifying and strategically avoiding problematic intermediates from the outset.
Q1: What defines a "problematic intermediate" in chemical synthesis?
A: A problematic intermediate is any species that negatively impacts the overall success of a synthetic route. The issues they present can be categorized as follows:
-
Chemical Instability: These intermediates are transient and prone to decomposition, rearrangement, or unwanted side reactions under the reaction conditions.[1][4] This instability often leads to low yields and the formation of complex impurity profiles that complicate purification.[5][6]
-
Toxicity and Handling Hazards: Many synthetic routes involve intermediates that are toxic, mutagenic, or explosive (e.g., acyl azides, diazo compounds).[7][8] Handling these materials requires specialized equipment and protocols, increasing risk and cost, which is a major concern in scaling up for pharmaceutical production.[3][9]
-
Poor Yields and Atom Economy: An intermediate that is difficult to form or prone to side reactions directly lowers the yield of the desired product.[10][11] According to the principles of green chemistry, synthetic routes should be designed to maximize the incorporation of all materials into the final product (high atom economy), and problematic intermediates often violate this principle by generating significant waste.[12]
-
Difficult Purification: Some intermediates may have physical properties (e.g., similar polarity to starting materials or byproducts) that make their isolation and purification challenging, leading to product loss during workup.[13]
Q2: Can I predict if a planned intermediate will be problematic?
A: While experimental validation is the ultimate test, several predictive strategies can flag potential issues early in the design phase:
-
Computational Modeling: Modern computational toxicology and quantum mechanics tools can predict the toxicity and stability of molecules.[14][15] Algorithms can identify structural alerts for mutagenicity or other hazards.[7] These tools can help chemists compare the relative risks of different potential synthetic routes before stepping into the lab.
-
Literature Precedent: A thorough review of the chemical literature is crucial. If a particular intermediate or a structurally similar compound is consistently reported with low yields, requires extreme reaction conditions, or is flagged for safety concerns, it is a strong indicator of potential problems.
-
Mechanistic Scrutiny: Analyze the proposed reaction mechanism. Intermediates that are highly strained, anti-aromatic, or possess unfavorable electronic configurations (e.g., a primary carbocation) are likely to be unstable and reactive.[16][17] Understanding these fundamental principles of physical organic chemistry is a powerful predictive tool.
Q3: What are the guiding principles for designing a synthetic route that avoids these issues?
A: The "12 Principles of Green Chemistry," introduced by Paul Anastas and John Warner, provide a robust framework for designing safer, more efficient synthetic routes.[12][18][19] Key principles applicable to avoiding problematic intermediates include:
-
Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[12] This involves choosing reactions that are high-yielding and minimize byproducts.
-
Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[9][12][20]
-
Design for Energy Efficiency: Aim for reaction conditions at ambient temperature and pressure whenever possible.[21]
-
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.[22]
The following diagram illustrates a decision-making workflow for incorporating these principles into synthetic route design.
Caption: Workflow for designing synthetic routes with a focus on intermediate analysis.
Troubleshooting Guide: Reacting to Experimental Challenges
This section provides direct answers to common problems encountered in the lab, focusing on diagnosing the issue and implementing a solution.
Issue 1: Low Yield or Inconsistent Product Formation
Q: My reaction isn't proceeding as expected. TLC or LC-MS analysis shows a complex mixture, very little product, or only starting material. What are the likely causes?
A: This is a frequent challenge stemming from multiple potential factors. A systematic troubleshooting approach is essential.[13]
-
Reagent and Solvent Quality:
-
Problem: Starting materials, reagents, or catalysts may have degraded, or solvents may contain impurities like water.[13] Moisture is particularly detrimental to many organometallic and anhydrous reactions.[13]
-
Troubleshooting:
-
Use freshly opened or purified reagents and verify their activity.
-
For moisture-sensitive reactions, use anhydrous solvents and flame- or oven-dried glassware.[5]
-
Ensure catalysts are stored under the correct conditions (e.g., inert atmosphere).
-
-
-
Reaction Conditions:
-
Problem: Incorrect temperature, pressure, or reaction time can halt a reaction or promote side products.[13] For heterogeneous reactions, inadequate stirring can be the culprit.
-
Troubleshooting:
-
Verify the accuracy of your temperature control.
-
Monitor the reaction progress frequently using TLC or LC-MS to determine the optimal reaction time. Quench the reaction when it is complete to avoid product decomposition.[5]
-
For reactions involving solids or multiple liquid phases, ensure vigorous stirring.
-
-
-
Intermediate Instability (A Common Culprit):
-
Problem: The desired intermediate may be forming but is too unstable to persist and convert to the product. It might be decomposing, rearranging, or reacting with other components in the flask.[23]
-
Troubleshooting:
-
Lower the Temperature: Many unstable intermediates can be "tamed" by running the reaction at a lower temperature, even if it slows the reaction rate.[22][23]
-
"Trapping" Experiments: Add a reagent designed to react quickly and selectively with the suspected intermediate to form a stable, characterizable product. This can confirm the intermediate's existence and diagnose the pathway failure.[16]
-
Switch to a Continuous Flow Setup: Flow chemistry is exceptionally well-suited for handling unstable intermediates. (See Alternative Synthetic Strategies below for details).
-
-
Issue 2: Product Loss During Workup and Purification
Q: My crude reaction mixture looks clean, but the isolated yield is very low. Where could my product be going?
A: Product loss during workup is a common source of poor yields.[6][13]
-
Problem: Emulsion formation during liquid-liquid extraction can trap the product between layers.
-
Troubleshooting: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filter the mixture through a pad of Celite to break the emulsion.[13]
-
-
Problem: The product may be partially soluble in the aqueous layer.
-
Problem: The product may be unstable on silica gel.
-
Troubleshooting: If your compound is acid-sensitive, deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[13] Consider alternative purification methods like recrystallization or distillation.
-
Alternative Synthetic Strategies: Modern Solutions to Old Problems
When a synthetic route is plagued by a problematic intermediate, redesigning the route with modern methodologies is often the most effective solution.
Biocatalysis: Nature's Solution to Hazardous Chemistry
Biocatalysis uses enzymes or whole cells to perform chemical transformations. This approach offers remarkable selectivity and often proceeds under mild, aqueous conditions, avoiding the need for toxic reagents and harsh conditions that can lead to unstable intermediates.[18][24]
Q: When should I consider a biocatalytic route?
A: Biocatalysis is particularly powerful for:
-
Chiral Syntheses: Enzymes exhibit exquisite stereoselectivity, making them ideal for producing single-enantiomer drugs.[24]
-
Replacing Toxic Reagents: Biocatalytic oxidations and reductions can replace methods that use heavy metals or hazardous reagents.
-
Improving Process Safety: By operating in water at ambient temperatures, biocatalysis can eliminate the risks associated with volatile organic solvents and extreme temperatures.[18]
Experimental Protocol: Example of a Biocatalytic Reduction
This protocol describes a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a commercially available ketoreductase (KRED) enzyme.
-
Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Reagents: Add the ketone substrate (e.g., 50 mM). Add NAD(P)H cofactor (typically 1-2 mM) and the KRED enzyme (as specified by the supplier). For cofactor recycling, add a secondary alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or use a glucose/glucose dehydrogenase system.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the chiral alcohol.
Flow Chemistry: Taming Unstable Intermediates
Flow chemistry involves continuously pumping reagents through a heated or cooled tube or microreactor.[21] This technique offers precise control over reaction parameters and is exceptionally effective for intermediates that are too unstable to be handled in a traditional batch reactor.
Q: My key intermediate is explosive or decomposes in minutes. How can flow chemistry help?
A: Flow chemistry provides two key advantages for unstable intermediates:
-
Small Reactor Volume: At any given moment, only a tiny amount of the hazardous intermediate exists within the small volume of the reactor coil. This dramatically improves safety, preventing the accumulation of dangerous quantities.
-
Precise Control: The reaction time is determined by the flow rate and reactor length, allowing for very short residence times (seconds to minutes). The excellent heat transfer of flow reactors also allows for precise temperature control, preventing thermal decomposition.[21]
Caption: A schematic diagram of a typical continuous flow chemistry setup.
Case Study Comparison: Traditional vs. Alternative Synthetic Routes
The table below compares a traditional route for a hypothetical pharmaceutical intermediate with a modern alternative, highlighting the benefits of avoiding a problematic intermediate.
| Metric | Traditional Batch Route | Alternative Flow Chemistry Route |
| Key Intermediate | Acyl Azide (Potentially Explosive) | N/A (Generated and consumed in situ) |
| Reaction Conditions | Batch reactor, 0 °C to RT, 4 hours | Flow reactor, 80 °C, 2-minute residence time |
| Reagents | Sodium azide (toxic), triphosgene | Diphenylphosphoryl azide (DPPA) |
| Overall Yield | 65% | 92% |
| Safety Concerns | High risk of explosion, handling of toxic solid | Minimal risk due to small reaction volume |
| Scalability | Limited due to safety risks | Easily scalable by running longer |
| Waste Profile | Significant aqueous waste from quenching | Reduced solvent usage, cleaner stream |
References
-
Principles of green chemistry: Advancing pharma sustainability. (2024). ouyeed. Retrieved from [Link]
-
Al-Sultani, A. O., & Al-Sultani, K. H. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Retrieved from [Link]
-
Green Chemistry in Pharma: Sustainable Drug Manufacturing. (n.d.). Rondol. Retrieved from [Link]
-
Cue, B. W., & Zhang, J. (2009). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Green Chemistry Pharmaceutical Industry. (n.d.). Syrris. Retrieved from [Link]
-
Organic Synthesis Reactions Intermediate. (2025). ZM Silane Limited. Retrieved from [Link]
-
In organic chemistry, why is my percent yield so low? (2013). Quora. Retrieved from [Link]
-
Processing unstable intermediates with Flow Chemistry. (2017). Interchim – Blog. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]
-
Schmermund, L., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Retrieved from [Link]
-
Chemical Synthesis Interview Questions and Answers. (2024). HelloIntern. Retrieved from [Link]
-
Creating a Safer Future with Less Hazardous Chemical Syntheses Strategies. (n.d.). ALT LABS. Retrieved from [Link]
-
What Are Less Hazardous Chemical Syntheses In Green Chemistry? (2025). YouTube. Retrieved from [Link]
-
Dobo, K. L., et al. (2013). Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. PubMed. Retrieved from [Link]
-
(PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ResearchGate. Retrieved from [Link]
-
Novel synthetic routes to pharmaceuticals may lead to new and more effective treatments. (2022). CCDC. Retrieved from [Link]
-
(PDF) Reactive Intermediates in Organic Chemistry: Carbenes, Nitrenes, and Radicals. (2025). ResearchGate. Retrieved from [Link]
-
What Experimental Challenges Exist In Isolating Intermediates? (2025). YouTube. Retrieved from [Link]
-
Iminophosphorane. (n.d.). Wikipedia. Retrieved from [Link]
-
Innovations in Synthetic Route Design for Drug Discovery and Development. (2024). JOCPR. Retrieved from [Link]
-
Are All Reaction Intermediates Highly Unstable? (2025). YouTube. Retrieved from [Link]
-
Frequently Asked Questions (FAQs). (n.d.). Synthesis Spotlight. Retrieved from [Link]
-
Is it possible to stop a reaction midway to study an intermediate? (2018). Reddit. Retrieved from [Link]
-
What Are Common Mistakes In Chemistry Synthesis Reactions? (2025). YouTube. Retrieved from [Link]
-
Reaction Intermediate | Overview, Types & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Organic reactive intermediate. (2024). New World Encyclopedia. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). ResearchGate. Retrieved from [Link]
-
Brown, D. G., & Boström, J. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? ACS Publications. Retrieved from [Link]
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). LinkedIn. Retrieved from [Link]
-
How Do Chemists Detect Unstable Reaction Intermediates? (2025). YouTube. Retrieved from [Link]
-
490 questions with answers in SYNTHETIC ORGANIC CHEMISTRY. (n.d.). ResearchGate. Retrieved from [Link]
-
How Do Reaction Intermediates Affect The Rate Of Chemical Reactions? (2025). YouTube. Retrieved from [Link]
-
Exploring The Role Of Pharmaceutical Intermediates In Drug Development. (n.d.). ChemComplex. Retrieved from [Link]
-
Role of Intermediates in Drug Development. (n.d.). EvoBioSystems. Retrieved from [Link]
-
webinar recording: computational toxicology - from models to workflows. (2020). YouTube. Retrieved from [Link]
-
Can Early Development Strategies Avoid Later-Stage Disasters? (2018). Pharmaceutical Technology. Retrieved from [Link]
-
Some questions about Organic Synthesis. (2021). Reddit. Retrieved from [Link]
-
Robson, M. C. (2003). Impediments to drug development. PubMed. Retrieved from [Link]
-
Combes, R. D. (2011). Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements? PubMed. Retrieved from [Link]
-
P versus NP problem. (n.d.). Wikipedia. Retrieved from [Link]
-
Machine learning descriptors in chemistry: prediction and experimental validation of UCd3. (2022). YouTube. Retrieved from [Link]
-
Attention Is Bayesian Inference. (2025). Medium. Retrieved from [Link]
Sources
- 1. How do intermediates behave in multi - step reactions? - Blog - Keyingchem [keyingchemical.com]
- 2. evobiosystems.com [evobiosystems.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iminophosphorane - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zmsilane.com [zmsilane.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. altlaboratories.com [altlaboratories.com]
- 21. syrris.com [syrris.com]
- 22. richerpharm.com [richerpharm.com]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Versatility of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its Place Among Key Pharmacophores
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in patient outcomes. At the heart of these inhibitors lies the scaffold, a core chemical structure from which a multitude of potent and selective drugs are derived. This guide provides an in-depth comparison of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold and its derivatives against other prominent kinase inhibitor scaffolds, offering insights for researchers, scientists, and drug development professionals.
The Privileged Scaffold: Understanding the this compound Core
The this compound is a derivative of the pyrazolo[3,4-d]pyrimidine core, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its structural resemblance to adenine, the purine base in ATP. This mimicry allows pyrazolo[3,4-d]pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site, a common mechanism for kinase inhibition.[2] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
The 4-chloro and 6-amino substitutions on the core pyrazolo[3,4-d]pyrimidine structure provide key reactive handles for synthetic elaboration, allowing chemists to explore a wide chemical space and optimize interactions with the target kinase. This has led to the development of numerous potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.
A Head-to-Head Comparison: Pyrazolo[3,4-d]pyrimidine vs. Other Key Kinase Inhibitor Scaffolds
To understand the unique advantages and potential liabilities of the pyrazolo[3,4-d]pyrimidine scaffold, it is essential to compare it with other widely used kinase inhibitor cores. This section will focus on a comparative analysis with three other prominent scaffolds: quinazoline, imidazopyridine, and indolecarboxamide.
Mechanism of Action: A Shared Strategy with Subtle Differences
All four scaffolds predominantly act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. The core heterocycle of each scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.
Caption: All four scaffolds primarily act as ATP-competitive kinase inhibitors.
While the general mechanism is similar, the specific geometry and electronic properties of each scaffold can influence its binding affinity and selectivity for different kinases. For instance, the pyrazolo[3,4-d]pyrimidine and quinazoline scaffolds are well-established hinge-binders, with numerous crystal structures confirming their mode of interaction.[2][3]
Comparative Performance: Potency, Selectivity, and Off-Target Effects
The ultimate utility of a kinase inhibitor scaffold is determined by the performance of the drugs derived from it. The following table provides a comparative overview of representative inhibitors from each scaffold class, focusing on their primary targets, potency (IC50), and notable off-target effects.
| Scaffold | Representative Inhibitor | Primary Target(s) | Potency (IC50) | Notable Off-Target Effects & Clinical Considerations |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 nM | EGFR, TEC family kinases; Associated with atrial fibrillation and bleeding.[1][4][5] |
| Quinazoline | Gefitinib | EGFR | 2-37 nM (mutant EGFR) | Off-targets include MAPK10, PIM-1; Side effects include rash and diarrhea.[6][7] |
| Imidazopyridine | Ponatinib | BCR-ABL, VEGFR, FGFR, PDGFR | 0.37-2 nM | Broad kinase activity; Associated with serious vascular occlusion events. |
| Indolecarboxamide | Sunitinib | VEGFR, PDGFR, KIT, FLT3 | 2-80 nM | Broad-spectrum kinase inhibitor; Associated with fatigue, hypertension, and hand-foot syndrome. |
Data Insights:
-
Potency: All four scaffolds have yielded highly potent inhibitors with IC50 values in the low nanomolar range.
-
Selectivity and Off-Target Effects: This is a critical differentiator. While potent, inhibitors from all classes exhibit off-target activities that can lead to adverse effects. For example, the off-target inhibition of CSK by the pyrazolo[3,4-d]pyrimidine-based drug ibrutinib is linked to atrial fibrillation.[1] Similarly, gefitinib, a quinazoline-based inhibitor, has several identified off-targets that may contribute to its side-effect profile.[6] The broader kinase activity of multi-targeted inhibitors like ponatinib and sunitinib, while beneficial in some contexts, often comes with a more challenging safety profile. The development of more selective inhibitors is a key focus of ongoing research for all scaffolds.
Structure-Activity Relationship (SAR) Insights
The ability to systematically modify a scaffold and observe the resulting changes in biological activity is fundamental to drug discovery.
-
Pyrazolo[3,4-d]pyrimidine: SAR studies have shown that substitutions at the N1 and C3 positions of the pyrazolo[3,4-d]pyrimidine core can significantly impact potency and selectivity. For instance, in the development of BTK inhibitors, modifications at these positions have been crucial for improving selectivity over other kinases like EGFR and ITK.[4]
-
Quinazoline: For quinazoline-based EGFR inhibitors, the 4-anilino substitution is a key pharmacophore. Modifications at the 6 and 7 positions of the quinazoline ring have been extensively explored to enhance potency and overcome resistance mutations.[3]
-
Imidazopyridine: The structural diversity of imidazopyridines allows for a wide range of SAR exploration. Different isomers of the imidazopyridine core can be utilized to fine-tune kinase selectivity.[8]
-
Indolecarboxamide: SAR studies of indolecarboxamide-based inhibitors have focused on modifications of the indole ring and the carboxamide substituent to optimize kinase binding and pharmacokinetic properties.[9]
Experimental Protocols: A Foundation for Comparative Evaluation
To ensure the scientific integrity of any comparative analysis, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, and ATP in kinase reaction buffer.
-
Initiate Reaction: Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based Viability Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[10]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the kinase inhibitor (e.g., a quinazoline-based inhibitor like gefitinib) or a vehicle control.[10]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[10]
Conclusion: A Versatile Scaffold in a Competitive Landscape
The this compound scaffold and its derivatives represent a highly versatile and clinically validated platform for the development of potent and selective kinase inhibitors. Its structural mimicry of adenine provides a strong foundation for ATP-competitive inhibition, and its synthetic tractability allows for extensive optimization of pharmacological properties.
While other scaffolds such as quinazolines, imidazopyridines, and indolecarboxamides have also yielded successful clinical candidates, the pyrazolo[3,4-d]pyrimidine core continues to be a major focus of drug discovery efforts. The key to future success for all scaffolds will lie in the rational design of next-generation inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing patient safety. As our understanding of the human kinome deepens, the strategic application of these privileged scaffolds will undoubtedly lead to the development of more effective and personalized cancer therapies.
References
- Xiao, L., et al. (2020). Ibrutinib-mediated atrial fibrillation is likely due to off-target CSK inhibition. Blood, 136(Supplement 1), 42-43.
- Mishra, R., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33701.
- BenchChem. (2025).
- Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
- Byrd, J. C., et al. (2018). Acalabrutinib versus ibrutinib in previously treated chronic lymphocytic leukemia: results of the phase 3 ASCEND study. Journal of Clinical Oncology, 37(15_suppl), 7502-7502.
- Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063.
- BenchChem. (2025).
- Sato, M., et al. (2006). Gefitinib (IRESSA)
- BenchChem. (2025).
- O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412.
- Roskoski, R., Jr. (2016). Sunitinib: A VEGF and PDGF receptor protein-tyrosine kinase inhibitor. Pharmacological Research, 109, 1-12.
- Abdelgawad, M. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 350(1-2), e1600275.
- Ghozlan, S. A. S., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
- Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737.
- Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
- BenchChem. (2025). A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors. BenchChem.
- BenchChem. (2025).
- Al-Said, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6529.
- Muralidharan, V., & Sriram, D. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 269, 116298.
- Besson, T., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Li, J., et al. (2022). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. Computational and Mathematical Methods in Medicine, 2022, 5924841.
- Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
- Aly, A. A., et al. (2021).
- Singh, P., & Singh, P. (2014). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Medicinal Chemistry Research, 23(8), 3648-3665.
- Joseph, C., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(5), 578.
- Jänne, P. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103513.
- Skånland, S. S., et al. (2020).
- Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
- Cappuzzo, F., et al. (2006). Gefitinib in Non Small Cell Lung Cancer. The Oncologist, 11(7), 775-784.
- Blackhall, F., et al. (2011). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
- National Health Service. (2021). Ibrutinib with Venetoclax - NSSG Chemotherapy Protocol.
- Lainchbury, M., et al. (2010). The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Molecular Cancer Therapeutics, 9(1), 80-90.
- National Health Service. (2021). Ibrutinib [+/- R] - NSSG Chemotherapy Protocol.
- Arienti, K. L., et al. (2005). Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. Journal of Medicinal Chemistry, 48(6), 1873-1885.
- Roskoski, R., Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106555.
- Patties, I., et al. (2019). The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment. Journal of Experimental & Clinical Cancer Research, 38(1), 434.
- Brown, J. R., et al. (2023). Comparison of BTK Inhibitors Shows Promising Results for Zanubrutinib Over Ibrutinib in CLL/SLL. Targeted Oncology, 18(2), 291-293.
- Borthakur, G., et al. (2008). A phase II study of the EGFR inhibitor gefitinib in patients with acute myeloid leukemia. Leukemia & Lymphoma, 49(7), 1287-1291.
- Mok, T. S., et al. (2009). First-line gefitinib in patients with advanced non-small-cell lung cancer harboring somatic EGFR mutations. Journal of Clinical Oncology, 27(36), 6121-6128.
Sources
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Privileged Scaffolds: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline in Kinase Inhibition
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their success hinges on the identification of chemical scaffolds that can effectively and selectively engage the ATP-binding site of protein kinases. Among the most successful and widely explored are the pyrazolo[3,4-d]pyrimidine and quinazoline cores. Both are considered "privileged scaffolds" for their proven ability to form the basis of numerous approved drugs.
This guide provides an in-depth, objective comparison of these two powerhouse scaffolds. We will dissect their structural features, binding modes, and resulting pharmacological profiles, supported by experimental data and protocols to empower researchers in their own discovery efforts.
The Kinase Target: A Conserved Pocket of Opportunity
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. They catalyze the transfer of a phosphate group from ATP to a substrate protein. The ATP-binding site, a cleft between the N- and C-lobes of the kinase domain, is the primary target for most small-molecule inhibitors. A key feature of this site is the "hinge region," a short segment of amino acids that forms critical hydrogen bonds with the adenine ring of ATP. Both pyrazolo[3,4-d]pyrimidines and quinazolines are designed to mimic this interaction.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Purine Isostere
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base in ATP.[1][2] This structural mimicry is the foundation of its success, allowing it to fit snugly into the kinase hinge region and form critical hydrogen bonds that anchor the inhibitor to the enzyme.[2]
Chemical Structure and Binding Mode: The core of a pyrazolo[3,4-d]pyrimidine inhibitor typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[3] The pyrazole N1 nitrogen and the amino group at the C4 position are key hydrogen bond donors and acceptors. The rest of the molecule extends into more variable regions of the ATP pocket, and modifications at these positions (primarily C3, C4, and N1) are crucial for determining potency and selectivity.[1][4]
Strengths and Weaknesses:
-
Strengths: The pyrazolo[3,4-d]pyrimidine core is synthetically tractable, allowing for extensive chemical modifications to optimize potency and selectivity.[5] This has led to the development of highly potent and selective inhibitors, including some that exhibit irreversible binding mechanisms.
-
Weaknesses: As with many scaffolds that target the conserved ATP pocket, achieving high selectivity can be a challenge. Off-target effects on closely related kinases are a common hurdle in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors.
Case Study: Ibrutinib (Imbruvica®) Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is a prime example of a successful pyrazolo[3,4-d]pyrimidine-based drug.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[1] This irreversible mechanism contributes to its high potency and clinical efficacy in treating various B-cell malignancies.[6]
The Quinazoline Scaffold: A Classic in Kinase Inhibition
The quinazoline scaffold is another highly successful privileged structure in kinase inhibitor design, with a long history of clinical success, particularly against receptor tyrosine kinases.[7][8]
Chemical Structure and Binding Mode: Similar to pyrazolo[3,4-d]pyrimidines, the quinazoline core acts as an ATP mimetic. The N1 and N3 nitrogens of the quinazoline ring are key for forming hydrogen bonds with the kinase hinge region.[6][7] The 4-anilino substitution is a common feature in many quinazoline inhibitors, with the aniline ring projecting into a hydrophobic pocket, providing additional binding affinity and influencing selectivity.[7]
Strengths and Weaknesses:
-
Strengths: The quinazoline scaffold has a well-established structure-activity relationship (SAR), providing a clear roadmap for optimization.[9][10] Its rigid structure can lead to high-affinity binding. Numerous FDA-approved drugs are based on this scaffold, demonstrating its clinical viability.[7]
-
Weaknesses: The planarity and aromatic nature of the quinazoline core can sometimes lead to issues with aqueous solubility. Furthermore, resistance mechanisms, such as mutations in the kinase domain (e.g., the T790M "gatekeeper" mutation in EGFR), can reduce the efficacy of first-generation quinazoline inhibitors.[8]
Case Study: Gefitinib (Iressa®) Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC).[9] It binds reversibly to the ATP-binding site of EGFR, primarily in tumors harboring activating mutations in the EGFR gene.
Head-to-Head Comparison
| Feature | Pyrazolo[3,4-d]pyrimidine | Quinazoline |
| Core Structure | Fused pyrazole and pyrimidine rings | Fused benzene and pyrimidine rings |
| Binding to Hinge | Primarily through N1 and C4-amino group | Primarily through N1 and N3 |
| Key Drug Examples | Ibrutinib (BTK), Ruxolitinib (JAK1/2) | Gefitinib (EGFR), Erlotinib (EGFR), Lapatinib (EGFR/HER2)[7][9] |
| Common Targets | Src family kinases, CDKs, BTK, JAKs[5] | EGFR, VEGFR, HER2[3] |
| Noted Advantages | High synthetic tractability, potential for irreversible inhibition. | Well-established SAR, proven clinical success against RTKs. |
| Common Challenges | Achieving high selectivity against related kinases. | Solubility issues, acquired resistance via gatekeeper mutations. |
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of kinase inhibition and a typical workflow for screening potential inhibitors.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives as Kinase Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous clinically relevant kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and versatile subset: 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. We will explore how substitutions at key positions on this scaffold influence inhibitory potency and selectivity against various kinase targets, supported by comparative data and detailed experimental protocols.
The this compound Scaffold: A Versatile Platform for Kinase Inhibition
The this compound core offers several points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The primary positions for substitution and their general roles in kinase binding are:
-
N-1 Position: Substituents at this position often extend into the solvent-exposed region of the ATP-binding pocket, influencing solubility, pharmacokinetic properties, and providing opportunities to achieve selectivity for specific kinases.
-
C-3 Position: Modifications at this position can interact with the hydrophobic pocket or the hinge region of the kinase, impacting potency and selectivity.
-
C-4 Position (Chloro Group): The chloro group at the C-4 position is a key reactive handle. It is often displaced by nucleophiles, such as anilines, to introduce moieties that interact with the hinge region of the kinase, a critical area for ATP binding.
-
C-6 Position (Amine Group): The amine group at the C-6 position can be a hydrogen bond donor, interacting with the kinase. It can also be further substituted to explore additional binding interactions.
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the SAR at each key position, with comparative data for selected derivatives against prominent kinase targets.
N-1 Position: Modulating Selectivity and Physicochemical Properties
Substitutions at the N-1 position of the pyrazole ring play a crucial role in determining the selectivity profile and physicochemical properties of the inhibitor.
Caption: N-1 position substitutions on the pyrazolo[3,4-d]pyrimidine core.
Small alkyl groups or substituted phenyl rings are commonly introduced at this position. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications at the N-1 position have been instrumental in improving potency and selectivity.
Table 1: Comparison of N-1 Substituted Pyrazolo[3,4-d]pyrimidine Derivatives as BTK Inhibitors
| Compound | N-1 Substituent | BTK IC50 (nM) | Reference |
| Ibrutinib | Acryloylpiperidine | 0.5 | [1] |
| Acalabrutinib | Acryloylpyrrolidine | 3 | [1] |
| Compound 12 | Vinyl sulfonamide | 4.2 | [1] |
| Compound 13 | Acetamide | 11.1 | [1] |
Data presented is for illustrative purposes based on publicly available information.
The data in Table 1 highlights that while a reactive group like the acryloyl moiety in Ibrutinib and Acalabrutinib leads to potent irreversible inhibition, other substituents can still achieve nanomolar potency.[1] The choice of the N-1 substituent is a critical determinant of the inhibitor's mechanism of action (covalent vs. reversible) and its selectivity profile.
C-4 Position: Hinge Binding and Potency
The C-4 position is arguably the most critical for achieving high-potency kinase inhibition. The chloro atom serves as a leaving group for nucleophilic aromatic substitution, typically with an aniline or other amine-containing fragments. This newly introduced group then forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.
Caption: The role of C-4 substitution in achieving high-potency kinase inhibition.
The nature of the substituent at the C-4 position dramatically influences the inhibitory activity. For example, in a series of pyrazolo[3,4-d]pyrimidine-based inhibitors of RET kinase, the introduction of a 3-hydroxyphenyl group at the C-4 position was found to be crucial for potent activity.
Table 2: Comparison of C-4 Substituted Pyrazolo[3,4-d]pyrimidine Derivatives as RET Inhibitors
| Compound | C-4 Substituent | RET IC50 (nM) | KDR IC50 (nM) | Reference |
| 23a | 3-hydroxyphenylamino | 10 | >1000 | [2] |
| 23c | 3-hydroxy-4-methylphenylamino | 8 | >1000 | [2] |
Data is illustrative and sourced from a study on RET inhibitors.
As shown in Table 2, compounds with a substituted aniline at the C-4 position exhibit potent and selective inhibition of RET kinase.[2] The hydroxyl group on the phenyl ring is often a key hydrogen bond donor, further anchoring the inhibitor in the ATP-binding pocket.
C-6 Position: Exploring Additional Interactions
The amine group at the C-6 position can participate in hydrogen bonding with the kinase. While often unsubstituted, modifications at this position can be explored to gain additional potency or to modulate the overall properties of the molecule. For instance, in a series of Janus kinase 3 (JAK3) inhibitors, substitutions at the C-6 amino group were investigated to enhance selectivity.
Table 3: Comparison of C-6 Substituted Pyrazolo[3,4-d]pyrimidine Derivatives as JAK3 Inhibitors
| Compound | C-6 Substituent | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference |
| 13k | -NH-CH2-CH2-CN | 0.2 | 15.3 | 21.7 | [3] |
| 13n | -NH-CH2-C≡CH | 0.3 | 25.1 | 33.4 | [3] |
| 13t | -NH-CH2-CH2-OH | 0.1 | 10.2 | 18.5 | [3] |
Data from a study on selective JAK3 inhibitors.
The data in Table 3 demonstrates that small, polar substituents on the C-6 amine can lead to highly potent and selective JAK3 inhibitors.[3] These modifications likely engage in specific interactions within a sub-pocket of the JAK3 active site.
Key Signaling Pathways Targeted
This compound derivatives have been shown to inhibit kinases in several critical signaling pathways, including the EGFR and JAK-STAT pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Aberrant EGFR signaling is a key driver in many cancers.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. It plays a critical role in the immune system and cell growth.
Caption: Overview of the JAK-STAT signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
General Synthesis of 4-Anilino-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
The synthesis of the target compounds typically involves a multi-step process starting from commercially available materials. The key step is the nucleophilic substitution of the chloro group at the C-4 position.
Caption: General synthetic workflow for 4-anilino-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives.
Step-by-Step Protocol:
-
Synthesis of the Pyrazolo[3,4-d]pyrimidinone Core: A common starting material is 5-amino-1H-pyrazole-4-carboxamide, which can be cyclized with urea or formamide under heating to form the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core.[4]
-
Chlorination: The pyrazolopyrimidinone is then chlorinated at the C-4 and C-6 positions using a chlorinating agent such as phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions.[4] This yields the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
Selective Amination at C-6: The C-6 chloro group is generally more reactive than the C-4 chloro group. Therefore, selective amination at the C-6 position can be achieved by reacting the dichloro intermediate with ammonia or a primary amine at a controlled temperature. This provides the this compound scaffold.
-
Nucleophilic Aromatic Substitution at C-4: The this compound is then reacted with the desired aniline or amine in a suitable solvent such as isopropanol or DMF, often with a base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction is typically heated to drive it to completion.
-
Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase, and the specific peptide substrate in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time, ensuring the reaction is within the linear range.
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP and then to a luminescent signal.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of strategic modifications at the N-1, C-4, and C-6 positions to achieve desired pharmacological profiles. The C-4 position, in particular, is a critical anchor point for engaging the kinase hinge region. By leveraging this understanding and employing robust synthetic and screening methodologies, researchers can continue to develop novel therapeutics targeting a wide range of diseases driven by aberrant kinase activity.
References
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (URL: [Link])
-
In vitro kinase assay | Protocols.io. (URL: [Link])
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: [Link])
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (URL: [Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. - ResearchGate. (URL: [Link])
-
Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. - ResearchGate. (URL: [Link])
-
Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link])
-
(PDF) In vitro kinase assay v1 - ResearchGate. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (URL: [Link])
-
Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (URL: [Link])
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (URL: [Link])
-
Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - NIH. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (URL: [Link])
-
Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (URL: [Link])
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological molecules.[1][2] Its structural similarity to the natural purine base, adenine, allows it to function as an ATP isostere, effectively competing for the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2][3][4][5] This inherent kinase-binding ability has rendered the scaffold a fertile ground for the development of potent and selective inhibitors for various therapeutic areas, most notably in oncology.[1][2]
The specific analog, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and its related chloro-substituted precursors, serve as critical intermediates. The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the systematic introduction of diverse chemical moieties.[6][7] This chemical tractability enables the generation of large compound libraries, which are essential for exploring structure-activity relationships (SAR) and optimizing lead compounds against specific biological targets. This guide provides a comparative analysis of the biological activities of various analogs derived from this scaffold, details key experimental protocols for their evaluation, and offers insights into the structural determinants of their activity.
Comparative Analysis of Biological Activities: A Kinase-Centric View
The primary therapeutic application for pyrazolo[3,4-d]pyrimidine analogs has been the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[8][9] Modifications to the core scaffold allow for the tuning of selectivity and potency against different kinase families.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Several studies have demonstrated that substituting the C4 position of the pyrazolo[3,4-d]pyrimidine core with substituted anilino or ureido-phenyl groups yields potent VEGFR-2 inhibitors. For instance, a series of derivatives were synthesized where structural optimization led to the discovery of compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), a multi-kinase inhibitor with potent activity against both FLT3 and VEGFR2.[10][11] Another study identified compound 12b , which displayed potent VEGFR-2 inhibition with an IC50 value of 0.063 µM, comparable to the approved drug sunitinib (IC50 = 0.035 µM).[12] This inhibition of VEGFR-2 translated into significant anti-angiogenic effects in a Human Umbilical Vein Endothelial Cell (HUVEC) migration assay.[12]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another crucial tyrosine kinase involved in cell proliferation and survival, and its overactivity is a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for developing EGFR inhibitors.[3][13] The general strategy involves creating analogs that can mimic the binding of ATP to the EGFR kinase domain.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for CDK inhibition.[13][14] A recent study developed a series of novel derivatives, with compounds 14 , 13 , and 15 showing significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057, 0.081, and 0.119 µM, respectively. These values were more potent than the reference drug sorafenib (IC50 = 0.184 µM).[14]
Src and Abl Kinase Inhibition
Src and Abl are non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and migration. The dual inhibition of these kinases is a valuable therapeutic strategy. Pyrazolo[3,4-d]pyrimidines have been successfully developed as dual Src/Abl inhibitors.[13] A lead optimization study identified compound 2a (SI388) as a potent Src inhibitor, demonstrating the scaffold's utility for targeting this kinase family.[6]
Janus Kinase (JAK) Inhibition
Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases like rheumatoid arthritis. A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were identified as potent and selective JAK3 inhibitors. The most active compound, 13t , exhibited an exceptionally low IC50 of 0.1 nM and demonstrated efficacy in a rat model of arthritis, highlighting the scaffold's potential beyond oncology.[15]
Data Summary: Comparative Inhibitory Activities
The table below summarizes the inhibitory concentrations (IC50) of representative pyrazolo[3,4-d]pyrimidine analogs against various kinase targets and cancer cell lines, providing a clear comparison of their potency.
| Compound ID | Target Kinase / Cell Line | Reported IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 | [12] |
| 12b | MDA-MB-468 (Breast Cancer) | 3.343 | [12] |
| 10e | MCF-7 (Breast Cancer) | 11 | [13] |
| Compound 33 | FLT3 | Potent (exact value not stated) | [10][11] |
| Compound 33 | VEGFR2 | Potent (exact value not stated) | [10][11] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [14] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [14] |
| Compound 13t | JAK3 | 0.0001 | [15] |
| Compound 4 | Hep2 (Laryngeal Carcinoma) | 21.3 | [16] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide a rational basis for designing more potent and selective inhibitors.[10][17]
-
C4 Position: As the primary site for modification, substitutions here are critical. Linking anilino, phenoxy, or urea-based moieties often leads to potent kinase inhibition. The specific substituents on the phenyl ring can fine-tune selectivity and potency.[6][10]
-
N1 Position: Substitution at the N1 position of the pyrazole ring is crucial for interacting with the kinase hinge region. Alkyl or aryl groups at this position can significantly influence binding affinity.[10]
-
C6 Position: Modifications at the C6 position, such as the introduction of thioalkyl groups, can also modulate activity and selectivity profiles.[6]
The following diagram illustrates the key positions on the pyrazolo[3,4-d]pyrimidine scaffold where chemical modifications are commonly made to modulate biological activity.
Caption: Key modification sites on the pyrazolo[3,4-d]pyrimidine scaffold.
Key Experimental Protocols
Validating the biological activity of newly synthesized analogs requires robust and reproducible experimental assays. Below are step-by-step methodologies for two fundamental assays used in the evaluation of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol determines a compound's ability to directly inhibit a purified kinase enzyme. The rationale is to measure the amount of ATP consumed by the kinase; lower ATP consumption (and thus higher luminescence from the detection reagent) indicates greater inhibition.
Workflow Diagram:
Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test analog in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and the kinase buffer.
-
Initiate Reaction: Add a small volume of the diluted test compound to the wells. To initiate the kinase reaction, add a solution of ATP at a concentration near its Km value for the specific kinase. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding a luminescent ADP detection reagent (e.g., ADP-Glo™). This reagent converts ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate light.
-
Signal Measurement: After a final incubation period, measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on living cancer cells. The principle relies on the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Return the plate to the incubator and allow the compounds to take effect over a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50, the concentration at which 50% of cell growth is inhibited.[13][16]
Conclusion and Future Directions
Analogs of this compound and related compounds represent a highly successful and versatile class of biologically active molecules. Their primary strength lies in their function as an ATP-mimetic scaffold, which has been masterfully exploited to develop potent inhibitors of various protein kinases crucial to cancer progression and autoimmune disorders. The comparative data clearly show that subtle chemical modifications can shift potency and selectivity between different kinase families, such as VEGFR, CDK, and JAK.
Future research will likely focus on developing analogs with even greater kinase selectivity to minimize off-target effects and associated toxicities. The exploration of this scaffold for indications beyond oncology and inflammation, such as antiviral[18] and antibacterial[19] agents, remains a promising avenue. The combination of rational design based on SAR, high-throughput screening, and robust biological evaluation will ensure that the pyrazolo[3,4-d]pyrimidine core continues to be a source of novel therapeutic candidates.
References
-
El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 12(45), 29633-29651. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1606-1624. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(9), 10539-10553. Available at: [Link]
-
Gouda, M. A., et al. (2014). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Serbian Chemical Society, 79(1), 21-30. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1066-1084. Available at: [Link]
-
Zhang, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]
-
Zhang, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. Available at: [Link]
-
Wang, Z., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. Available at: [Link]
-
S. M. T. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 349(4), 263-71. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 13(1), 13349. Available at: [Link]
-
Al-Omair, M. A., et al. (2020). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 29, 1039-1053. Available at: [Link]
-
A, S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7120-7168. Available at: [Link]
-
S., F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11111. Available at: [Link]
-
R., R., & B., P. G. (2018). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 12(1), 19688. Available at: [Link]
-
M., G. (2018). Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. ChemistrySelect. Available at: [Link]
-
Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 27(21), 7480. Available at: [Link]
-
K., S., & V., K. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2022(2), M1386. Available at: [Link]
-
Kasula, M., et al. (2023). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity Profiling of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its structural mimicry of the adenine ring of ATP allows for potent and specific interactions within the kinase ATP-binding site.[1] However, the ultimate clinical success of these inhibitors hinges not just on their potency against the intended target, but also on their selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of the selectivity of prominent pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity.
The Logic of Selectivity: Why It Matters
In the intricate web of cellular signaling, kinases act as crucial nodes, and aberrant kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-d]pyrimidine core has proven to be a versatile template for developing inhibitors against various kinase families, including Bruton's tyrosine kinase (BTK), Src family kinases, and cyclin-dependent kinases (CDKs).[1][2]
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. Conversely, a less selective inhibitor might offer broader efficacy in complex diseases driven by multiple signaling pathways. Understanding and quantifying this selectivity is therefore a pivotal step in the drug discovery and development process.
Comparative Selectivity Profiles of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
To illustrate the diverse selectivity profiles achievable with the pyrazolo[3,4-d]pyrimidine scaffold, we will compare several key examples: the BTK inhibitors Ibrutinib and Zanubrutinib , and the Src family kinase inhibitors PP1 and PP2 .
BTK Inhibitors: A Tale of Two Selectivities
Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of B-cell malignancies. However, its off-target inhibition of other kinases, such as TEC and EGFR family members, has been associated with adverse effects like atrial fibrillation and diarrhea.[3] Zanubrutinib, a second-generation BTK inhibitor, was designed for greater selectivity to minimize these off-target toxicities.[3][4]
| Kinase | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Reference |
| BTK | 0.5 | <1 | [5] |
| TEC | 78 | ~2 | [6] |
| ITK | 10 | >1000 | [6] |
| EGFR | 5.6 | >1000 | [5][6] |
| BLK | 0.8 | 3.2 | [6] |
Table 1: Comparative IC50 values of Ibrutinib and Zanubrutinib against a selection of kinases. This data highlights Zanubrutinib's improved selectivity for BTK over other kinases compared to Ibrutinib.
The enhanced specificity of Zanubrutinib for BTK is a direct result of medicinal chemistry efforts to optimize the interactions within the BTK active site while minimizing binding to other kinases.[7] This improved selectivity profile has translated into a more favorable safety profile in clinical settings, with lower incidences of certain adverse events.[3][6]
Src Family Kinase Inhibitors: Pioneers of the Scaffold
PP1 and PP2 were among the first pyrazolo[3,4-d]pyrimidine derivatives identified as potent inhibitors of Src family kinases.[1] They have been instrumental as tool compounds in elucidating the roles of these kinases in cellular processes. While often used as "selective" Src inhibitors, comprehensive profiling reveals a broader spectrum of activity.
| Kinase | PP1 IC50 (nM) | PP2 IC50 (nM) | Reference |
| Lck | 5 | 4 | [8] |
| Fyn | 6 | 5 | [8] |
| Hck | - | 5 | [8] |
| Src | 170 | - | [9] |
| PTK6 | 2.5 | 13.0 | [9] |
| EGFR | - | 480 | [8] |
| ZAP-70 | - | >100,000 | [8] |
| JAK2 | - | >50,000 | [8] |
Table 2: IC50 values of PP1 and PP2 against Src family kinases and other off-targets. Note the high potency against Lck and Fyn, and the unexpected potent inhibition of PTK6.
Interestingly, studies have shown that both PP1 and PP2 are potent inhibitors of PTK6 (Breast Tumor Kinase), with greater potency than for some Src family members.[9] This underscores the importance of broad kinase profiling to fully characterize the activity of an inhibitor.
Experimental Workflows for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening assays. Here, we detail the methodologies for two widely used approaches: the radiometric assay and the mobility shift assay.
Radiometric Kinase Assay: The Gold Standard
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein by the kinase.[12] Its direct detection method makes it a highly sensitive and reliable "gold standard" for quantifying kinase activity.
Caption: Workflow of a radiometric kinase assay.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the kinase, a suitable peptide or protein substrate, and the appropriate reaction buffer.
-
In individual microcentrifuge tubes or wells of a microplate, add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations. Include a DMSO control (vehicle).
-
Add the kinase/substrate master mix to each tube/well containing the inhibitor.[12]
-
-
Initiation and Incubation:
-
Prepare a solution of ATP, including a known amount of [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each reaction.
-
Incubate the reactions at a controlled temperature (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
-
Termination and Detection:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a portion of each reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper.[12]
-
Wash the filter paper multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove any unbound [γ-³²P]ATP.[13]
-
-
Data Analysis:
-
Dry the filter paper completely.
-
Quantify the amount of incorporated radioactivity on the paper using a phosphorimager or scintillation counter.[12][14]
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mobility Shift Assay: A Non-Radiometric Alternative
This assay format relies on the change in electrophoretic mobility of a substrate upon phosphorylation. A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The phosphorylated product and unphosphorylated substrate are then separated by electrophoresis, and the ratio of the two is used to determine kinase activity.
Caption: Workflow of a mobility shift kinase assay.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the kinase, a fluorescently labeled peptide substrate (e.g., FITC-labeled), and the appropriate reaction buffer.
-
Dispense the pyrazolo[3,4-d]pyrimidine inhibitors at various concentrations into the wells of a microplate. Include a DMSO control.
-
Add the kinase/substrate master mix to each well.[15]
-
-
Initiation and Incubation:
-
Prepare a solution of non-radiolabeled ATP.
-
Start the reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.[15]
-
-
Termination and Separation:
-
Stop the reaction by adding a stop solution, which typically contains EDTA to chelate Mg²⁺.
-
Load the samples onto a microfluidic chip-based electrophoresis system (e.g., Caliper LabChip).
-
-
Data Analysis:
-
The system will apply a current to separate the negatively charged phosphorylated product from the less negatively charged unphosphorylated substrate.
-
A laser will excite the fluorescent label, and detectors will measure the amount of fluorescence for both the substrate and product peaks.
-
The software calculates the ratio of the product to the sum of the product and substrate to determine the percent conversion.
-
Calculate the percentage of inhibition based on the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Inhibitors
A deeper understanding of an inhibitor's selectivity profile requires knowledge of the biological context in which its targets operate. Below are simplified diagrams of key signaling pathways regulated by kinases targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play pivotal roles in regulating cell proliferation, survival, migration, and angiogenesis.
Caption: Simplified Src kinase signaling pathway.
CDK2 Signaling in Cell Cycle Progression
CDK2 is a key regulator of the G1/S phase transition of the cell cycle, a critical checkpoint for DNA replication.
Caption: Role of CDK2 in the G1/S cell cycle transition.
BTK Signaling in B-Cells
Bruton's tyrosine kinase is essential for B-cell development, differentiation, and survival. It is a critical component of the B-cell receptor (BCR) signaling pathway.
Caption: Simplified BTK signaling pathway in B-cells.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. As this guide has illustrated, subtle modifications to this core structure can lead to profound differences in selectivity, which in turn have significant clinical implications. The case of ibrutinib versus zanubrutinib provides a compelling example of how rational drug design can lead to second-generation inhibitors with improved safety profiles.
For researchers in the field, a thorough understanding of the principles and methodologies of selectivity profiling is paramount. The choice of assay and the breadth of the kinase panel are critical for generating a comprehensive and accurate picture of an inhibitor's activity. As our understanding of the human kinome and its role in disease continues to expand, the development of pyrazolo[3,4-d]pyrimidine-based inhibitors with finely tuned selectivity profiles will undoubtedly lead to more effective and safer targeted therapies.
References
- Syed, Y. Y. (2020). Zanubrutinib: First Approval. Drugs, 80(1), 91-97.
- Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry, 62(17), 7923-7940.
- Gauvin, D., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 755, 135-144.
- Qian, Y., et al. (2014). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Reports, 32(4), 1431-1437.
- Tam, C. S., et al. (2019).
- Flinsenberg, T. W. H., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630955.
- Ou, Z., et al. (2020). Zanubrutinib, a novel Bruton's tyrosine kinase inhibitor, for the treatment of B-cell malignancies.
- BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
- Novero, A. G., et al. (2024). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Bio-protocol, 14(13), e4974.
- Acker, M. G., et al. (2009). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases.
- Schindler, T., et al. (2000). Structural basis for selective inhibition of Src family kinases by PP1. Molecular Cell, 6(3), 639-648.
- The Bumbling Biochemist. (2021, August 20).
-
Synapse. (n.d.). Si-306. Retrieved from [Link]
- Nešović, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570.
- Ungefroren, H., et al. (2011). The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. Current Cancer Drug Targets, 11(4), 524-535.
- Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 464-470.
-
El-Damasy, D. A., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 10(55), 33267-33284.
- Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1129.
- Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
- LICOR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide.
- University of Calgary. (n.d.). Electrophoretic Mobility Shift Assay.
- Wikipedia. (n.d.). PP2 (kinase inhibitor).
- BenchChem. (2025).
- Nešović, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570.
- R&D Systems. (n.d.). EMSA (Electrophoretic Mobility Shift Assay).
- Nešović, M., et al. (2020). Si306 and pro-Si306 inhibit the activity of Src and its upstream signaling pathway components in GBM cell lines.
- Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1129.
Sources
- 1. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 9. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. bio-protocol.org [bio-protocol.org]
Navigating the Kinome: A Comparative Guide to Off-Target Effects of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
For researchers, scientists, and drug development professionals embarking on the journey of kinase inhibitor discovery, the 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold represents a privileged starting point. Its structural similarity to the adenine ring of ATP allows for potent and diverse interactions within the kinase active site.[1][2][3] However, this inherent advantage also presents a significant challenge: managing off-target effects. The high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors designed for one target can inadvertently interact with dozens of others, leading to unforeseen toxicities or even paradoxical pathway activation.[4]
This guide provides an in-depth comparison of the off-target effects of kinase inhibitors derived from the this compound core. Moving beyond a simple list of interactions, we will delve into the causality behind experimental choices for profiling these effects and present supporting data to inform the development of more selective and effective therapeutics.
The Double-Edged Sword: Promiscuity of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a versatile building block for synthesizing a wide array of kinase inhibitors targeting various diseases, from cancer to autoimmune disorders.[5][6] Its utility is demonstrated by the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), Breast Tumor Kinase (BRK/PTK6), and Discoidin Domain Receptor 1 (DDR1). While substitutions on this core scaffold drive target specificity, the potential for off-target binding remains a critical consideration. Small-molecule kinase inhibitors are often associated with kinase promiscuity, a trait that can sometimes be therapeutically beneficial but more often leads to undesirable side effects.[5]
Understanding the selectivity profile of a compound is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design. It allows for the interpretation of cellular phenotypes and the anticipation of potential clinical toxicities.
Comparative Kinase Selectivity Profiles
To illustrate the varying selectivity of derivatives from this scaffold, we have compiled representative data from studies that utilized broad kinase screening panels. The data is presented to highlight how modifications to the core structure influence the off-target profile.
| Derivative (Primary Target) | Screening Platform | Screening Concentration | Selectivity Score (S) | Notable Off-Targets (>% Inhibition) | Reference |
| BRK/PTK6 Inhibitor (Compound 51) | KINOMEscan® | 30 nM | S(35) = 0.012 | Only 1.2% of 468 kinases were significantly inhibited. | [5] |
| BTK Inhibitor (Ibrutinib) | Multiple | Varies | Moderately Selective | EGFR, ITK, other Tec family kinases. | [1][7] |
| JAK3 Inhibitor (Compound 13t) | Kinase Panel | Not Specified | High | Favorable selectivity over a panel of 9 kinases with a conserved cysteine. | |
| EGFR Inhibitor (Compound 12b) | Kinase Assay | Not Specified | Potent for EGFR | Showed noticeable activity against mutant EGFR (T790M). | [8][9] |
Note: Selectivity Score (S) is a metric used to quantify the selectivity of a compound. A lower S-score at a given concentration indicates higher selectivity.
The data clearly indicates that while high selectivity is achievable, as seen with the BRK/PTK6 inhibitor, even highly successful drugs like Ibrutinib exhibit clinically relevant off-target activities.[1][7] This underscores the necessity of comprehensive profiling for all new chemical entities based on this scaffold.
Visualizing the Selectivity Challenge
The following diagram illustrates the concept of on-target versus off-target inhibition by a hypothetical pyrazolo[3,4-d]pyrimidine derivative.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Experimental Protocols for Assessing Off-Target Effects
A multi-faceted approach is essential for a thorough evaluation of off-target effects. Here, we detail two widely adopted and powerful techniques: KINOMEscan® for in vitro profiling and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
KINOMEscan® Profiling Workflow
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay.[10][11] It provides a comprehensive overview of a compound's interactions across a large panel of kinases.
Caption: A simplified workflow of the KINOMEscan® assay.
Step-by-Step Methodology:
-
Preparation: The test compound is dissolved in DMSO to a desired stock concentration.
-
Assay Plate Setup: A multi-well plate is prepared containing DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound at a specified concentration (e.g., 10 µM for a single-point screen).[12]
-
Incubation: The plate is incubated to allow the binding competition to reach equilibrium.
-
Washing: Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining on the solid support is quantified using qPCR, which detects the DNA tag on the kinase.[13]
-
Data Interpretation: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A lower amount of detected kinase indicates that the test compound has displaced the immobilized ligand and is binding to the kinase. The results are often reported as a percentage of control or can be used to determine a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying that a compound engages its target protein within the complex environment of a living cell.[4] The principle is that ligand binding increases the thermal stability of the target protein.[4]
Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency and treat with the test compound or vehicle control for a defined period.[14]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).[14]
-
Cooling: Cool the samples at room temperature.[14]
-
Lysis: Lyse the cells, for example, by freeze-thaw cycles.[14]
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g).[14]
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot or another suitable method to detect the amount of the target protein remaining in solution at each temperature.
-
Data Interpretation: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Perspectives
The this compound scaffold will undoubtedly continue to be a cornerstone in the development of novel kinase inhibitors. However, the path from a potent hit to a safe and effective drug is paved with a thorough understanding of its polypharmacology. As this guide has illustrated, a promiscuous kinase inhibitor is not necessarily a failed one, but its off-target effects must be carefully characterized and considered.
The future of kinase inhibitor development will likely involve a more integrated approach, combining computational predictions of off-target profiles with high-throughput experimental validation.[10] Techniques like KINOMEscan® and CETSA will remain indispensable tools for providing the empirical data needed to guide medicinal chemistry efforts. By embracing a comprehensive and early-stage approach to off-target profiling, researchers can more efficiently design the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics with improved selectivity and a greater chance of clinical success.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH. [Link]
-
Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020). AJMC. [Link]
-
Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2025). ResearchGate. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. [Link]
-
Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). Taylor & Francis. [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (n.d.). Frontiers. [Link]
-
Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate. [Link]
-
Assays. (n.d.). HMS LINCS Project. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. [Link]
-
KINOMEscan data. (2018). HMS LINCS Project. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). ResearchGate. [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (n.d.). PubMed. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (n.d.). PubMed. [Link]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. tandfonline.com [tandfonline.com]
Beyond the Core: A Senior Application Scientist's Guide to Scaffold Hopping from Pyrazolo[3,4-d]pyrimidine for Kinase Inhibition
For researchers, scientists, and drug development professionals engaged in the relentless pursuit of novel kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core is a familiar and venerable scaffold. Its structural resemblance to adenine has cemented its status as a "privileged scaffold," enabling it to effectively mimic ATP and engage with the hinge region of numerous kinase active sites.[1][2] This has led to the successful development of numerous clinical candidates and approved drugs.[3] However, the very success of this scaffold necessitates a forward-thinking approach. Challenges such as overcoming acquired resistance, improving selectivity, and exploring novel intellectual property landscapes demand that we look beyond this established core.
This guide provides an in-depth technical comparison of strategic scaffold hopping approaches, moving from the pyrazolo[3,4-d]pyrimidine core to promising alternatives. We will delve into the rationale behind these hops, present comparative biological data, and provide detailed experimental protocols to empower your own discovery programs.
The Rationale for Moving Beyond a Privileged Scaffold
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core molecular framework of a compound while preserving its key pharmacophoric features.[4] This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, and novel intellectual property. In the context of the pyrazolo[3,4-d]pyrimidine core, scaffold hopping can address several key challenges:
-
Selectivity: While many pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors, achieving high selectivity across the kinome can be challenging due to the conserved nature of the ATP binding site.[5]
-
Resistance: The emergence of resistance mutations in target kinases can render existing inhibitors ineffective. Novel scaffolds may offer different binding modes that can overcome these mutations.
-
Physicochemical Properties: Modifying the core scaffold can lead to significant improvements in solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Intellectual Property: Exploring novel chemical space is crucial for securing patent protection for new drug candidates.
This guide will focus on three strategic and synthetically accessible scaffold hops from the pyrazolo[3,4-d]pyrimidine core:
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): A classic bioisosteric replacement that alters the hydrogen bonding pattern and electronic properties.
-
Pyrazolo[4,3-d]pyrimidine: An isomeric scaffold that presents a different arrangement of nitrogen atoms to the kinase hinge region.
-
Thieno[3,2-d]pyrimidine: A hop that introduces a thiophene ring, offering different steric and electronic properties.
Comparative Analysis of Alternative Scaffolds
Performance Against Epidermal Growth Factor Receptor (EGFR) Kinase
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and both pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have been explored as EGFR inhibitors.
| Scaffold | Representative Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 0.034 | |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR-TK | 0.054 | |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M mutant) | 0.00021 | [6] |
| Pyrrolo[2,3-d]pyrimidine | PKI166 | EGFR-TK | low nanomolar | [7] |
Analysis: The data suggests that both scaffolds can yield highly potent EGFR inhibitors. Notably, the pyrrolo[2,3-d]pyrimidine scaffold has produced compounds with exceptional potency against mutant forms of EGFR, such as T790M, a common resistance mutation.[6] This highlights a key advantage of scaffold hopping: the potential to address clinically relevant challenges like drug resistance. The replacement of a nitrogen atom at the 7-position with a carbon in the pyrrolo[2,3-d]pyrimidine scaffold alters the hydrogen bonding capacity and electron distribution, which can be exploited to achieve differential selectivity and potency.[8]
Performance Against Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and a target for cancer therapy. Both pyrazolo[3,4-d]pyrimidines and their isomeric pyrazolo[4,3-d]pyrimidines have been investigated as CDK2 inhibitors.
| Scaffold | Representative Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | Compound 14 | CDK2/cyclin A2 | 0.057 | [9][10] |
| Pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine derivative | Compound 13 | CDK2/cyclin A2 | 0.081 | [9][10] |
| Pyrazolo[4,3-d]pyrimidine derivative | LGR6768 | CDK7 | nanomolar range | [13] |
Analysis: This comparison demonstrates that both the pyrazolo[3,4-d]pyrimidine and the more complex pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine scaffolds can be used to develop potent CDK2 inhibitors with low nanomolar activity.[9][10] The isomeric pyrazolo[4,3-d]pyrimidine scaffold has also yielded potent inhibitors against other CDKs, such as CDK7.[13] The altered arrangement of the pyrazole and pyrimidine rings in the pyrazolo[4,3-d]pyrimidine scaffold presents a different vector for substituents and a modified interaction with the kinase hinge, which can be exploited to fine-tune selectivity.
The Thieno[3,2-d]pyrimidine Scaffold: A Hop into New Chemical Space
The thieno[3,2-d]pyrimidine scaffold represents a more significant structural departure from the pyrazolo[3,4-d]pyrimidine core, replacing a nitrogen-containing pyrazole ring with a sulfur-containing thiophene ring. This modification introduces different steric and electronic properties, offering a distinct way to interact with the kinase active site. Thieno[3,2-d]pyrimidines have been successfully employed as inhibitors of various kinases, including CDKs and EGFR.[7][11]
Visualizing the Scaffold Hopping Strategy
The following diagrams illustrate the structural relationships between the parent pyrazolo[3,4-d]pyrimidine scaffold and the alternative cores.
Caption: Scaffold hopping pathways from the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of the parent scaffold and the key intermediates for the alternative scaffolds. These protocols are intended for experienced synthetic chemists and should be performed in a properly equipped laboratory with all necessary safety precautions.
Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This protocol outlines the synthesis of a 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine, a common structural motif in kinase inhibitors.
Caption: Synthetic workflow for a 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine.
Step 1: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 vol), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-hydroxypyrazolo[3,4-d]pyrimidine.
Step 2: Synthesis of 4-Chloropyrazolo[3,4-d]pyrimidine
-
To a flask containing 4-hydroxypyrazolo[3,4-d]pyrimidine (1.0 eq), add phosphorus oxychloride (POCl3, 5-10 vol).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Add a base, such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like hexane.
-
Dry the product under vacuum to obtain the final compound.
Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This intermediate is crucial for the synthesis of a wide range of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Caption: Synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine [11]
-
Dissolve 4-amino-6-hydroxypyrimidine (1.0 eq) and sodium acetate (3.0-5.0 eq) in water.
-
Heat the mixture to 60-80 °C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde (2.0-5.0 eq).
-
Stir the reaction for 4-6 hours at the same temperature.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.
Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [11]
-
Suspend 4-hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl3).
-
Stir the mixture at 80-100 °C for 2-4 hours.
-
Remove the excess POCl3 by distillation under reduced pressure.
-
Cool the residue to 0-10 °C and carefully quench with ice water.
-
Adjust the pH to 9-10 with a sodium hydroxide solution.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be recrystallized from toluene to afford pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of a Key Thieno[3,2-d]pyrimidine Intermediate: Thieno[3,2-d]pyrimidin-4-one
This intermediate serves as a versatile starting material for accessing various 4-substituted thieno[3,2-d]pyrimidine inhibitors.
Caption: Synthetic workflow for Thieno[3,2-d]pyrimidin-4-one.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one [4]
-
A mixture of 3-amino-thiophene-2-carboxamide (1.0 eq) and triethyl orthoformate (5-10 vol) is heated at reflux for 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The solid is washed with a cold solvent such as ethanol or diethyl ether and dried under vacuum to yield the thieno[3,2-d]pyrimidin-4-one.
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold has undeniably earned its place as a cornerstone in the design of kinase inhibitors. However, the ever-evolving challenges of drug discovery, particularly in the oncology landscape, necessitate a proactive and innovative approach. Scaffold hopping from this well-established core to related heterocyclic systems like pyrrolo[2,3-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and thieno[3,2-d]pyrimidines offers a strategically sound path to novel chemical matter.
The comparative data presented in this guide, though drawn from different studies, strongly suggests that these alternative scaffolds are not merely "me-too" replacements. They provide distinct opportunities to modulate potency, selectivity, and physicochemical properties, and critically, to address the challenge of acquired resistance. The provided experimental protocols offer a starting point for the synthesis and exploration of these promising scaffolds.
As senior application scientists, it is our responsibility to not only master the established tools of our trade but to also champion the exploration of new frontiers. By embracing strategies like scaffold hopping, we can continue to push the boundaries of kinase inhibitor design and contribute to the development of the next generation of life-saving therapeutics.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597-14614.
- Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines and 4-(phenylamino)pyrazolopyrimidines as selective inhibitors of the EGF receptor tyrosine kinase. Journal of medicinal chemistry, 44(22), 3633-3641.
- Patel, H., et al. (2020). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11709.
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597-14614.
- Ali, M. A., et al. (2024).
- Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Medicinal Chemistry Research, 25(8), 1523-1542.
- El-Gamal, M. I., et al. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 347(11), 787-798.
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597-14614.
- El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 23-45.
- Navrátil, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 209, 115449.
- El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 23-45.
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
- Giraud, F., et al. (2022).
- Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Journal of Chemical Research, 41(4), 213-215.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(24), 7586.
- Schenone, S., et al. (2013). Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4649-4652.
- Schenone, S., et al. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Accounts of chemical research, 47(5), 1435-1446.
- El-Gohary, N. S., & Shaaban, M. I. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 347(11), 787-798.
- El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(1), 23-45.
- Abdel-Aziz, A. A. -M., & El-Azab, A. S. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Molecules, 26(16), 4991.
- Liu, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105933.
- Ismail, N. S. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Medicinal Chemistry Research, 25(8), 1543-1561.
- Ghorab, M. M., et al. (2013). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 114-121.
- Wang, Z., et al. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure. Tetrahedron Letters, 54(42), 5675-5678.
- Abdellatif, K. R. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 129, 106173.
- El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(21), 6426.
- El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Inhibitors and Tofacitinib: Efficacy in JAK-STAT Pathway Modulation
In the landscape of targeted therapies for autoimmune and inflammatory diseases, the advent of Janus kinase (JAK) inhibitors has been revolutionary.[1][2] Tofacitinib, the first-in-class oral JAK inhibitor, set a clinical benchmark for conditions like rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[3][4][5] However, the quest for enhanced selectivity and improved therapeutic profiles continues, bringing promising new classes of molecules to the forefront. Among these, inhibitors built on the pyrazolo[3,4-d]pyrimidine scaffold are emerging as potent and selective modulators of the JAK-STAT pathway, demonstrating competitive, and in some preclinical instances, superior efficacy to tofacitinib.[6]
This guide provides a comparative analysis of the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors and tofacitinib, grounded in experimental data. We will delve into their mechanisms of action, present head-to-head preclinical data, and outline the experimental methodologies used to validate these findings, offering researchers and drug development professionals a comprehensive resource for informed decision-making.
The JAK-STAT Signaling Pathway: A Central Target in Inflammatory Disease
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, influencing gene expression involved in immunity, inflammation, and hematopoiesis.[7][8] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[9] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[7] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune disorders.[1]
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Tofacitinib: The Pan-JAK Inhibitor Benchmark
Tofacitinib (Xeljanz®) is an oral inhibitor of Janus kinases.[4] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, thereby functionally disrupting the signaling of several key cytokines implicated in autoimmune diseases, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[7][8] By blocking these pathways, tofacitinib reduces the inflammatory response.[7]
Clinical trials have demonstrated the efficacy of tofacitinib in treating moderate to severe rheumatoid arthritis and psoriatic arthritis, showing significant improvements over placebo in ACR20 response rates and other key endpoints.[3][10][11] For instance, in patients with active RA, tofacitinib at doses of 5 mg and 10 mg twice daily resulted in significantly higher ACR20 response rates compared to placebo.[3] Similarly, in psoriatic arthritis, tofacitinib treatment led to significant improvements in peripheral arthritis, psoriasis, enthesitis, and dactylitis.[10][11]
Pyrazolo[3,4-d]pyrimidines: A New Frontier of Selective JAK Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to serve as the core of various kinase inhibitors.[12] This is due to its structural similarity to adenine, which allows it to effectively compete for the ATP-binding site of kinases.[13] Recently, this scaffold has been successfully utilized to develop novel JAK inhibitors with high potency and, crucially, improved selectivity.[6][14]
A notable study reported the identification of a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent and selective JAK3 inhibitors.[6] The rationale for targeting JAK3 selectively stems from its primary role in signaling for cytokines that use the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte function. As JAK3 is predominantly expressed in hematopoietic cells, its selective inhibition is hypothesized to offer a more targeted immunosuppressive effect with a potentially better safety profile than broader-spectrum JAK inhibitors.
Comparative Efficacy: Preclinical Data
Direct comparative data from clinical trials between tofacitinib and pyrazolo[3,4-d]pyrimidine inhibitors are not yet widely available. However, preclinical studies offer valuable insights into the relative potency and selectivity of these compounds.
One study directly compared novel pyrazolo[3,4-d]pyrimidine derivatives with tofacitinib.[6] The findings indicated that several of these novel compounds exhibited stronger inhibitory activity against JAK3 and higher selectivity over other JAK isoforms compared to tofacitinib.[6]
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Tofacitinib | JAK1/3 | JAK3: ~1-2 nM | Inhibits JAK1, JAK2, and JAK3 | [6],[7] |
| Compound 13t | JAK3 | 0.1 | High selectivity for JAK3 over a panel of 9 other kinases | [6] |
| Compound 13k | JAK3 | Reported stronger than tofacitinib | High selectivity for JAK3 | [6] |
| Compound 13n | JAK3 | Reported stronger than tofacitinib | High selectivity for JAK3 | [6] |
| IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. |
In a rat adjuvant-induced arthritis model, a key preclinical model for rheumatoid arthritis, the lead pyrazolo[3,4-d]pyrimidine compound 13t demonstrated significant efficacy in reducing arthritic symptoms with low toxicity.[6] This suggests that the high in vitro potency and selectivity translate to in vivo efficacy.[6]
Experimental Methodologies for Efficacy Evaluation
The evaluation of JAK inhibitors follows a well-established preclinical pipeline designed to assess potency, selectivity, cellular activity, and in vivo efficacy.
Experimental Workflow for JAK Inhibitor Evaluation
Figure 2: A representative experimental workflow for the preclinical evaluation of novel JAK inhibitors.
Step-by-Step Protocols
-
Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).
-
Methodology: Recombinant human JAK enzymes are incubated with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor (e.g., tofacitinib or a pyrazolo[3,4-d]pyrimidine derivative). The amount of phosphorylated substrate is then quantified, typically using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays. The data is used to calculate the IC50 value.[15]
-
-
Cellular Assays for STAT Phosphorylation:
-
Objective: To confirm that the inhibitor can block the JAK-STAT pathway within a cellular context.
-
Methodology: A relevant cell line (e.g., human T-cells or NK-92 cells) is pre-incubated with the inhibitor and then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK3/STAT5 pathway). After stimulation, the cells are lysed, and the levels of phosphorylated STAT (p-STAT) are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies. A reduction in p-STAT levels indicates successful pathway inhibition.[6]
-
-
In Vivo Efficacy in Animal Models:
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism with a disease state resembling a human condition.
-
Methodology (Rat Adjuvant-Induced Arthritis Model): Arthritis is induced in rats by immunization with an adjuvant. Once arthritis develops, the animals are treated with the test compound (e.g., compound 13t), a vehicle control, or a positive control (e.g., tofacitinib).[6] Efficacy is assessed by monitoring parameters such as paw swelling, arthritis scores, body weight changes, and histological analysis of the joints to assess inflammation and damage.[6]
-
Conclusion and Future Directions
Tofacitinib has undoubtedly paved the way for oral small-molecule inhibitors in the treatment of autoimmune diseases. However, the development of next-generation JAK inhibitors with improved selectivity holds the promise of enhanced therapeutic benefits and potentially a more favorable safety profile.
The preclinical data for pyrazolo[3,4-d]pyrimidine-based JAK inhibitors are highly encouraging. Compounds such as 13t have demonstrated superior potency and selectivity for JAK3 in vitro compared to tofacitinib, with this activity translating to significant efficacy in animal models of rheumatoid arthritis.[6] This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is a highly promising platform for the development of new clinical candidates.
For researchers and drug development professionals, the key takeaway is the validation of this chemical scaffold as a potent starting point for novel kinase inhibitors. Future work will undoubtedly focus on comprehensive preclinical safety and toxicology studies for these promising pyrazolo[3,4-d]pyrimidine derivatives, with the ultimate goal of translating these preclinical successes into clinical trials. The continued exploration of selective JAK inhibition, exemplified by these compounds, represents a critical step forward in providing more targeted and effective treatments for patients with immune-mediated inflammatory diseases.
References
-
Sun, L., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. Available at: [Link]
-
Scott, L. J. (2017). Tofacitinib: A Review in Rheumatoid Arthritis. Drugs, 77(17), 1865-1879. Available at: [Link]
-
Al-Salama, Z. T. (2018). Tofacitinib: A Review in Psoriatic Arthritis. Drugs, 78(7), 747-757. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? Available at: [Link]
-
Strand, V., et al. (2020). Efficacy of tofacitinib in reducing pain in patients with rheumatoid arthritis, psoriatic arthritis or ankylosing spondylitis. RMD Open, 6(1), e001042. Available at: [Link]
-
Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311-1316. Available at: [Link]
-
Yamaoka, K. (2016). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology, 26(1), 8-13. Available at: [Link]
-
Sokół, E., et al. (2023). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Reumatologia, 61(6), 433-437. Available at: [Link]
-
Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Molecular Biosciences, 11, 1348277. Available at: [Link]
-
Nash, P., et al. (2021). Efficacy of Tofacitinib for the Treatment of Psoriatic Arthritis: Pooled Analysis of Two Phase 3 Studies. Rheumatology and Therapy, 8(2), 969-984. Available at: [Link]
-
Zhang, M., et al. (2021). Tofacitinib treatment for plaque psoriasis and psoriatic arthritis: A meta-analysis of randomised controlled trials. Indian Journal of Dermatology, Venereology and Leprology, 87(5), 649-659. Available at: [Link]
-
Nash, P., et al. (2021). Efficacy of Tofacitinib for the Treatment of Psoriatic Arthritis: Pooled Analysis of Two Phase 3 Studies. ResearchGate. Available at: [Link]
-
Karagiannidis, I., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 23(15), 8408. Available at: [Link]
-
Faris, A., et al. (2024). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. Available at: [Link]
-
Sisto, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 486-492. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5183. Available at: [Link]
-
Fares, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2419-2436. Available at: [Link]
-
Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 415. Available at: [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. Available at: [Link]
-
El-Adl, K., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190013. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2485. Available at: [Link]
-
Wang, S., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Frontiers in Immunology, 12, 663994. Available at: [Link]
-
Chen, Y.-L., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available at: [Link]
-
Harrison, C. N., et al. (2021). Current and future status of JAK inhibitors. The Lancet, 398(10302), 819-832. Available at: [Link]
-
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 534-538. Available at: [Link]
-
Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. The Journal of Pharmacology and Experimental Therapeutics, 348(1), 165-173. Available at: [Link]
-
Damsky, W., & King, B. (2022). JAK Inhibitor Safety Compared to Traditional Systemic Immunosuppressive Therapies. Journal of Drugs in Dermatology, 21(12), 1298-1303. Available at: [Link]
-
Tantry, S. J., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111933. Available at: [Link]
-
Hoshi, D., et al. (2021). Real-world comparative effectiveness and safety of tofacitinib and baricitinib in patients with rheumatoid arthritis. Annals of the Rheumatic Diseases, 80(9), 1147-1153. Available at: [Link]
-
Jiang, H., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. Available at: [Link]
-
Goodarzi, A., et al. (2022). A literature review on Janus kinase (JAK) inhibitors for the treatment of immunobullous disorders. International Immunopharmacology, 110, 108923. Available at: [Link]
-
Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1764. Available at: [Link]
-
Nakagomi, D., et al. (2021). Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice: analyses with propensity score-based inverse probability of treatment weighting. Annals of the Rheumatic Diseases, 80(9), 1140-1146. Available at: [Link]
Sources
- 1. Current and future status of JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature review on Janus kinase (JAK) inhibitors for the treatment of immunobullous disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of tofacitinib in reducing pain in patients with rheumatoid arthritis, psoriatic arthritis or ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 15. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cellular Validation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its bioisosteric relationship with adenine, a fundamental component of ATP.[1][2][3] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active sites of a wide array of protein kinases, making them a fertile ground for the development of targeted cancer therapies.[1][2] Notable successes include the FDA-approved BTK inhibitor ibrutinib, which underscores the clinical potential of this chemical class.[1][3]
However, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental validation. For researchers, scientists, and drug development professionals, the robust cellular characterization of novel pyrazolo[3,4-d]pyrimidine inhibitors is a critical step. This guide provides an in-depth comparison of essential cellular assays, offering insights into experimental design, data interpretation, and the underlying scientific principles that ensure the trustworthiness of your findings. We will explore a multi-faceted approach, moving from broad assessments of cellular viability to specific confirmation of target engagement and downstream pathway modulation.
The Cellular Validation Workflow: A Multi-Pronged Approach
A comprehensive cellular validation strategy for pyrazolo[3,4-d]pyrimidine inhibitors should be designed as a self-validating system. This involves a logical progression of experiments, where the results of one assay inform and are corroborated by the next. The overarching goal is to build a compelling case for the inhibitor's on-target activity and therapeutic potential.
Caption: A logical workflow for the cellular validation of kinase inhibitors.
Phase 1: Assessing the Impact on Cellular Viability and Proliferation
The initial step in evaluating a novel pyrazolo[3,4-d]pyrimidine inhibitor is to determine its effect on the overall health and growth of cancer cells. Proliferation and viability assays provide a quantitative measure of the compound's cytostatic or cytotoxic effects.
A common and cost-effective method is the MTT assay, which measures the metabolic activity of cells.[4] However, for high-throughput screening and more sensitive detection, luminescence-based assays such as CellTiter-Glo® are often preferred. These assays measure intracellular ATP levels, providing a direct indication of cell viability.[5][6][7]
Comparative Overview of Viability Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric measurement of mitochondrial reductase activity. | Inexpensive, widely used. | Can be affected by metabolic changes unrelated to viability. |
| CellTiter-Glo® | Luminescence-based quantification of intracellular ATP.[5][6] | High sensitivity, broad dynamic range, suitable for HTS.[7] | Higher cost per assay compared to MTT. |
| Crystal Violet Staining | Staining of DNA in adherent cells. | Simple, inexpensive. | Less quantitative, not suitable for suspension cells. |
Experimental Protocol: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Assay Reagent Addition: Add the luminescence-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Unraveling the Mechanism of Action
Once an inhibitor has demonstrated anti-proliferative activity, the next crucial step is to understand how it is affecting the cells. This typically involves investigating whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
Apoptosis Assays:
The induction of apoptosis is a hallmark of many successful anti-cancer agents.[8] Flow cytometry using Annexin V and propidium iodide (PI) staining is a gold-standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Alternatively, luminescence-based assays that measure the activity of key executioner caspases (caspase-3 and -7) can provide a more direct and high-throughput assessment of apoptosis induction.[8][10]
Cell Cycle Analysis:
Many kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), exert their effects by halting the cell cycle at specific checkpoints.[11][12][13] Flow cytometry analysis of DNA content after PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase following inhibitor treatment is indicative of cell cycle arrest.[12][13]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine inhibitor at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 3: Confirming Target Engagement and Pathway Modulation
The ultimate goal of a targeted therapy is to specifically inhibit the activity of its intended molecular target. Therefore, it is essential to demonstrate that the pyrazolo[3,4-d]pyrimidine inhibitor engages its target kinase within the cellular environment and modulates its downstream signaling pathways.
Target Phosphorylation:
Western blotting is a widely used technique to assess the phosphorylation status of the target kinase and its substrates.[12] A reduction in the phosphorylation of the target kinase at its activation loop or a decrease in the phosphorylation of a known downstream substrate provides strong evidence of target engagement.[14][15]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Evaluation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Based Drugs
The 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine core is a privileged scaffold in modern medicinal chemistry. Its structural similarity to the adenine ring of ATP allows it to effectively bind to the hinge region of numerous kinase active sites, making it a cornerstone for the development of targeted kinase inhibitors.[1][2] This guide provides an in-depth comparison of the in vivo evaluation of drugs derived from this scaffold, focusing on preclinical models and methodologies crucial for their translation into clinical candidates. We will primarily focus on Bruton's tyrosine kinase (BTK) inhibitors, a prominent class of drugs utilizing this core structure, with Ibrutinib serving as a benchmark.
Section 1: The Central Role of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, enabling it to act as an effective hinge-binder for ATP-competitive kinase inhibitors.[2][3] This fundamental interaction is critical for achieving high potency and, through specific modifications at other positions of the ring system, selectivity for the target kinase.[1] Numerous drugs approved for oncological and immunological disorders are built upon this core, the most notable being Ibrutinib (PCI-32765), the first-in-class covalent BTK inhibitor approved for various B-cell malignancies.[1][4] The success of Ibrutinib has spurred the development of a new generation of inhibitors based on the same scaffold, aiming for improved selectivity, better safety profiles, and efficacy against resistance mutations.[4]
Section 2: Comparative In Vivo Efficacy of Key BTK Inhibitors
The in vivo assessment of these compounds is paramount to understanding their therapeutic potential. Xenograft models, particularly those using human B-cell lymphoma or leukemia cell lines, are the workhorses for preclinical efficacy testing.
Ibrutinib: The Benchmark
Ibrutinib has been extensively studied in various preclinical models. It covalently binds to Cys-481 in BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5] In vivo studies consistently demonstrate its ability to control tumor growth and improve survival in animal models.
-
Burkitt Lymphoma (BL) Model: In a xenograft model using Raji cells (a human BL cell line) implanted in immunodeficient NOD/SCID (NSG) mice, oral administration of Ibrutinib (12.5 mg/kg/day) significantly decreased tumor progression and prolonged survival.[6][7] The median survival of treated mice was 37.5 days compared to 24 days for the vehicle control group.[6]
-
Chronic Lymphocytic Leukemia (CLL) Model: In the Tcl1 transgenic mouse model of CLL, Ibrutinib effectively inhibited the growth of malignant B cells.[5] It has also been shown to reduce tumor burden and proliferation in human CLL xenograft models.[5]
-
HER2+ Breast Cancer Model: Interestingly, Ibrutinib also shows activity against other kinases. In xenograft models using HER2-amplified breast cancer cell lines (BT-474 and MDA-MB-453), Ibrutinib demonstrated dose-dependent inhibition of tumor growth.[8] For instance, in BALB/c nude mice with BT-474 xenografts, daily doses of 16 and 48 mg/kg slowed tumor growth.[8]
Next-Generation Pyrazolopyrimidine-Based Inhibitors
While direct head-to-head in vivo comparisons in publicly available literature are scarce, the development of new compounds is often benchmarked against Ibrutinib's performance. For example, a novel series of pyrazolopyrimidine derivatives was developed to achieve potent BTK inhibition.[9] One of the lead compounds, 12a , exhibited robust antiproliferative effects in mantle cell lymphoma (MCL) cell lines and primary patient tumor cells, suggesting its potential for in vivo efficacy.[9] Another study detailed the design of new BTK inhibitors with the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, leading to compound 6b with an IC50 value of 1.2 nM, indicating high potency that warrants in vivo investigation.[4]
Table 1: Comparative In Vivo Efficacy Data of Ibrutinib in Xenograft Models
| Drug | Cancer Model | Cell Line | Animal Strain | Dose & Schedule | Key Efficacy Outcome | Reference |
| Ibrutinib | Burkitt Lymphoma | Raji | NSG | 12.5 mg/kg/day (oral) | Significantly prolonged survival (37.5 vs 24 days) | [6] |
| Ibrutinib | Burkitt Lymphoma | Raji | NSG | 12.5 mg/kg/day (oral) | Significantly decreased tumor luminescence | [7] |
| Ibrutinib | HER2+ Breast Cancer | BT-474 | BALB/c nude | 16 & 48 mg/kg/day (oral) | 30-35% reduction in tumor volume AUC | [8] |
| Ibrutinib | HER2+ Breast Cancer | MDA-MB-453 | CB17/SCID | (Not specified) | More effective than in BT-474 model | [8] |
Section 3: Mechanism of Action and Pathway Analysis
The primary mechanism for this class of drugs is the inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, with BTK playing a crucial role in activating downstream pathways like NF-κB, which promotes cell survival and proliferation.[5] Ibrutinib's covalent binding to BTK effectively shuts down this signaling cascade. In vivo studies have confirmed that Ibrutinib rapidly and sustainably inhibits BCR and NF-κB signaling in circulating CLL cells from patients.[5]
Diagram 1: Simplified BTK Signaling Pathway
This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by pyrazolopyrimidine-based drugs like Ibrutinib.
Section 4: Essential In Vivo Experimental Protocols
The trustworthiness of in vivo data hinges on robust and well-designed experimental protocols. Below is a representative workflow for evaluating a novel pyrazolopyrimidine-based BTK inhibitor in a Burkitt Lymphoma xenograft model.
Protocol: In Vivo Efficacy Evaluation in a Raji Xenograft Model
-
Cell Culture and Preparation:
-
Culture Raji cells (human Burkitt lymphoma) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
For in vivo imaging, cells can be transfected with a luciferase expression plasmid.[6]
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium/PBS mixture at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Animal Model and Tumor Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Monitor tumor volume using digital calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Randomize mice into treatment and control groups (n=8-10 per group) once tumors reach the desired size.
-
-
Drug Formulation and Administration:
-
Formulate the test compound (and Ibrutinib as a positive control) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug orally via gavage once daily at predetermined doses (e.g., 12.5 mg/kg, 25 mg/kg).[6] The control group receives the vehicle only.
-
Continue treatment for a specified period (e.g., 10-21 days).[6]
-
-
Efficacy and Toxicity Assessment:
-
Primary Efficacy Endpoint: Monitor tumor growth inhibition over the treatment period. Compare the mean tumor volume of treated groups to the control group.
-
Secondary Efficacy Endpoint: If using luciferase-expressing cells, perform bioluminescent imaging (e.g., using Xenogen IVIS) to quantify tumor burden.[6]
-
Survival Study: In a parallel cohort, continue treatment and monitor mice until a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity) to determine the effect on overall survival.[6][7]
-
Toxicity Monitoring: Record body weight changes and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
-
Data Analysis:
Diagram 2: Xenograft Model Experimental Workflow
This diagram outlines the key steps involved in a typical preclinical in vivo efficacy study for an anticancer drug.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine and Purine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure, Efficacy, and Experimental Validation
In the landscape of modern therapeutics, the strategic design of small molecule inhibitors that target key cellular pathways is paramount. Among the privileged scaffolds in medicinal chemistry, pyrazolo[3,4-d]pyrimidines and purine analogs have emerged as two cornerstone classes of compounds with broad therapeutic applications, ranging from oncology to the management of metabolic disorders. This guide provides an in-depth comparative analysis of these two chemical classes, delving into their structural nuances, mechanisms of action, and performance in preclinical and clinical settings. We will explore their roles as kinase inhibitors, antimetabolites, and enzyme modulators, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Structural and Mechanistic Underpinnings: A Tale of Two Scaffolds
The therapeutic efficacy of both pyrazolo[3,4-d]pyrimidines and purine analogs stems from their structural resemblance to endogenous purines, the fundamental building blocks of nucleic acids and the energy currency of the cell, adenosine triphosphate (ATP). This mimicry allows them to interact with a wide array of biological targets.
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines, where the imidazole ring of the purine is replaced by a pyrazole ring.[1] This alteration in the heterocyclic core imparts distinct electronic and steric properties, which can be exploited to fine-tune binding affinity and selectivity for specific targets.[1] A notable example is Allopurinol , a pyrazolo[3,4-d]pyrimidine analog of hypoxanthine, which is a cornerstone in the treatment of gout.[2]
Purine analogs , on the other hand, are closer structural mimics of natural purines, often with modifications to the purine ring or the ribose sugar in the case of nucleoside analogs.[3] These modifications are designed to disrupt normal cellular processes. For instance, antimetabolite purine analogs like 6-mercaptopurine (6-MP) interfere with DNA synthesis, leading to cytotoxic effects in rapidly dividing cancer cells.[3]
The core distinction lies in the pyrazolo[3,4-d]pyrimidine's rearranged nitrogen configuration, which can lead to altered hydrogen bonding patterns and potentially different binding orientations within a target's active site compared to a traditional purine analog. This has significant implications for inhibitor design, particularly in the realm of kinase inhibition.
Head-to-Head in the Kinase Arena: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. Both pyrazolo[3,4-d]pyrimidines and purine analogs have been extensively developed as kinase inhibitors, leveraging their ability to compete with ATP for binding to the kinase active site.
dot
Caption: Inhibition of uric acid synthesis by Allopurinol.
Antimetabolites in Cancer Chemotherapy
Purine analogs have a long history as antimetabolites in cancer treatment. Compounds like 6-mercaptopurine (6-MP) and thioguanine are converted into fraudulent nucleotides that get incorporated into DNA and RNA, disrupting their synthesis and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [3] While the pyrazolo[3,4-d]pyrimidine scaffold is more commonly associated with kinase inhibition, some derivatives have been investigated for their potential as antimetabolites, for example, as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. [1]One study demonstrated that a pyrazolo[3,4-d]pyrimidine derivative designed as a bioisostere of the DHFR inhibitor methotrexate exhibited superior DHFR inhibition activity compared to methotrexate itself (IC50 = 1.83 µM vs. 5.57 µM). [4]
Clinical Considerations: Efficacy, Side Effects, and Resistance
The clinical utility of any therapeutic agent is determined by its efficacy, safety profile, and the potential for the development of resistance.
Purine analogs used in chemotherapy are associated with significant side effects, primarily myelosuppression, due to their non-selective action on all rapidly dividing cells. [5]Immunosuppression is another major concern, leading to an increased risk of opportunistic infections. [5]Resistance to purine analog antimetabolites can arise through various mechanisms, including decreased drug transport into cells, impaired metabolic activation, and alterations in the target enzymes. [6][7] Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors generally have a more targeted mechanism of action, which can translate to a different side effect profile compared to traditional chemotherapy. However, off-target kinase inhibition can still lead to adverse events. Resistance to these targeted therapies is a significant clinical challenge and often involves mutations in the target kinase that prevent drug binding or activation of alternative signaling pathways.
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for the comparative analysis of these compounds.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of a compound against a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and other components to ensure optimal kinase activity.
-
Kinase Solution: Dilute the recombinant kinase to a predetermined optimal concentration in kinase buffer.
-
Substrate/ATP Mixture: Prepare a solution containing the kinase-specific substrate and ATP in kinase buffer. The ATP concentration is often set at or near the Km value for the kinase.
-
-
Assay Protocol (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection: The method of detection depends on the assay format. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for a biochemical kinase inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [8] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Xanthine Oxidase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against xanthine oxidase.
Principle: This is a spectrophotometric assay that measures the formation of uric acid from the substrate xanthine by xanthine oxidase. [9]Uric acid has a strong absorbance at approximately 295 nm. [9] Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a suitable phosphate buffer (e.g., pH 7.5).
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Xanthine Solution: Prepare a solution of xanthine in phosphate buffer.
-
Test Compound and Allopurinol (Positive Control): Prepare serial dilutions in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Setup (96-well plate format):
-
Blank (No Enzyme): Buffer and test compound solution.
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and test compound solution.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution.
-
-
Reaction and Measurement:
-
Add the substrate (xanthine solution) to all wells to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Measure the absorbance of each well at 295 nm.
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
Both pyrazolo[3,4-d]pyrimidines and purine analogs are invaluable scaffolds in drug discovery, each with its own set of advantages and disadvantages. The choice between these two classes is highly dependent on the therapeutic target and the desired pharmacological profile.
-
Pyrazolo[3,4-d]pyrimidines offer greater synthetic tractability and the potential for improved selectivity and potency, particularly as kinase inhibitors. The altered nitrogen arrangement in the pyrazole ring provides unique opportunities for establishing specific interactions within the target's active site.
-
Purine analogs remain a cornerstone of antimetabolite chemotherapy, and their close structural resemblance to endogenous purines makes them effective at disrupting fundamental cellular processes.
Future research will likely focus on the development of next-generation inhibitors from both classes with enhanced selectivity to minimize off-target effects and overcome resistance mechanisms. The continued exploration of the structure-activity relationships of these privileged scaffolds will undoubtedly lead to the discovery of novel and more effective therapies for a wide range of diseases.
References
-
Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. AACR Journals. Available from: [Link]
-
Purine Analogs. In: Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker; 2003. Available from: [Link]
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020;11(3):328-334.
-
Clinical resistance to antimetabolites. PubMed. Available from: [Link]
- Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel). 2021;13(11):2758.
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J. 2008;22(9):3172-81.
- Infectious and immunosuppressive complications of purine analog therapy. J Clin Oncol. 1995;13(9):2431-48.
- Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. Blood. 2020;136(Supplement 1):9-10.
-
Toxicities Associated with Purine Analog Therapy. Taylor & Francis. Available from: [Link]
-
Antimetabolites.pdf. Available from: [Link]
- Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage. Br J Cancer. 1992;65(6):935-45.
-
Purine Analogues. LiverTox - NCBI Bookshelf. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Available from: [Link]
-
Pyrimidine and Purine Antimetabolites. Semantic Scholar. Available from: [Link]
-
Structural comparison and dose-response curves with IC 50 values... ResearchGate. Available from: [Link]
-
Neurotoxicity of purine analogs: a review. Semantic Scholar. Available from: [Link]
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. 2022;27(19):6619.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. 2020;11(10):1118-1133.
- Purine Analogues as Kinase Inhibitors: A Review. Mini Rev Med Chem. 2016;16(1):55-68.
-
(R)-Roscovitine and purine isosteres as small-molecule inhibitors of CDK (cyclin-dependent kinases) under clinical evaluations for the treatment of cancer. ResearchGate. Available from: [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024;14(4):2527-2553.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1118-1133.
- Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. J Med Chem. 2011;54(10):3547-61.
- Therapy of Acute Leukaemia: Comparison of Initial Treatment with 6-Mercaptopurine Alone and in Combination with Steroids. Br J Cancer. 1961;15(3):564-73.
- Antimetabolite dose intensity and adverse outcomes in children with acute lymphoblastic leukemia: a COG-AALL03N1 report. Blood. 2024;144(22):2409-2418.
-
Anticancer drugs 3 antimetabolites. Slideshare. Available from: [Link]
-
List of Antimetabolites. Drugs.com. Available from: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apexbt.com [apexbt.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 7. Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Chiral Separation of N1-Substituted Pyrazolo[3,4-d]pyrimidine Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] As an isostere of adenine, this heterocyclic system is a key component in numerous kinase inhibitors and other targeted therapeutics.[1][3] With the increasing complexity of these molecules, stereochemistry has become a critical determinant of pharmacological activity and safety. The effective separation of enantiomers of N1-substituted pyrazolo[3,4-d]pyrimidines is, therefore, not merely an analytical challenge but a pivotal step in the drug discovery and development process.
This guide provides an in-depth comparison of modern chromatographic techniques for the chiral resolution of this important class of compounds. Drawing upon established methodologies for structurally related N1-substituted pyrazoles, we will explore the nuances of method development, the rationale behind experimental choices, and provide actionable protocols to accelerate your research.
The Landscape of Chiral Separation: HPLC vs. SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the two principal techniques for enantioselective separation in the pharmaceutical industry.[4] The choice between them is often dictated by factors such as scale, speed, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) remains a workhorse for chiral separations due to its versatility and the vast library of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a diverse range of chiral compounds.[5][6][7][8]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC.[9] Utilizing supercritical CO2 as the primary mobile phase, SFC offers significant advantages in terms of reduced analysis times, lower solvent consumption, and faster post-purification sample processing.[9] For preparative scale separations, these benefits can dramatically improve efficiency and reduce operational costs.
Comparative Analysis of Separation Techniques
The successful chiral separation of N1-substituted pyrazolo[3,4-d]pyrimidines hinges on the selection of the appropriate CSP and mobile phase. Based on extensive studies of structurally analogous N1-substituted pyrazoles, polysaccharide-based CSPs such as Lux Cellulose-2 and Lux Amylose-2 are excellent starting points for method development.[5][8][10]
Below is a comparative summary of typical starting conditions for HPLC and SFC based on data from analogous pyrazole separations.
| Parameter | HPLC (Normal Phase) | HPLC (Polar Organic Mode) | SFC |
| Chiral Stationary Phase | Lux Amylose-2, Lux Cellulose-2 | Lux Cellulose-2, Lux Amylose-2 | Immobilized Amylose & Cellulose CSPs |
| Mobile Phase | n-Hexane/Ethanol (e.g., 90:10 v/v) | 100% Methanol or 100% Acetonitrile | CO2/Methanol (e.g., 80:20 v/v) |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |
| Temperature | Ambient to 40 °C | Ambient to 40 °C | 35 - 40 °C |
| Backpressure | N/A | N/A | 100 - 150 bar |
| Advantages | High resolution, well-established | Fast analysis times, sharp peaks | Very fast, reduced organic solvent |
| Considerations | Longer run times, higher solvent cost | Mobile phase choice is critical | Requires specialized instrumentation |
Understanding the Mechanism: The Role of the Chiral Stationary Phase
The enantioselectivity of polysaccharide-based CSPs arises from a complex interplay of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[11] The carbamate groups on the polysaccharide backbone play a crucial role in forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
The helical structure of the cellulose and amylose polymers creates chiral grooves and cavities where the analyte can bind.[11][12] The precise nature of the N1-substituent and other functionalities on the pyrazolo[3,4-d]pyrimidine core will dictate the preferred binding mode and, consequently, the degree of separation.
Experimental Protocols: A Starting Point for Method Development
The following protocols are designed as a robust starting point for the chiral separation of novel N1-substituted pyrazolo[3,4-d]pyrimidine enantiomers.
Protocol 1: Chiral HPLC Method Development (Screening)
-
Column Selection:
-
Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)
-
-
Polar Organic Mode:
-
Mobile Phase C: 100% Methanol
-
Mobile Phase D: 100% Acetonitrile
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV (select wavelength based on analyte's absorbance maximum)
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
Inject the racemic sample.
-
Run the analysis for a sufficient time to ensure elution of both enantiomers (typically 15-30 minutes for initial screening).
-
Evaluate the chromatogram for resolution (Rs). A baseline separation is indicated by Rs ≥ 1.5.
-
If separation is not achieved, proceed to the next mobile phase, ensuring proper column flushing and equilibration between solvent systems.
-
Protocol 2: Chiral SFC Method Development
-
Column Selection:
-
Immobilized Amylose (e.g., Lux i-Amylose-1) (150 x 4.6 mm, 3 µm)
-
Immobilized Cellulose (e.g., Lux i-Cellulose-5) (150 x 4.6 mm, 3 µm)
-
-
Mobile Phase Conditions:
-
Supercritical Fluid: CO2
-
Co-solvent: Methanol
-
Gradient: 5% to 40% Methanol over 5 minutes
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Temperature: 40 °C
-
Backpressure: 120 bar
-
Detection: UV-Vis Diode Array Detector (DAD) and Mass Spectrometer (MS) if available.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient method.
-
Identify the approximate co-solvent percentage that elutes the enantiomers.
-
Optimize the separation using an isocratic method with the identified co-solvent percentage, adjusting as necessary to achieve baseline resolution.
-
Visualizing the Workflow
Caption: A comparative workflow for HPLC and SFC chiral method development.
Concluding Remarks for the Practicing Scientist
The chiral separation of N1-substituted pyrazolo[3,4-d]pyrimidine enantiomers is a critical and achievable task with modern chromatographic techniques. While there is no universal solution, a systematic screening approach utilizing polysaccharide-based chiral stationary phases under both HPLC and SFC conditions is a proven strategy. The data from structurally similar N1-substituted pyrazoles provides a high-confidence starting point, significantly reducing method development time.[5][8]
For analytical purposes, the speed and peak sharpness of the polar organic mode in HPLC are highly advantageous.[5][8] For preparative and large-scale purification, the efficiency and reduced environmental impact of SFC make it an increasingly attractive option.[9] By understanding the principles of chiral recognition and employing a logical, stepwise approach to method development, researchers can confidently and efficiently resolve the enantiomers of these vital pharmaceutical building blocks.
References
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
Ali, I., et al. (2015). Recent trends in chiral separations on immobilized polysaccharides CSPs. Critical Reviews in Analytical Chemistry, 45(3), 234-45. [Link]
-
El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
-
Ali, I., et al. (2015). Recent trends in chiral separations on immobilized polysaccharides CSPs. Taylor & Francis Online. [Link]
-
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]
-
Phenomenex Inc. (2011). Lux Chiral Columns Make it Easy. Phenomenex. [Link]
-
Pell, R., & Asztemborska, M. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(16), 4886. [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 139-153). Humana Press. [Link]
-
Phenomenex Inc. (n.d.). Lux Cellulose-4 Chiral LC Columns. Phenomenex. [Link]
-
Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Welch, C. J., et al. (2009). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
-
Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300057. [Link]
-
Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 859-873. [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1162–1167. [Link]
-
Al-Ofee, F. H., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]
-
El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7439. [Link]
-
Schenone, S., et al. (2020). Development of Pyrazolo[3,4- d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(5), 657–663. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14781. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 12. phenomenex.com [phenomenex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Section 1: Hazard Identification and Risk Assessment
The first step in safe disposal is a thorough understanding of the potential hazards. Based on analogous structures containing pyrimidine, pyrazole, chloro, and amino functional groups, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine should be presumed to be:
-
Harmful if swallowed or inhaled: Similar heterocyclic compounds are classified as acute toxicants.[2][3]
-
A skin and eye irritant: Direct contact may cause irritation or more severe reactions.[2][3]
-
Potentially sensitizing: Repeated exposure could lead to allergic reactions.[2]
-
Environmentally hazardous: Discharge into the environment must be strictly avoided.[4][5]
A comprehensive risk assessment should be conducted before handling this compound for disposal. This involves evaluating the quantities of waste, the potential for aerosol formation, and the compatibility with other waste streams. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
Section 2: Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat worn fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toed shoes.[6] | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol generation.[1] Consult your institution's EHS department for specific guidance. | Prevents inhalation of the compound. |
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance. The following workflow provides a procedural guide for laboratory personnel.
Sources
A Researcher's Comprehensive Guide to Handling 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
This document provides critical safety and operational protocols for the handling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 100644-65-3). As a heterocyclic amine with a pyrazolo-pyrimidine core, this compound is a valuable building block in pharmaceutical research and drug development, particularly in medicinal chemistry for designing novel therapeutic agents.[1] However, its chemical structure, which includes a chlorinated moiety and amine groups, necessitates a robust and informed approach to laboratory safety.
This guide is designed for trained researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established principles of chemical safety and are intended to empower you to work confidently and securely. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific integrity within the laboratory.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundational step in ensuring safe handling. While comprehensive toxicological data may be limited, information from suppliers and analogous structures allows for a thorough risk assessment.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 100644-65-3 | [1][2] |
| Molecular Formula | C₅H₄ClN₅ | [1] |
| Molecular Weight | 169.57 g/mol | |
| Appearance | Yellow solid or powder | [1] |
| Storage | Store at ≤ -20 °C | [1] |
1.2. Known and Potential Hazards
Safety data for this compound classifies it as acutely toxic. The primary hazards are:
-
Acute Oral Toxicity (Category 3): Toxic if swallowed.
-
Acute Dermal Toxicity (Category 4): Harmful in contact with skin.
-
Acute Inhalation Toxicity (Category 4): Harmful if inhaled.
Based on data from structurally similar halogenated pyrimidine and aminopyridine compounds, it is prudent to assume the following additional risks:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: May cause serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[4][5]
Due to these hazards, a multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory.
Essential Personal Protective Equipment (PPE)
The use of PPE is the final barrier between the researcher and the chemical hazard.[6] The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed. A tiered approach is recommended.
| Activity Level | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, performing reactions) | • Permeation-resistant laboratory coat or gown• Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[5][7]• Double-gloving with chemical-resistant nitrile gloves[8] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization, spill cleanup) | • Disposable, solid-front lab gown over lab coat• Chemical splash goggles and a full-face shield[8]• Double-gloving with chemical-resistant nitrile gloves• Respiratory protection (minimum N95; a full-face respirator may be required based on risk assessment)[7][9] |
Causality Behind PPE Choices:
-
Eye/Face Protection: The powder form of this compound poses a significant risk of airborne particles. Tightly fitting chemical splash goggles are essential to prevent eye contact and irritation.[7] A face shield provides an additional layer of protection against splashes during solution preparation.[8]
-
Skin Protection: A lab coat protects against incidental contact. Double-gloving is recommended for moderate-to-high risk activities because it provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to provide protection while the outer is safely removed and replaced.[8] Nitrile gloves are recommended for their broad chemical resistance.[10]
-
Respiratory Protection: Because the compound is a fine powder and harmful if inhaled, all manipulations that could generate dust (e.g., weighing, transferring solids) must be performed within a certified chemical fume hood or similar ventilated enclosure.[8][10] This engineering control is the primary method of preventing respiratory exposure. A respirator becomes necessary if these controls are insufficient or during an emergency like a large spill.[9]
Operational Plan: Step-by-Step Handling Protocols
A systematic workflow is essential for minimizing exposure and preventing contamination.[8]
Caption: Step-by-step workflow for safely handling the compound.
Protocol 1: Weighing the Solid Compound
-
Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface and the analytical balance.
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, and double nitrile gloves as per the "Moderate-Hazard" category.[8]
-
Containment: Perform all weighing operations within the fume hood to contain any airborne particles.[8]
-
Transfer: Use a dedicated spatula to carefully transfer the solid onto anti-static weighing paper or directly into a tared container.
-
Cleanup: After weighing, carefully clean the spatula and the balance area with a wipe moistened with 70% ethanol or another appropriate solvent.
-
Waste: Treat all disposable materials (e.g., wipes, weighing paper, outer gloves) as contaminated hazardous waste.[9]
Protocol 2: Preparing Stock Solutions
-
Preparation: Conduct all solution preparation within a certified chemical fume hood.[8]
-
Procedure: Place the vial containing the weighed solid securely in a beaker or rack. Slowly add the desired solvent to the solid to avoid splashing.[8]
-
Sonication (if required): If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container (e.g., a beaker) inside the sonicator.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[11][12]
4.1. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][11]
4.2. Spill Management
Caption: Decision workflow for chemical spill response.
For a small spill (manageable by trained lab personnel):
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.[7]
-
Don PPE: Wear high-hazard PPE, including a respirator, chemical-resistant gown, double gloves, and goggles/face shield.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Avoid raising dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.[9]
For a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.[14]
Disposal and Decontamination Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
5.1. Waste Segregation
This compound is a halogenated organic compound .[15] All waste streams containing this chemical must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[16] This includes:
-
Excess solid compound.
-
Solutions containing the compound.
-
Contaminated disposable items (gloves, wipes, pipette tips, weighing paper).
-
Solvent rinses from contaminated glassware.
5.2. Disposal Protocol
-
Collection: Collect all halogenated waste in a compatible, sealed, and properly labeled container.[17][18]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," "Halogenated Organics," and list the primary chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Handover: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[19] Never dispose of this chemical down the drain or in regular trash.[18]
5.3. Decontamination of Reusable Equipment
All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue. Collect this rinse solvent as halogenated organic waste.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, ensuring both personal safety and the integrity of your scientific work.
References
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- University of Georgia (UGA) Research. (n.d.). 4-Aminopyridine-504-24-5.docx.
- BenchChem. (n.d.). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Chem-Impex. (n.d.). This compound.
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
- Sigma-Aldrich. (n.d.). This compound.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Enamine. (n.d.). Safety data sheet - 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.
- U.S. Department of Health and Human Services (HHS). (n.d.). Information for the Public - CHEMM. Retrieved from Chemical Hazards Emergency Medical Management (CHEMM).
- BLDpharm. (n.d.). 5399-92-8|4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
- Beilstein-Institut. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- ChemicalBook. (2025, July 24). This compound | 100644-65-3.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-ylamine | CAS 100644-65-3.
- University of Louisville. (n.d.). Halogenated Waste. Retrieved from University of Louisville Department of Biology.
- University of Oslo (UiO). (2024, November 11). Chemical and Hazardous Waste Guide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.uga.edu [research.uga.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. gov.uk [gov.uk]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. uakron.edu [uakron.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. mn.uio.no [mn.uio.no]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
